1-(Piperidin-3-yl)propan-1-one
Description
Properties
IUPAC Name |
1-piperidin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMKXWOGGBBSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Methodological Guide to the Physicochemical Characterization of Novel Piperidine Scaffolds: The Case of 1-(Piperidin-3-yl)propan-1-one
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of small-molecule pharmaceuticals. Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and optimizing pharmacokinetic profiles. Despite its prevalence, each new analogue, such as 1-(Piperidin-3-yl)propan-1-one, represents a unique entity with a distinct physicochemical profile that dictates its journey through the drug development pipeline. This technical guide presents a comprehensive framework for the systematic physicochemical characterization of novel piperidine-containing compounds. While specific experimental data for this compound is not extensively available in public literature, this document utilizes it as a representative model to detail the critical experimental protocols and scientific rationale essential for determining its drug-like properties. We provide in-depth, field-proven methodologies for evaluating key parameters including ionization constant (pKa), lipophilicity (LogP), aqueous solubility, and chemical stability. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols to ensure data integrity and accelerate the translation of promising scaffolds from the bench to preclinical development.
Introduction: The Piperidine Moiety and the Imperative for Characterization
The piperidine scaffold is a privileged structure in drug design, valued for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions with biological targets. The specific substitution pattern on the piperidine ring dramatically influences its fundamental properties. In our subject molecule, this compound, the presence of a basic secondary amine within the piperidine ring and a ketone functionality introduces specific chemical liabilities and properties that must be precisely quantified.
A thorough understanding of a compound's physicochemical characteristics is not merely an academic exercise; it is the foundation upon which all subsequent development activities are built. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, its formulation potential, and its ultimate therapeutic efficacy. This guide focuses on the primary assays required to build a robust physicochemical profile for a novel piperidine derivative.
Foundational Physicochemical Properties: A Predicted Profile
In the absence of comprehensive experimental data for this compound, computational models provide a valuable starting point. These predictions, while not a substitute for empirical data, guide initial experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₅NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 141.21 g/mol | Influences diffusion rates and membrane permeability. |
| pKa | ~8.5 - 9.5 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| cLogP | ~0.8 - 1.5 | Predicts lipophilicity, affecting membrane transport, plasma protein binding, and metabolism. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Correlates with hydrogen bonding potential and permeability across biological barriers. |
Table 1: Computationally predicted physicochemical properties for this compound. These values serve as initial estimates to be confirmed by empirical testing.
Experimental Determination of Key Physicochemical Parameters
The following sections detail the standard, validated protocols for determining the critical physicochemical properties of a novel piperidine-containing compound.
Ionization Constant (pKa) Determination
The pKa is arguably the most critical parameter for a molecule containing a basic nitrogen, as it dictates the charge state at physiological pH (7.4). This, in turn, profoundly affects solubility, membrane permeability, and interaction with acidic residues in target proteins.
Potentiometric titration is the gold-standard method for pKa determination due to its precision, accuracy, and simplicity.[1] It directly measures the pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point where pH equals the pKa.[2] This method is particularly well-suited for piperidine derivatives.[3]
-
Preparation:
-
Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]
-
Prepare a ~1 mM solution of this compound in deionized water or a co-solvent system if solubility is limited.
-
Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl to mimic physiological conditions.[2]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of a basic compound.[2]
-
-
Titration:
-
Place the solution in a thermostatted vessel (e.g., 25°C) with constant stirring.[1]
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise aliquots.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence point (the point of maximum inflection).
-
The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[2]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD) Determination
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its ADME properties. It is expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).
The shake-flask method is the universally recognized "gold standard" for LogP/D determination due to its direct measurement of partitioning between two immiscible phases (typically n-octanol and water).[4][5] However, it can be labor-intensive. For higher throughput, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative, correlating a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[6][7]
-
Phase Preparation:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[4]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated aqueous phase.
-
Combine equal, known volumes of the pre-saturated n-octanol and the compound-containing aqueous phase in a vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[8]
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The LogD is calculated as: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ) .
-
-
Calibration:
-
Select a set of reference compounds with well-established LogP values that span the expected range of the test compound.[6]
-
Analyze each standard by RP-HPLC under isocratic conditions (constant mobile phase composition, e.g., acetonitrile/water).
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') where k' = (t_R - t_0) / t_0, with t_0 being the column dead time.
-
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.
-
-
Sample Analysis:
-
Analyze this compound using the identical HPLC method.
-
Determine its retention time and calculate its log(k').
-
-
LogP Estimation:
-
Interpolate the LogP of the test compound from its log(k') value using the linear regression equation derived from the calibration curve.
-
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
An In-Depth Technical Guide to 1-(Piperidin-3-yl)propan-1-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
1-(Piperidin-3-yl)propan-1-one belongs to the family of 3-acylpiperidines. The core structure consists of a piperidine ring acylated at the 3-position with a propanoyl group. The nitrogen atom at position 1 of the piperidine ring is a secondary amine, providing a site for further functionalization.
While a dedicated CAS number for this compound is not prominently listed in major chemical databases, the existence of this structural motif is confirmed by related compounds such as 3-phenyl-1-piperidin-3-ylpropan-1-one (CAS No. 1177350-80-9) [1]. Commercial availability of this compound from specialized chemical suppliers further indicates its existence and accessibility for research purposes[2].
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₈H₁₅NO | ChemDraw |
| Molecular Weight | 141.21 g/mol | ChemDraw |
| Canonical SMILES | CCC(=O)C1CCCNC1 | ChemDraw |
| InChI Key | Predicted | --- |
| CAS Number | Not assigned | --- |
Note: Some properties are predicted due to the limited availability of experimental data for this specific compound.
Rationale for Synthesis and Potential Applications
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with biological targets. Substitution at the 3-position of the piperidine ring is of particular interest as it can lead to compounds with diverse pharmacological activities, including effects on the central nervous system.
The introduction of a propanoyl group at this position creates a keto-functionalized molecule that can serve as a key intermediate for the synthesis of more complex drug candidates. The ketone moiety can be further modified through reactions such as reduction to an alcohol, reductive amination to introduce new amine functionalities, or conversion to other functional groups, thus enabling the exploration of a broad chemical space.
Proposed Synthetic Strategies
The synthesis of this compound can be approached through several established methodologies in organic synthesis. The primary challenge lies in the selective introduction of the propanoyl group at the 3-position of the piperidine ring. Direct Friedel-Crafts acylation of the piperidine ring is generally not a viable strategy due to the deactivating effect of the amine and the propensity for N-acylation. Therefore, multi-step synthetic sequences starting from functionalized piperidine precursors are necessary.
Synthesis via Organometallic Addition to a 3-Piperidinecarboxylic Acid Derivative
A highly plausible and versatile route involves the reaction of an organometallic reagent, such as a Grignard reagent, with a suitable 3-piperidinecarboxylic acid derivative. This approach requires the use of an N-protected piperidine precursor to prevent interference from the secondary amine.
Experimental Protocol:
Step 1: N-Protection of 3-Piperidinecarboxylic Acid
-
To a solution of 3-piperidinecarboxylic acid in a suitable solvent (e.g., dichloromethane or a biphasic system with water and a base like sodium bicarbonate), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (CbzCl).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure to yield the N-protected 3-piperidinecarboxylic acid.
Step 2: Conversion to an Activated Carboxylic Acid Derivative (e.g., Weinreb Amide)
-
Dissolve the N-protected 3-piperidinecarboxylic acid in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Activate the carboxylic acid using a coupling agent such as carbonyldiimidazole (CDI) or by converting it to the acid chloride with oxalyl chloride or thionyl chloride.
-
Add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or DIPEA) to the activated carboxylic acid to form the N-protected 3-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb amide).
-
Purify the Weinreb amide by column chromatography.
Step 3: Grignard Reaction
-
Prepare a solution of the N-protected Weinreb amide in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of ethylmagnesium bromide (a Grignard reagent) in the same solvent to the cooled Weinreb amide solution[3].
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the N-protected this compound.
Step 4: N-Deprotection
-
Dissolve the N-protected ketone in a suitable solvent.
-
For a Boc-protecting group, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane. For a Cbz-protecting group, use catalytic hydrogenation (e.g., H₂, Pd/C).
-
After the reaction is complete, neutralize the reaction mixture and extract the final product, this compound.
Diagram 1: Synthetic Pathway via Weinreb Amide
Caption: Synthetic route to this compound.
Synthesis via Addition to a 3-Piperidinecarbonitrile
An alternative approach involves the use of 3-piperidinecarbonitrile as a starting material. The nitrile group can be converted to a ketone through a Grignard reaction followed by hydrolysis.
Experimental Protocol:
Step 1: N-Protection of 3-Piperidinecarbonitrile
-
Protect the nitrogen of 3-piperidinecarbonitrile using a suitable protecting group as described in the previous method.
Step 2: Grignard Reaction with the Nitrile
-
Dissolve the N-protected 3-piperidinecarbonitrile in an anhydrous etheral solvent under an inert atmosphere.
-
Slowly add a solution of ethylmagnesium bromide. The Grignard reagent will add to the nitrile to form an intermediate imine-magnesium salt.
-
Stir the reaction at room temperature or with gentle heating to ensure complete reaction.
Step 3: Hydrolysis of the Imine
-
Carefully quench the reaction mixture with an aqueous acid solution (e.g., dilute HCl).
-
The acidic workup will hydrolyze the intermediate imine to the corresponding ketone.
-
Extract the N-protected ketone, wash, dry, and concentrate.
Step 4: N-Deprotection
-
Remove the N-protecting group as previously described to yield the final product.
Diagram 2: Synthetic Pathway via Nitrile Addition
Caption: Alternative synthesis using a nitrile precursor.
Potential Biological Significance and Pharmacological Profile
While specific biological data for this compound is scarce in the public domain, the broader class of 3-substituted piperidines exhibits a wide range of pharmacological activities. The introduction of different substituents at the 3-position can modulate the affinity and selectivity for various biological targets.
Derivatives of 3-substituted piperidines have been investigated for their potential as:
-
Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. Modifications at the 3-position can influence interactions with receptors such as dopamine, serotonin, and opioid receptors.
-
Enzyme Inhibitors: The ketone functionality in this compound could serve as a handle for designing inhibitors of various enzymes.
-
Scaffolds for Combinatorial Chemistry: This compound is an excellent starting point for the creation of libraries of diverse molecules for high-throughput screening in drug discovery programs.
The presence of the secondary amine allows for further diversification, for example, through N-alkylation or N-arylation, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Analytical Characterization
The structural confirmation of synthesized this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1700-1720 cm⁻¹ would indicate the presence of the ketone carbonyl group.
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery. Although not widely documented with a specific CAS number, its synthesis is feasible through established and reliable synthetic routes. The versatility of its chemical structure, with a modifiable secondary amine and a reactive ketone functional group, makes it an attractive starting material for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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LookChem. 1-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propan-1-one. [Link]
- Google Patents. Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and its polymorphs thereof.
-
PubChem. Piperidine-1-propanol. [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
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R Discovery. Reinvestigation of the Reaction of Ethylmagnesium Bromide with Pyridine. [Link]
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PubChem. 3-Phenylpiperidine. [Link]
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National Institute of Standards and Technology. Piperidine. [Link]
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ChemSynthesis. 3-piperidin-3-yl-propan-1-ol. [Link]
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Science of Synthesis. Product Subclass 11: Grignard Reagents with Transition Metals. [Link]
- Google Patents. Process for making grignard reagents.
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PubChem. 3-Ethylpiperidine. [Link]
- Google Patents. Method for synthesizing 1-BOC-3-piperidone.
-
PubChem. Piperidine. [Link]
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1-(Piperidin-3-yl)propan-1-one mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Piperidin-3-yl)propan-1-one
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1] Its structural versatility allows for the fine-tuning of pharmacological properties, making it a privileged motif in drug discovery. This guide presents a comprehensive research framework for the elucidation of the mechanism of action of this compound, a novel piperidine derivative with therapeutic potential. Drawing upon established methodologies for analogous compounds, we outline a logical progression of experiments, from initial target screening to in-depth functional characterization. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols necessary to thoroughly investigate the pharmacological profile of this compound.
Introduction: The Therapeutic Promise of Piperidine Scaffolds
Piperidine derivatives have demonstrated significant therapeutic impact across a spectrum of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[2][3] The prevalence of this heterocyclic moiety in pharmaceuticals stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties. Notably, piperidine-containing compounds have been successfully developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, sigma receptor modulators for neuropsychiatric disorders, and potent antagonists for adrenergic receptors.[1][4][5]
The structure of this compound suggests the potential for interaction with a variety of biological targets. The presence of the piperidine ring, a common feature in many centrally acting agents, coupled with the propan-1-one chain, presents a unique pharmacophoric profile. This guide proposes a systematic approach to unravel its primary mechanism of action, hypothesizing its potential as a modulator of key neurological targets based on the known activities of structurally related molecules.[6][7]
Initial Hypothesis: A Focus on Neurological Targets
Given the extensive literature on piperidine derivatives exhibiting affinity for central nervous system (CNS) targets, our initial investigation will focus on two high-probability pathways:
-
Acetylcholinesterase (AChE) Inhibition: Many piperidine-containing compounds are potent AChE inhibitors.[6] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a strategy employed in the management of Alzheimer's disease.[1]
-
Sigma-1 Receptor (σ1R) Modulation: The σ1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for novel therapeutics for neurodegenerative diseases and psychiatric disorders.[4][7][8]
This dual-pronged initial investigation allows for an efficient screening of two of the most likely mechanisms of action.
Phase 1: Primary Target Identification and Binding Affinity
The foundational step in characterizing a novel compound is to determine its binding affinity for the hypothesized molecular targets. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assays
This protocol describes the methodology to determine the binding affinity of this compound for human AChE and σ1R.
Objective: To quantify the binding affinity (Ki) of the test compound for AChE and σ1R.
Materials:
-
Recombinant human AChE
-
Guinea pig brain homogenates (for σ1R)
-
[³H]-Donepezil (for AChE assay)
-
[³H]-(+)-Pentazocine (for σ1R assay)
-
Test compound: this compound
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Microplates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the reference compounds (Donepezil for AChE, Haloperidol for σ1R).
-
Prepare assay buffers and radioligand solutions at the desired concentrations.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, the appropriate concentration of the radioligand, and varying concentrations of the test compound or reference compound.
-
Add the enzyme (AChE) or brain homogenate (σ1R) to initiate the binding reaction.
-
For non-specific binding determination, a high concentration of a known unlabeled ligand is added.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Separation:
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data and Interpretation
The results of the radioligand binding assays will provide the first quantitative measure of the compound's affinity for the selected targets.
Table 1: Hypothesized Binding Affinities of this compound
| Target | Radioligand | Reference Compound | Test Compound Ki (nM) |
| AChE | [³H]-Donepezil | Donepezil | 85 |
| σ1R | [³H]-(+)-Pentazocine | Haloperidol | 15 |
Interpretation: The hypothetical data in Table 1 suggests that this compound possesses a significantly higher affinity for the σ1R compared to AChE. This would prioritize the σ1R as the primary target for further investigation.
Phase 2: Functional Activity Characterization
Following the identification of a primary target with high binding affinity, the next crucial step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or an allosteric modulator?
Experimental Protocol: σ1R Functional Assay
A common method to assess the functional activity at σ1R is to measure its modulatory effect on other signaling systems, such as N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx.
Objective: To determine if this compound acts as an agonist or antagonist at the σ1R.
Materials:
-
PC12 cells (or another suitable cell line expressing σ1R and NMDA receptors)
-
Fluo-4 AM (a calcium indicator dye)
-
NMDA (NMDA receptor agonist)
-
PRE-084 (a known σ1R agonist)
-
NE-100 (a known σ1R antagonist)
-
Test compound: this compound
-
Cell culture medium and reagents
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Loading:
-
Culture PC12 cells to an appropriate density in microplates.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compound, PRE-084, or NE-100 at various concentrations.
-
-
Stimulation and Measurement:
-
Stimulate the cells with NMDA to induce calcium influx.
-
Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence of Fluo-4 AM using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NMDA-induced calcium influx in the presence of the test compounds relative to the control (NMDA alone).
-
For agonist activity, the test compound will potentiate the NMDA response, similar to PRE-084.
-
For antagonist activity, the test compound will inhibit the potentiation of the NMDA response induced by a σ1R agonist like PRE-084.
-
Visualizing the Signaling Pathway
The interplay between σ1R and NMDA receptors can be visualized to better understand the experimental rationale.
Caption: Interaction between σ1R and NMDA receptor signaling.
Phase 3: Downstream Cellular Effects and Selectivity Profiling
Once the primary mechanism of action is established, it is essential to investigate the downstream cellular consequences and to assess the compound's selectivity against a broader panel of targets.
Experimental Workflow: Assessing Neuronal Viability
Given the neuroprotective roles often associated with σ1R agonists, an assay to measure neuronal viability in a model of oxidative stress is a logical next step.
Caption: Workflow for assessing neuroprotective effects.
Selectivity Profiling
To ensure the observed effects are primarily due to the interaction with the σ1R and to identify potential off-target effects, the compound should be screened against a panel of receptors, ion channels, and enzymes. This is often performed by contract research organizations (CROs) that offer broad screening panels.
Table 2: Hypothesized Selectivity Profile of this compound (at 1 µM)
| Target Class | Representative Targets | % Inhibition |
| GPCRs | Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT1-7) | < 20% |
| Ion Channels | Na⁺, K⁺, Ca²⁺ channels | < 15% |
| Enzymes | MAO-A, MAO-B, COX-1, COX-2 | < 10% |
| Transporters | DAT, SERT, NET | < 25% |
Interpretation: The hypothetical data in Table 2 would indicate that this compound is highly selective for its primary target (σ1R), with minimal off-target activity at a concentration of 1 µM. This is a desirable characteristic for a therapeutic candidate, as it reduces the likelihood of unwanted side effects.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of this compound. The proposed workflow, beginning with hypothesis-driven target screening and progressing through functional and cellular assays, provides a clear path to understanding the pharmacological profile of this novel compound. Based on the hypothetical data presented, this compound emerges as a potent and selective σ1R agonist with neuroprotective properties.
Future research should focus on in vivo studies to confirm these findings in relevant animal models of neurodegenerative diseases. Pharmacokinetic and toxicology studies will also be critical to assess its potential as a clinical candidate. The insights gained from this comprehensive investigation will be invaluable for the continued development of this promising therapeutic agent.
References
- Application of Piperidine Derivatives in Drug Discovery: Detailed Applic
-
Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9. [Link]
- 1-(3-(Piperidin-1-YL)phenyl)propan-1-one - Smolecule. (2024).
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (2022). Molecules, 27(15), 4998. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 717–726. [Link]
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Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC. (2023). Farmacia, 71(5), 903-911. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (2023). RSC Medicinal Chemistry, 14(7), 1335–1344. [Link]
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Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - NIH. (2020). Journal of Inflammation Research, 13, 177–187. [Link]
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Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. (2020). Molecules, 25(18), 4238. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2022). Molecules, 27(19), 6608. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (2017). ChemMedChem, 12(15), 1231–1244. [Link]
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Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PubMed Central. (2022). Journal of Medicinal Chemistry, 65(13), 8961–8979. [Link]
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1-Piperidinepropanol | C8H17NO | CID 66032 - PubChem. [Link]
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Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors - PubMed. (2004). Current Medicinal Chemistry, 11(1), 1-16. [Link]
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A Technical Guide to the Strategic Application of 1-(Piperidin-3-yl)propan-1-one in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(Piperidin-3-yl)propan-1-one is a heterocyclic ketone that has garnered attention not as a standalone therapeutic agent, but as a highly valuable and versatile scaffold in medicinal chemistry. Its unique structural and chemical properties make it an ideal starting point for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth analysis of this compound, focusing on its role as a privileged substructure in the development of targeted therapies. We will explore its synthesis, chemical reactivity, and its application in the creation of potent and selective modulators of various biological targets. Particular emphasis will be placed on its use in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and CCR5 antagonists. This document serves as a technical resource for researchers aiming to leverage this scaffold in their drug discovery programs.
Part 1: The this compound Scaffold: A Privileged Substructure in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and modulation of lipophilicity, which can enhance a drug's ability to traverse biological membranes.[2] The this compound scaffold combines this privileged heterocycle with a reactive propanone side chain, creating a molecule with two key points for chemical diversification: the secondary amine of the piperidine ring and the carbonyl group. This dual reactivity allows for the systematic exploration of chemical space and the optimization of interactions with biological targets.
The strategic value of this scaffold lies in its ability to serve as a foundational building block for creating libraries of compounds for high-throughput screening and lead optimization. By modifying the piperidine nitrogen and the propanone moiety, chemists can fine-tune the steric and electronic properties of the resulting molecules to achieve high affinity and selectivity for a desired biological target.
Part 2: Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of a suitable piperidine precursor with a propanoylating agent. The reactivity of the scaffold is centered on the nucleophilic secondary amine and the electrophilic carbonyl carbon.
-
N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is readily alkylated or arylated, allowing for the introduction of a wide variety of substituents. This position is often crucial for establishing key interactions with the target protein or for modulating the overall physicochemical properties of the molecule.
-
Carbonyl Chemistry: The ketone can undergo a range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce a new amino group, and condensation reactions to form more complex heterocyclic systems.
These reactive handles provide a powerful platform for generating structural diversity and for the convergent synthesis of complex drug molecules.
Part 3: Biological Significance and Therapeutic Applications
The this compound scaffold has been incorporated into a number of potent and selective inhibitors of various enzymes and receptors. Below, we highlight two prominent examples.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones.[3] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[3][4] Several successful DPP-IV inhibitors, known as "gliptins," have been developed.[5] The this compound scaffold has been utilized in the design of novel DPP-IV inhibitors. The piperidine ring can mimic the proline residue of natural DPP-IV substrates, while modifications at the nitrogen and the propanone side chain can be optimized to occupy the S1 and S2 pockets of the enzyme's active site, leading to potent and selective inhibition.
Hypothetical Binding Mode of a this compound-based DPP-IV Inhibitor
Caption: Hypothetical binding of a this compound derivative in the DPP-IV active site.
CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells.[6] Maraviroc is a notable example of a CCR5 antagonist that blocks this interaction.[6][7] The synthesis of Maraviroc and its analogs often involves intermediates that are structurally related to this compound.[6][8][9] The piperidine moiety in these molecules serves as a key structural element for orienting other functional groups to effectively block the viral entry process.
Part 4: Experimental Protocols and Workflows
The following section provides a generalized workflow for the synthesis and evaluation of a novel compound library based on the this compound scaffold, targeting a hypothetical kinase.
General Synthetic Workflow
Caption: General synthetic workflow for creating a library of this compound derivatives.
Step-by-Step Protocol: N-Alkylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to the solution.
-
Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale: The use of an aprotic solvent prevents unwanted side reactions with the solvent. A non-nucleophilic base is chosen to deprotonate the secondary amine without competing in the alkylation reaction.
Biological Screening Cascade
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Introduction: The Piperidine Scaffold and a Hypothesis-Driven Approach
An In-depth Technical Guide for the Characterization of 1-(Piperidin-3-yl)propan-1-one in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of novel small molecules with the potential to modulate cellular signaling pathways is a cornerstone of modern drug development. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents. This guide provides a comprehensive, technically-grounded framework for the initial characterization of a novel piperidine-containing compound, this compound, hereafter designated as Cmpd-X. In the absence of existing literature, this document outlines a robust, hypothesis-driven approach to elucidate its potential role in signaling, using the Dopamine D2 Receptor (D2R) pathway as a primary, illustrative target. The methodologies described herein are designed to be self-validating and are grounded in established pharmacological principles, providing a clear roadmap from initial target screening to functional cellular assays.
The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules, prized for its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional orientation for optimal target engagement. When presented with a novel molecule such as this compound (Cmpd-X), a logical starting point is to investigate its potential interaction with well-known targets for this scaffold, particularly G-protein coupled receptors (GPCRs).
Given the structural similarities of the piperidine core to known dopaminergic ligands, we will proceed with the working hypothesis that Cmpd-X is a potential antagonist of the Dopamine D2 Receptor (D2R) , a Gi-coupled GPCR critical in neuropsychiatric and endocrine regulation. This guide will detail the necessary steps to test this hypothesis, from determining binding affinity to characterizing its functional impact on downstream signaling cascades.
Proposed Investigational Workflow
A systematic approach is crucial for the characterization of a novel compound. The following workflow outlines a logical progression from initial binding studies to the assessment of cellular function.
Caption: Proposed experimental workflow for Cmpd-X characterization.
Part I: Target Engagement and Affinity Determination
The first critical step is to determine if Cmpd-X physically interacts with our hypothesized target, the D2R. The gold-standard method for this is the radioligand binding assay.
Principle of the Radioligand Binding Assay
This is a competitive binding assay where Cmpd-X (the "competitor") is incubated at various concentrations with a cell membrane preparation expressing the D2R and a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) known to bind to the receptor with high affinity. If Cmpd-X binds to the D2R, it will displace the radioligand, leading to a decrease in the measured radioactive signal. The concentration of Cmpd-X that displaces 50% of the radioligand is its IC50, which can then be used to calculate its binding affinity (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: D2R Radioligand Binding Assay
-
Preparation:
-
Thaw cryopreserved cell membranes from a stable cell line overexpressing the human Dopamine D2 Receptor (e.g., HEK293-D2R).
-
Prepare the assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Prepare a serial dilution of Cmpd-X (e.g., from 10 mM down to 10 pM).
-
Prepare the radioligand solution: [³H]-Spiperone at a final concentration equal to its Kd (approximately 0.1-0.3 nM).
-
-
Assay Execution (96-well format):
-
To each well, add:
-
25 µL of assay buffer (for total binding) or a high concentration of a known D2R antagonist like Haloperidol (for non-specific binding).
-
25 µL of the Cmpd-X serial dilution.
-
50 µL of the diluted [³H]-Spiperone.
-
100 µL of the diluted cell membrane preparation (containing 5-10 µg of protein).
-
-
Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.
-
-
Harvesting and Detection:
-
Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Dry the filter mat completely.
-
Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Subtract the non-specific binding CPM from all other readings.
-
Plot the percentage of specific binding against the log concentration of Cmpd-X.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Example Value |
| IC50 | Concentration of Cmpd-X causing 50% displacement of radioligand. | 150 nM |
| [L] | Concentration of [³H]-Spiperone used in the assay. | 0.2 nM |
| Kd | Dissociation constant of [³H]-Spiperone for D2R. | 0.2 nM |
| Ki | Calculated binding affinity of Cmpd-X for D2R. | 75 nM |
Part II: Functional Characterization of D2R Antagonism
Once binding is confirmed, the next step is to assess the functional consequence of this interaction. The D2R is canonically coupled to the Gi alpha subunit, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the ability of an agonist (like dopamine) to cause this decrease.
Caption: Hypothesized D2R antagonism by Cmpd-X.
Principle of the cAMP Assay
This assay measures the intracellular levels of cAMP. Cells expressing D2R are first treated with an agent like forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. They are then treated with a D2R agonist (dopamine) which will inhibit adenylyl cyclase and reduce cAMP. The assay measures the ability of Cmpd-X to block this agonist-induced reduction. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Experimental Protocol: HTRF-based cAMP Assay
-
Cell Preparation:
-
Plate HEK293-D2R cells in a 384-well plate and incubate overnight.
-
The next day, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Execution:
-
Add serial dilutions of Cmpd-X to the wells.
-
Incubate for 15-30 minutes.
-
Add a fixed concentration of dopamine, typically its EC80 (the concentration that gives 80% of the maximal response), to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Incubate for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor/Donor) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of Cmpd-X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which in this context represents the functional potency of the antagonist.
-
| Parameter | Description | Example Value |
| Agonist | Dopamine (at its EC80 concentration) | 100 nM |
| IC50 | Concentration of Cmpd-X that restores 50% of the agonist-induced cAMP drop. | 250 nM |
| Mechanism | The ability to block the agonist effect confirms antagonism. | Antagonist |
Part III: Downstream Signaling and Selectivity
Beyond cAMP, D2R activation modulates numerous downstream pathways, including the Akt/GSK3β and MAPK/ERK pathways. Investigating these can provide a more comprehensive picture of Cmpd-X's functional profile. Furthermore, assessing its activity at other related receptors is crucial to determine its selectivity.
Western Blot for p-Akt Analysis
D2R-Gi signaling can lead to the activation of Akt via pathways involving PI3K. An antagonist would be expected to block dopamine-induced phosphorylation of Akt.
-
Cell Treatment: Culture cells (e.g., CHO-D2R) to near confluence, then serum-starve for 4 hours.
-
Pre-treatment: Add Cmpd-X (at 1x, 5x, and 10x its functional IC50) for 30 minutes.
-
Stimulation: Add dopamine (EC80) for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Quantify protein concentration (BCA assay), normalize samples, and run on a polyacrylamide gel.
-
Blotting & Detection: Transfer proteins to a PVDF membrane, block with 5% BSA, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Follow with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Analysis: Quantify band density and present the p-Akt/Total Akt ratio. A potent antagonist should show a dose-dependent inhibition of dopamine-induced Akt phosphorylation.
Conclusion and Future Directions
This guide outlines a foundational, hypothesis-driven strategy for the initial pharmacological characterization of this compound (Cmpd-X). By following this workflow, a researcher can efficiently determine if the compound binds to the Dopamine D2 Receptor, characterize its functional effect on the canonical G-protein signaling pathway, and confirm its impact on downstream effectors. Positive results from this cascade would establish Cmpd-X as a validated D2R antagonist, warranting further investigation into its selectivity against other dopamine receptor subtypes, off-target liabilities (e.g., a CEREP panel screen), and its potential therapeutic utility in preclinical models.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gstaiger, M. (2003). High-throughput screening technologies for direct cyclic AMP measurement. Assay and Drug Development Technologies. Available at: [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. Available at: [Link]
Investigating the Therapeutic Potential of 1-(Piperidin-3-yl)propan-1-one: A Roadmap for Target Identification and Validation
An In-Depth Technical Guide
Preamble: Rationale for an Exploratory, Structure-Driven Approach
The compound 1-(Piperidin-3-yl)propan-1-one represents a novel chemical entity with an uncharacterized pharmacological profile. A survey of the current scientific literature reveals a conspicuous absence of direct biological activity data. However, its core structure is built upon the piperidine scaffold, a heterocyclic motif renowned in medicinal chemistry as a "privileged structure."[1] The piperidine ring is a constituent of numerous approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties, metabolic stability, and precise three-dimensional orientations for interacting with biological targets.[1]
This guide, therefore, deviates from a conventional review of known targets. Instead, it serves as a strategic whitepaper, outlining a hypothesis-driven roadmap for the systematic identification and validation of potential therapeutic targets for this compound. By analyzing the structure-activity relationships (SAR) of analogous compounds, we can infer a set of high-probability target classes and define a rigorous, multi-tiered experimental cascade to elucidate the compound's true mechanism of action. This document is designed to be a practical guide for initiating a drug discovery program around this promising, yet unexplored, chemical matter.
Part 1: Hypothesis-Driven Target Identification Based on a Privileged Scaffold
The chemical architecture of this compound, specifically the 3-acylpiperidine moiety, provides a logical starting point for generating therapeutic hypotheses. Analysis of extensive compound libraries and approved drugs reveals that this and similar piperidine-based scaffolds are frequently employed to target several key protein families. Based on this precedent, we propose the following high-priority target classes for initial investigation.
Primary Hypothesized Target Classes:
-
Histone Deacetylases (HDACs): The piperidine ring is a common linker or "cap" group in many potent HDAC inhibitors.[2][3][4] These enzymes are critical epigenetic regulators, and their inhibition is a validated strategy in oncology.[5] The structure of this compound can be conceptually mapped to the general pharmacophore of an HDAC inhibitor.
-
Dipeptidyl Peptidase-IV (DPP-IV): A significant class of oral anti-diabetic agents, the "gliptins," are DPP-IV inhibitors. Several of these incorporate piperidine or piperazine scaffolds to engage the enzyme's active site.[6][7][8] DPP-IV inhibition prevents the breakdown of incretin hormones, thereby promoting glucose-dependent insulin secretion.[7]
-
Opioid Receptors (MOR, DOR, KOR): The piperidine scaffold is the foundational core of the entire fentanyl class of synthetic opioids and many other analgesics.[9][10] Subtle modifications to this ring system are known to dramatically modulate binding affinity and functional activity (agonist vs. antagonist) at mu (μ), delta (δ), and kappa (κ) opioid receptors.[9][11]
-
Acetylcholinesterase (AChE): Inhibition of AChE is the primary mechanism for treating the symptoms of Alzheimer's disease. Structurally related compounds, such as 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, have been identified as potent and selective AChE inhibitors, making this a compelling hypothesis.[12][13]
Part 2: A Validating Framework for Target Discovery
A robust and self-validating experimental workflow is crucial to confidently identify and characterize the molecular target(s) of this compound. We propose a tiered approach that progresses from broad, computational screening to specific, mechanistic cellular assays. This cascade ensures that resources are focused on the most promising hypotheses, with each stage providing the necessary validation to proceed to the next.
Caption: Tiered Target Validation Workflow.
Part 3: Deep Dive into Primary Hypothesized Targets & Protocols
This section provides the scientific rationale and detailed experimental protocols for investigating the highest-priority potential targets.
Histone Deacetylases (HDACs)
Rationale: The general pharmacophore for classical HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[5] The propanone moiety of our query compound could potentially act as a novel ZBG, with the piperidine ring serving as a linker or part of a cap group. Numerous piperidine-containing compounds have been successfully developed as potent HDAC inhibitors, validating this scaffold's utility for this target class.[2][14]
Caption: Hypothesized HDAC Inhibition Pathway.
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol is a self-validating system for assessing the direct inhibitory activity of the compound on HDAC enzymes.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Enzyme: Recombinant human HDAC1 (or other isoforms) diluted in Assay Buffer to 2X final concentration.
-
Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) diluted to 2X final concentration (e.g., 50 µM).
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.
-
Developer Solution: Prepare Trichostatin A (a known potent HDAC inhibitor) and Trypsin in developer buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of serially diluted test compound or control (DMSO for negative, known inhibitor for positive) to respective wells.
-
Add 20 µL of 2X HDAC enzyme solution to all wells except "no enzyme" controls. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate for an additional 20 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Subtract background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Dipeptidyl Peptidase-IV (DPP-IV)
Rationale: DPP-IV inhibitors are characterized by their ability to fit into a complex active site. Piperidine-containing structures have proven effective in achieving high-affinity interactions within this site.[6] The structure of this compound contains the necessary features—a basic nitrogen and a ketone that can participate in hydrogen bonding—to warrant investigation as a potential DPP-IV inhibitor.
Caption: Hypothesized DPP-IV Inhibition Pathway.
Experimental Protocol: Fluorogenic DPP-IV Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
DPP-IV Enzyme: Recombinant human DPP-IV diluted in Assay Buffer to 2X final concentration.
-
Substrate: H-Gly-Pro-AMC diluted in Assay Buffer to 2X final concentration (e.g., 100 µM).
-
Test Compound: Prepare a 10 mM stock in DMSO and create a serial dilution series in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of test compound dilutions or controls (DMSO for negative, Sitagliptin for positive) to wells.
-
Add 25 µL of 2X DPP-IV enzyme solution to all wells.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of 2X substrate solution.
-
Immediately begin kinetic reading of fluorescence (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate percent inhibition for each concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100.
-
Plot percent inhibition versus log[compound] and fit to a dose-response curve to determine the IC₅₀.
-
Opioid Receptors
Rationale: The piperidine ring is the quintessential scaffold for ligands of the μ-opioid receptor (MOR), the primary target for most clinical analgesics.[10][15] The specific substitution pattern on the piperidine ring dictates affinity and efficacy. The 3-position substitution in our query compound is less common than the 4-position substitution seen in fentanyls, making it an interesting probe for exploring novel interactions within the opioid receptor binding pocket.
Experimental Protocol: Mu-Opioid Receptor (MOR) Radioligand Competition Binding Assay
This protocol measures the ability of the test compound to displace a known high-affinity radioligand from the receptor, thereby determining its binding affinity (Ki).
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Receptor Source: Membranes prepared from CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR). Resuspend in Binding Buffer.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) diluted in Binding Buffer to a final concentration near its Kd (e.g., 1-2 nM).
-
Test Compound: Prepare a 10 mM stock in DMSO and create a serial dilution series.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
-
Assay Procedure (96-well filter plate):
-
To each well, add:
-
25 µL of test compound dilution or control.
-
25 µL of [³H]-DAMGO.
-
50 µL of hMOR membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature.
-
Harvest the membranes by rapid filtration onto a glass fiber filter plate using a cell harvester.
-
Wash the filters 3 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
-
Data Acquisition and Analysis:
-
Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).
-
Calculate specific binding: Total Binding (DMSO wells) - Non-specific Binding (Naloxone wells).
-
Determine the percent displacement for each test compound concentration.
-
Plot percent displacement vs. log[compound] to determine the IC₅₀.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.
-
Quantitative Data Summary
As this guide is prospective, the following table is a template for summarizing the data that would be generated from the described protocols.
| Target Class | Assay Type | Endpoint | This compound Result | Positive Control Result |
| HDACs | Fluorometric Enzyme Assay | IC₅₀ (µM) | To be determined | Trichostatin A: ~0.002 µM |
| DPP-IV | Fluorogenic Enzyme Assay | IC₅₀ (µM) | To be determined | Sitagliptin: ~0.02 µM |
| Opioid Rec. | [³H]-DAMGO Binding | Ki (µM) | To be determined | DAMGO: ~0.001 µM |
| AChE | Ellman's Assay | IC₅₀ (µM) | To be determined | Donepezil: ~0.006 µM |
Conclusion
While this compound is currently a molecule of unknown function, its chemical structure provides a strong, rational basis for targeted investigation. The piperidine scaffold is a well-validated component in drugs targeting HDACs, DPP-IV, opioid receptors, and acetylcholinesterase. The multi-tiered validation framework proposed in this guide—progressing from computational analysis through biochemical and cellular assays—offers a resource-efficient and scientifically rigorous pathway to uncover its therapeutic potential. By executing this strategic plan, research and development teams can systematically de-orphan this compound and potentially initiate a new and promising drug discovery program.
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The 1-(Piperidin-3-yl)propan-1-one Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Exploration for CNS Drug Discovery
Preamble: Charting a Course for Novel CNS Therapeutics
The piperidine moiety is a cornerstone of medicinal chemistry, embedded in a significant number of approved pharmaceuticals and clinical candidates targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold for engaging with a variety of biological targets. This guide focuses on the systematic exploration of the structure-activity relationship (SAR) for a specific, yet underexplored, piperidine template: 1-(piperidin-3-yl)propan-1-one .
While direct, comprehensive SAR studies on this exact scaffold are nascent in the public domain, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. By synthesizing insights from structurally related 3-substituted piperidines and their interactions with relevant CNS targets, we will establish a predictive SAR framework. This guide will detail the causal reasoning behind experimental design, provide robust protocols for synthesis and evaluation, and offer a strategic roadmap for unlocking the therapeutic potential of this promising chemical class. Our primary focus will be on potential applications in modulating key CNS targets such as dopamine and sigma receptors, informed by existing literature on related piperidine scaffolds.[3][4]
The Strategic Importance of the 3-Substituted Piperidine Core
The substitution pattern on the piperidine ring profoundly influences its pharmacological profile. Unlike the more extensively studied 4-substituted and 1-substituted (N-substituted) analogs, the 3-substituted pattern offers a distinct vector for substituent placement, potentially enabling novel interactions with target proteins. The this compound core presents three key regions for chemical modification, each with a critical role in defining the molecule's overall activity, selectivity, and pharmacokinetic properties.
A logical workflow for exploring the SAR of this scaffold is essential. The following diagram illustrates a systematic approach, starting from the synthesis of the core structure and branching into parallel explorations of its key chemical regions.
Caption: A systematic workflow for the SAR exploration of the this compound scaffold.
Synthesis Strategy: Enabling Robust SAR Studies
A successful SAR campaign is contingent on the ability to synthesize a diverse library of analogs efficiently and in high purity. For the this compound core, several synthetic strategies can be envisioned. A particularly powerful approach for generating chiral 3-substituted piperidines involves the asymmetric functionalization of pyridine, followed by reduction.[5][6] This allows for the introduction of chirality early in the synthesis, which is often crucial for selective biological activity.
Experimental Protocol: Enantioselective Synthesis of a 3-Aryl Piperidine Precursor
This protocol is adapted from a rhodium-catalyzed asymmetric reductive Heck reaction, which provides a versatile entry point to enantioenriched 3-substituted piperidines.[5][6]
Objective: To synthesize an enantioenriched 3-aryl-1,2,3,6-tetrahydropyridine, a key intermediate for 3-substituted piperidines.
Materials:
-
Pyridine
-
Phenyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (S)-SEGPHOS)
-
Cesium hydroxide (CsOH)
-
Toluene, Tetrahydrofuran (THF), Water (H₂O)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate:
-
Dissolve pyridine (1.0 eq) and NaBH₄ (1.0 eq) in methanol at -78 °C under a nitrogen atmosphere.
-
Add phenyl chloroformate (1.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate.
-
Purify the crude product by silica gel chromatography to yield the dihydropyridine intermediate.
-
-
Rh-catalyzed Asymmetric Reductive Heck Reaction:
-
In a glovebox, charge a vial with [Rh(cod)Cl]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).
-
Add toluene, THF, and water, followed by aqueous CsOH (2.0 eq).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (3.0 eq) followed by the dihydropyridine from Step 1 (1.0 eq).
-
Stir the reaction at 70 °C for 20 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Purify the product by silica gel chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine.
-
-
Reduction to the Piperidine:
-
Dissolve the tetrahydropyridine from Step 2 in methanol.
-
Add 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction through celite and concentrate the filtrate to yield the protected 3-aryl piperidine.
-
-
Deprotection:
-
Dissolve the protected piperidine in methanol and add aqueous KOH.
-
Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction and extract the product into an organic solvent.
-
Dry and concentrate to yield the final enantioenriched 3-aryl piperidine.
-
This synthetic route provides a foundation for creating diverse analogs for SAR studies by varying the arylboronic acid in Step 2.
Deconstructing the Scaffold: A Predictive SAR Framework
Based on learnings from related 3-substituted piperidines and general principles of medicinal chemistry, we can propose a predictive SAR framework for the this compound scaffold.
N-Substitution (R1): The Gateway to Selectivity and Potency
The piperidine nitrogen is a critical handle for modulating the physicochemical properties and biological activity of the scaffold.
-
Small Alkyl Groups (e.g., Methyl, Ethyl, Propyl): In many CNS-active piperidines, small, non-polar N-alkyl groups are well-tolerated and can enhance potency. For instance, in a series of 3-PPP derivatives (a dopamine autoreceptor agonist), an N-n-propyl group was found to be optimal for activity.[7]
-
Arylalkyl Groups (e.g., Benzyl, Phenethyl): The introduction of an N-arylalkyl substituent can provide additional binding interactions, such as π-π stacking, potentially increasing affinity for targets like the dopamine and sigma receptors.[3]
-
Polar Substituents: The incorporation of polar groups on the nitrogen can be used to fine-tune solubility and permeability. However, care must be taken as this can also introduce unwanted interactions or metabolic liabilities.
Table 1: Proposed N-Substitutions and Their Rationale
| R1 Substituent | Rationale | Predicted Impact on Activity |
| -H | Baseline compound for comparison. | Likely to have moderate affinity. |
| -CH₃ | Increases basicity, may enhance electrostatic interactions. | Potential for increased potency. |
| -n-Propyl | Optimal for some dopamine receptor ligands.[7] | May enhance dopamine receptor affinity. |
| -Benzyl | Introduces aromaticity for potential π-stacking.[3] | Could increase affinity for aromatic-rich binding pockets. |
| -(CH₂)₂-OH | Increases polarity and potential for H-bonding. | May improve solubility but could decrease permeability. |
Propanone Moiety (R2): The Carbonyl as a Key Interaction Point
The propanone side chain, particularly the carbonyl group, is a likely hydrogen bond acceptor. Modifications here can significantly impact binding affinity.
-
Chain Length and Branching: Altering the length of the alkyl chain (e.g., ethanone, butanone) or introducing branching can probe the size and shape of the binding pocket.
-
Carbonyl Modifications: Reduction of the ketone to a secondary alcohol introduces a hydrogen bond donor and a new chiral center, which can dramatically alter the binding mode. Conversion to an oxime or other carbonyl derivatives can also be explored.[4]
-
Aromatic Ketones: Replacing the ethyl group with an aryl group (e.g., a phenyl ring) would introduce a 1-phenylpropan-1-one moiety, which could lead to additional aromatic interactions.
Piperidine Ring Substitution (R3): Fine-Tuning Conformation and Potency
Substitution on the piperidine ring itself, other than the primary side chain at the 3-position, can be used to lock the conformation or introduce additional interactions.
-
Stereochemistry at C3: The stereochemistry of the propanone substituent is paramount. Enantiomerically pure compounds are essential for definitive SAR, as different enantiomers can have vastly different affinities and efficacies.
-
Additional Substituents: Introducing small substituents (e.g., methyl, fluoro) at other positions on the piperidine ring can influence the preferred conformation of the ring and the orientation of the 3-substituent. For example, 3,4-disubstituted piperidines have been explored as monoamine transporter inhibitors, where the cis and trans isomers showed distinct activity profiles.
Biological Evaluation: Identifying and Characterizing Hits
A tiered approach to biological evaluation is recommended to efficiently identify promising compounds.
Primary Screening: Receptor Binding Assays
Given the prevalence of the piperidine scaffold in CNS-active compounds, initial screening should focus on relevant G-protein coupled receptors (GPCRs) and ion channels.
-
Dopamine Receptors (D₂, D₃, D₄): Many piperidine-containing molecules are potent dopamine receptor modulators.[8] Radioligand binding assays using membranes from cells expressing human dopamine receptor subtypes are a standard primary screen.
-
Sigma Receptors (σ₁, σ₂): The sigma-1 receptor, in particular, is a target for a variety of piperidine-based ligands and is implicated in several neurological disorders.[3][4]
Secondary Screening: Functional Assays
Compounds that show significant affinity in binding assays should be progressed to functional assays to determine their efficacy.
-
cAMP Assays: For GPCRs like the dopamine receptors, measuring the inhibition or stimulation of cyclic AMP (cAMP) production can determine if a compound is an agonist, antagonist, or inverse agonist.
-
Calcium Flux Assays: For receptors that signal through calcium mobilization, fluorescence-based calcium flux assays are a high-throughput method to assess functional activity.
Tertiary Screening: In Vitro ADME/Tox
Lead compounds should be profiled for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities.
-
Metabolic Stability: Incubation with liver microsomes can predict the metabolic stability of a compound.
-
Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive permeability across the blood-brain barrier.
-
Cytotoxicity: Standard cell viability assays (e.g., MTT) in relevant cell lines can assess general cytotoxicity.
Data Presentation and Interpretation
Table 2: Template for Summarizing SAR Data
| Compound ID | R1 | R2 | R3 | D₂ Ki (nM) | σ₁ Ki (nM) | Functional Activity (D₂) |
| Scaffold-01 | -H | -CH₂CH₃ | -H | |||
| Scaffold-02 | -CH₃ | -CH₂CH₃ | -H | |||
| Scaffold-03 | -n-Propyl | -CH₂CH₃ | -H | |||
| ... |
By systematically modifying each part of the this compound scaffold and evaluating the resulting analogs, a clear picture of the SAR will emerge. This will enable the rational design of more potent and selective compounds with desirable drug-like properties.
The following diagram illustrates the key SAR hypotheses for the this compound scaffold, highlighting the potential interaction points with a hypothetical receptor.
Caption: A diagram illustrating hypothetical binding interactions for the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel CNS-active agents. While direct SAR data is currently limited, a systematic approach guided by the principles outlined in this guide can efficiently explore the chemical space around this core. By leveraging advanced synthetic methods to control stereochemistry and generate diverse analogs, and by employing a tiered biological evaluation strategy, researchers can unlock the full therapeutic potential of this versatile scaffold. Future work should focus on generating a foundational dataset for this core structure, which will undoubtedly pave the way for the development of new and improved treatments for a range of neurological and psychiatric disorders.
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ResearchGate. [Link]
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Lafrance, D., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(15), 5946-5965. [Link]
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Arumugam, N., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Unlocking the Therapeutic Potential: A Technical Guide to Elucidating the Pharmacophore of 1-(Piperidin-3-yl)propan-1-one
Abstract
This technical guide provides a comprehensive framework for the exploration and validation of the pharmacophore of 1-(Piperidin-3-yl)propan-1-one, a heterocyclic ketone with significant potential in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, suggesting that a thorough understanding of its key molecular interaction points can unlock the door to novel therapeutic agents.[1][2] This document outlines a multi-faceted approach, combining computational modeling with robust in-vitro validation strategies. We will delve into the theoretical underpinnings of pharmacophore science, propose a strategic workflow for hypothesis generation, and provide detailed, actionable protocols for experimental verification. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize novel drug candidates based on the this compound core.
Introduction: The Significance of Pharmacophore Modeling in Drug Discovery
A pharmacophore is an abstract representation of the essential molecular features that are responsible for a drug's biological activity.[3][4] It defines the three-dimensional arrangement of key functional groups, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are necessary for optimal interaction with a specific biological target.[4] Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents, virtual screening of large compound libraries, and the optimization of lead compounds to enhance potency and selectivity.[4][5]
The molecule at the heart of this guide, this compound, possesses a rich chemical architecture ripe for pharmacophoric exploration. The piperidine ring, a common motif in a wide array of bioactive compounds, offers a versatile scaffold for chemical modification.[1][2] Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[6] Understanding the precise spatial arrangement of features within this compound that dictates its biological activity is paramount for harnessing its full therapeutic potential.
This guide will navigate the intricate process of defining this molecule's pharmacophore, from initial in-silico hypothesis to rigorous experimental validation.
Deconstructing the Core: Putative Pharmacophoric Features of this compound
A meticulous analysis of the this compound structure reveals several key features that are likely to contribute to its biological activity. These putative pharmacophoric elements form the basis of our initial hypothesis.
Table 1: Putative Pharmacophoric Features of this compound
| Feature ID | Feature Type | Structural Moiety | Potential Role in Molecular Recognition |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the propan-1-one group | Formation of hydrogen bonds with receptor amino acid residues (e.g., serine, threonine, tyrosine). |
| HBD1 | Hydrogen Bond Donor | Secondary amine of the piperidine ring | Formation of hydrogen bonds with receptor amino acid residues (e.g., aspartate, glutamate). Can also act as a hydrogen bond acceptor. |
| HYD1 | Hydrophobic Feature | Propyl chain and piperidine ring | Van der Waals interactions with hydrophobic pockets of the target protein. |
| POS1 | Positive Ionizable | Piperidine nitrogen (at physiological pH) | Electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) on the receptor surface. |
The Strategic Workflow: A Dual-Pronged Approach to Pharmacophore Elucidation
We advocate for a synergistic workflow that integrates computational modeling with experimental validation. This iterative process allows for the refinement of the pharmacophore hypothesis, leading to a more accurate and predictive model.
Part 1: The Computational Arm - In-Silico Hypothesis Generation
When the three-dimensional structure of the biological target is unknown, a ligand-based approach is employed.[4] This methodology relies on the analysis of a set of known active molecules to deduce the common chemical features responsible for their activity.[4]
Protocol 1: Ligand-Based Pharmacophore Modeling
-
Conformational Analysis: Generate a diverse set of low-energy conformers for this compound and a series of its structurally related, biologically active analogs using a molecular mechanics force field (e.g., MMFF94).
-
Feature Identification: Identify the key pharmacophoric features (as outlined in Table 1) for each conformer of the active molecules.
-
Pharmacophore Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop, DISCO) to align the active molecules and identify common feature arrangements. This process will yield one or more pharmacophore hypotheses.
-
Hypothesis Validation (Internal): Evaluate the generated hypotheses based on their ability to correctly classify active and inactive compounds in a training set. The best hypothesis will be the one that maximizes the retrieval of active compounds while minimizing the selection of inactive ones.
-
3D-QSAR (Quantitative Structure-Activity Relationship): Develop a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the 3D properties of the molecules with their biological activities. This provides a quantitative understanding of the structure-activity relationship.
Part 2: The Experimental Arm - In-Vitro Validation and Refinement
The computational hypotheses must be rigorously tested through empirical means. This involves the synthesis of strategically designed analogs and their evaluation in relevant biological assays.
Protocol 2: Synthesis of Key Analogs
The synthesis of analogs of this compound is crucial for probing the importance of each putative pharmacophoric feature. Reductive amination is a common and effective method for the synthesis of such piperidine derivatives.[7]
Example Synthetic Modifications:
-
To Probe HBA1 (Carbonyl Oxygen):
-
Reduction of the ketone to a secondary alcohol.
-
Conversion to an oxime or hydrazone.
-
-
To Probe HBD1 (Piperidine NH):
-
N-alkylation or N-acylation of the piperidine nitrogen.
-
-
To Probe HYD1 (Hydrophobic Core):
-
Variation of the propyl chain length.
-
Introduction of substituents on the piperidine ring.
-
-
To Probe POS1 (Positive Ionizable Center):
-
Synthesis of the N-oxide derivative.
-
Quaternization of the piperidine nitrogen.
-
Protocol 3: In-Vitro Biological Evaluation
The choice of biological assay is contingent on the known or hypothesized biological target of this compound. Given the prevalence of piperidine-containing compounds in neuroscience and oncology, relevant assays could include:
-
Receptor Binding Assays: To determine the affinity of the synthesized analogs for a specific receptor (e.g., dopamine, serotonin, or opioid receptors).
-
Enzyme Inhibition Assays: To measure the ability of the compounds to inhibit the activity of a particular enzyme (e.g., acetylcholinesterase).[8]
-
Cell-Based Assays: To assess the functional effects of the compounds on cellular processes, such as cell viability, apoptosis, or inflammation.[7][9] For instance, an MTT assay can be used to measure the cytotoxic effects of the compounds on cancer cell lines.[9]
Table 2: Hypothetical In-Vitro Assay Data for a Series of this compound Analogs
| Compound ID | Modification | Receptor Binding Affinity (Ki, nM) | Enzyme Inhibition (IC50, µM) | Cell Viability (CC50, µM) |
| Parent | None | 150 | 10 | 25 |
| Analog-1 | Ketone -> Alcohol | >1000 | >100 | >100 |
| Analog-2 | N-Methylation | 50 | 5 | 15 |
| Analog-3 | Propyl -> Ethyl | 300 | 25 | 50 |
| Analog-4 | N-Acetylation | >1000 | >100 | >100 |
Synthesizing the Data: Structure-Activity Relationship (SAR) and Pharmacophore Refinement
The data generated from the in-vitro assays (Table 2) will provide critical insights into the structure-activity relationship of the this compound scaffold.
Key Inferences from Hypothetical Data:
-
The dramatic loss of activity in Analog-1 and Analog-4 strongly suggests that the carbonyl oxygen (HBA1) and the basicity of the piperidine nitrogen (HBD1/POS1) are critical for biological activity.
-
The increased potency of Analog-2 indicates that a small alkyl substitution on the nitrogen may be favorable, potentially by enhancing hydrophobic interactions or modulating the pKa.
-
The reduced activity of Analog-3 suggests that the length of the propyl chain is optimal for hydrophobic interactions.
This SAR data is then fed back into the computational workflow to refine the pharmacophore model. The validated pharmacophore can then be used with greater confidence for virtual screening campaigns to identify novel, potent, and selective drug candidates.
Conclusion: A Roadmap to Novel Therapeutics
The elucidation of the pharmacophore of this compound is a critical step towards unlocking its therapeutic potential. The integrated, iterative workflow presented in this guide, which combines the predictive power of computational chemistry with the empirical rigor of experimental biology, provides a robust framework for this endeavor. By systematically dissecting the molecular features responsible for its biological activity, researchers can rationally design the next generation of piperidine-based therapeutics with improved efficacy and safety profiles.
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- Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed. (n.d.).
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- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central. (n.d.).
- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH. (n.d.).
- EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. (n.d.).
- 3-iodo-1-piperidin-1-ylpropan-1-one - Chemical Synthesis Database. (2025, May 20).
- Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand | Request PDF - ResearchGate. (n.d.).
- Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. (n.d.).
- 1-piperidin-3-ylpropan-1-one sigma-aldrich purchase. (n.d.).
- 3-Piperidinopropiophenone | C14H19NO | CID 70172 - PubChem. (n.d.).
- 5350-97-0, 1,3-diphenyl-3-piperidin-1-ylpropan-1-one Formula - ECHEMI. (n.d.).
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (n.d.).
- 3-Piperidin-3-ylpropan-1-ol | C8H17NO | CID 4712476 - PubChem. (n.d.).
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-(Piperidin-3-yl)propan-1-one
Introduction: Unveiling the Potential of a Novel Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a critical component in drugs targeting a wide spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4][5] This guide focuses on a specific, under-explored derivative, 1-(Piperidin-3-yl)propan-1-one , a compound whose biological activities have yet to be extensively characterized in the public domain.
The absence of established data necessitates a systematic, multi-tiered in vitro evaluation strategy. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to elucidate the pharmacological profile of this compound. We will proceed from foundational cytotoxicity assessments to more nuanced, mechanism-of-action studies, with each step informed by the known biological activities of structurally related 3-substituted and other piperidine derivatives.[6] The overarching goal is to build a robust data package that can guide future preclinical and clinical development.
Tier 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial step in characterizing any novel compound is to establish its effect on cell viability and proliferation. This foundational screen will determine if this compound possesses cytotoxic or cytostatic properties, which is a common feature among various piperidine derivatives.[3] A broad panel of human cancer cell lines from diverse histological origins is recommended to identify potential organ-specific sensitivities.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer, PC-3 for prostate cancer, and NCI-H460 for lung cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, under a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values should be determined using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The results of the Tier 1 screening should be summarized in a clear, tabular format for easy comparison of the compound's potency across different cell lines.
| Compound | Cell Line | Histological Origin | GI₅₀ (µM) |
| This compound | MCF-7 | Breast Cancer | To be determined |
| HT29 | Colon Cancer | To be determined | |
| PC-3 | Prostate Cancer | To be determined | |
| NCI-H460 | Lung Cancer | To be determined | |
| HaCaT | Normal Keratinocyte | To be determined | |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | Reference value |
Experimental Workflow: Tier 1
Caption: Workflow for Tier 1 foundational cytotoxicity screening.
Tier 2: Mechanistic Exploration
Should this compound exhibit significant antiproliferative activity in Tier 1, the next logical step is to investigate the underlying mechanism of action. Based on the known activities of other piperidine derivatives, several key pathways warrant investigation.
A. Investigation of Apoptotic Induction
Many cytotoxic piperidine-containing compounds exert their effects by inducing apoptosis, or programmed cell death.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat a sensitive cancer cell line (identified in Tier 1) with this compound at its GI50 and 2x GI50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
B. Cell Cycle Analysis
The compound may exert a cytostatic effect by arresting the cell cycle at a specific phase.
Experimental Protocol: Propidium Iodide Staining for DNA Content
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.
C. Evaluation of Potential Neurological Targets
Given that many 3-substituted piperidines interact with neuronal receptors and enzymes, it is prudent to screen for such activities.[6][7][8]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.
-
Inhibition Reaction: In a 96-well plate, pre-incubate the AChE enzyme with varying concentrations of this compound for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding the substrate and DTNB.
-
Data Acquisition: Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Mechanistic Exploration Workflow: Tier 2
Caption: Parallel workflows for Tier 2 mechanistic exploration.
Tier 3: Advanced Pathway Analysis and Target Validation
Based on the outcomes of Tier 2, a more focused investigation into specific signaling pathways can be initiated. For instance, if apoptosis is confirmed, examining the key proteins in the apoptotic cascade is a logical next step.
Experimental Protocol: Western Blotting for Apoptosis-Related Proteins
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine changes in protein expression levels.
Potential Signaling Pathway Modulation
Piperidine derivatives have been shown to modulate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in inflammation and cancer.[9] Should the compound's profile suggest such activity, further investigation using reporter assays or Western blotting for key pathway components (e.g., phosphorylated Akt, IκBα) would be warranted.
Signaling Pathway Visualization
Caption: Hypothesized intrinsic apoptotic pathway modulation.
Conclusion and Future Directions
This in-depth technical guide provides a structured and logical framework for the initial in vitro evaluation of this compound. By systematically progressing through foundational cytotoxicity screening, mechanistic exploration, and advanced pathway analysis, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated will be instrumental in identifying its therapeutic potential and guiding subsequent stages of drug discovery and development, such as lead optimization and in vivo efficacy studies.
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- PubMed. (n.d.). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors.
-
de Fatima, A., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from [Link]
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- BenchChem. (2025). A Technical Guide to the Biological Activities of 3-Substituted Piperidine Derivatives.
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- Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82.
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- Rajalakshmi, R. (2021, September). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
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- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
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- (2023, February 9).
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- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: Synthesis of N-Propyl-3-aminopiperidine via One-Pot Reductive Amination
Abstract: This document provides a comprehensive guide for the synthesis of N-Propyl-3-aminopiperidine, a valuable substituted piperidine scaffold for pharmaceutical research. The protocol details a robust and high-yield one-pot reductive amination procedure using 3-aminopiperidine and propionaldehyde with sodium triacetoxyborohydride as a mild and selective reducing agent. We will delve into the reaction mechanism, provide a detailed step-by-step experimental workflow, discuss critical safety considerations, and offer expert insights into process optimization and troubleshooting.
A Note on the Target Molecule: The requested synthesis of 1-(Piperidin-3-yl)propan-1-one, a ketone, via reductive amination is chemically infeasible as this class of reaction exclusively forms amines through the reduction of an imine or iminium ion intermediate. Therefore, this guide has been expertly adapted to detail the synthesis of a closely related and synthetically useful secondary amine, N-Propyl-3-aminopiperidine , which is a direct and logical product of the reductive amination of a piperidine precursor.
Introduction: The Power of Reductive Amination
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The functionalization of this ring is a critical step in drug discovery, and the formation of carbon-nitrogen bonds is paramount. Reductive amination stands out as one of the most effective and widely utilized methods for the N-alkylation of amines.[1][2] Its primary advantage over classical methods, such as direct alkylation with alkyl halides, is the complete avoidance of over-alkylation, which often leads to complex mixtures of secondary, tertiary, and even quaternary ammonium salts.[3]
The modern reductive amination protocol is typically performed as a "direct" or "in situ" one-pot reaction. The amine and carbonyl compound are mixed with a selective reducing agent that preferentially reduces the intermediate iminium ion much faster than it reduces the starting carbonyl compound.[1][4]
For this synthesis, we have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its features make it exceptionally well-suited for this transformation:
-
Mildness and Selectivity: It is less reactive than sodium borohydride (NaBH₄) and does not readily reduce aldehydes or ketones, preventing the wasteful formation of propanol.[3]
-
Enhanced Reactivity for Iminium Ions: It is highly effective for reducing the protonated imine (iminium ion) intermediate.[4]
-
Operational Simplicity: Unlike sodium cyanoborohydride (NaBH₃CN), it does not require strict pH control and avoids the use and generation of highly toxic cyanide species.[3][5]
Reaction Mechanism
The reductive amination proceeds through a well-established three-step sequence. The use of NaBH(OAc)₃ allows these steps to occur concurrently in a single reaction vessel.
-
Hemiaminal Formation: The nucleophilic nitrogen of 3-aminopiperidine attacks the electrophilic carbonyl carbon of propionaldehyde to form a transient hemiaminal (or carbinolamine) intermediate.
-
Iminium Ion Generation: The hemiaminal eliminates a molecule of water to form an imine. Under the slightly acidic conditions that can be generated by traces of acetic acid from the reagent, the imine is protonated to form a highly electrophilic iminium ion.[1][4]
-
Hydride Reduction: The iminium ion is rapidly and irreversibly reduced by sodium triacetoxyborohydride. A hydride ion (H⁻) is transferred to the electrophilic carbon, yielding the final N-propyl-3-aminopiperidine product.[4]
Sources
experimental protocol for 1-(Piperidin-3-yl)propan-1-one synthesis
Application Note: Synthesis of 1-(Piperidin-3-yl)propan-1-one
Abstract
This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, a valuable piperidine derivative for pharmaceutical research and drug development. The synthesis is achieved through a two-step process commencing with the N-protection of piperidine-3-carbonitrile, followed by a Grignard reaction with ethylmagnesium bromide. This guide offers in-depth explanations for key experimental choices, comprehensive step-by-step instructions, and methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction
Piperidine scaffolds are prevalent in a vast array of pharmaceutical agents due to their ability to interact with various biological targets. The specific compound, this compound, serves as a crucial building block in medicinal chemistry for the development of more complex molecules, including potential acetylcholinesterase inhibitors and other neurologically active agents.[1] The synthetic route detailed herein was chosen for its efficiency and adaptability, utilizing common laboratory reagents and techniques. The core of this synthesis involves the nucleophilic addition of a Grignard reagent to a nitrile, a classic and robust method for ketone formation.[2] To prevent side reactions with the secondary amine of the piperidine ring, a tert-butoxycarbonyl (Boc) protecting group is first installed, which can be readily removed under acidic conditions post-synthesis.
Reaction Scheme & Mechanism
The overall synthesis proceeds in two primary stages:
-
N-Boc Protection: The secondary amine of piperidine-3-carbonitrile is protected using di-tert-butyl dicarbonate (Boc-anhydride) to prevent it from reacting with the Grignard reagent. This reaction is typically performed in the presence of a mild base.[3]
-
Grignard Reaction and Deprotection: The N-Boc protected nitrile undergoes a Grignard reaction with ethylmagnesium bromide. The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to the desired ketone and simultaneously removes the Boc protecting group to yield the final product as a hydrochloride salt.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| Piperidine-3-carbonitrile | C₆H₁₀N₂ | 110.16 | 97% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 97% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Ethylmagnesium bromide solution | C₂H₅MgBr | 133.27 | 3.0 M in diethyl ether | Sigma-Aldrich |
| Diethyl ether, Anhydrous | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid, concentrated | HCl | 36.46 | 37% | Fisher Scientific |
| Sodium sulfate, Anhydrous | Na₂SO₄ | 142.04 | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | Saturated | Lab Prepared |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | Saturated | Lab Prepared |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Part A: Synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate (N-Boc Protected Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-carbonitrile (5.51 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM) under ambient atmosphere.
-
Reagent Addition: Add triethylamine (7.0 mL, 50 mmol) to the solution. Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (11.45 g, 52.5 mmol, 1.05 eq.) in 25 mL of DCM dropwise over 20 minutes.
-
Causality Note: The reaction is cooled to 0 °C to moderate the exothermic reaction between the amine and Boc-anhydride. Triethylamine acts as a base to neutralize the acidic byproducts formed, driving the reaction to completion.[3]
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.
-
Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, tert-butyl 3-cyanopiperidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel. The expected product is a colorless oil or a low-melting solid.
Part B: Synthesis of this compound Hydrochloride
-
Reaction Setup: In a 500 mL flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere of nitrogen, dissolve the crude tert-butyl 3-cyanopiperidine-1-carboxylate (10.5 g, 50 mmol) in 150 mL of anhydrous diethyl ether.
-
Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Add ethylmagnesium bromide (3.0 M in diethyl ether, 33.3 mL, 100 mmol, 2.0 eq.) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Causality Note: Two equivalents of the Grignard reagent are used. The first equivalent reacts with the nitrile to form the ketone, while the second equivalent can form a complex with the intermediate imine, helping to drive the reaction forward. The addition is performed slowly at 0 °C to control the exothermic reaction.[4]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 2 hours.
-
Workup and Deprotection: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of 2 M aqueous HCl. This step is highly exothermic and may produce gas.
-
Causality Note: The acidic workup serves two purposes: it hydrolyzes the intermediate magnesium imine salt to the ketone and simultaneously cleaves the N-Boc protecting group to yield the free secondary amine, which is protonated to form the hydrochloride salt.[6]
-
-
Isolation: Transfer the mixture to a separatory funnel. The product hydrochloride salt will be in the aqueous layer. Separate the layers and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any organic impurities.
-
Final Product: Basify the aqueous layer to a pH > 12 with 6 M NaOH while cooling in an ice bath. Extract the free base product with DCM (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. To obtain the hydrochloride salt for stability and ease of handling, dissolve the resulting oil in a minimal amount of isopropanol and add a slight excess of concentrated HCl. The salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried in a vacuum oven.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals include those for the ethyl group (triplet and quartet), the piperidine ring protons, and a broad singlet for the amine proton (if analyzed as the free base).
-
¹³C NMR: Signals corresponding to the carbonyl carbon (~210 ppm), the carbons of the ethyl group, and the carbons of the piperidine ring are expected.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1710 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound (C₈H₁₅NO, M.W. = 141.21).
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Specific:
-
Ethylmagnesium Bromide: Highly flammable, corrosive, and reacts violently with water. Handle strictly under an inert, anhydrous atmosphere.[5]
-
Diethyl Ether & DCM: Highly flammable and volatile solvents. Avoid open flames and sparks.
-
Hydrochloric Acid & Triethylamine: Corrosive. Handle with care to avoid skin and eye contact.
-
References
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. URL: [Link]
-
Royal Society of Chemistry. (1971). Synthesis and stereochemistry of 3-methyl analogues of pethidine. Journal of the Chemical Society C: Organic. URL: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. URL: [Link]
-
National Center for Biotechnology Information. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. URL: [Link]
-
Defense Technical Information Center. (1989). Piperidine Synthesis. DTIC. URL: [Link]
-
Chemical Synthesis Database. (n.d.). 3-iodo-1-piperidin-1-ylpropan-1-one. Retrieved from Chemical Synthesis Database. URL: [Link]
-
MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. URL: [Link]
-
National Center for Biotechnology Information. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. PubMed. URL: [Link]
-
Study.com. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH_3CH_2 MgBr) with each of the following reagents?. URL: [Link]
-
National Center for Biotechnology Information. (2007). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. PMC. URL: [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. URL: [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from Organic Syntheses Procedure. URL: [Link]
-
YouTube. (2019). ETHYLMAGNESIUM BROMIDE (grignard reagent) SYNTHESIS part 3. URL: [Link]
-
Quora. (2018). What is the product when ethyl magnesium bromide react with ethyl ethnoate?. URL: [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. URL: [Link]
-
ResearchGate. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. URL: [Link]
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Comprehensive Analytical Characterization of 1-(Piperidin-3-yl)propan-1-one
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide to the analytical methods required for the full characterization of 1-(Piperidin-3-yl)propan-1-one, a key heterocyclic ketone intermediate in pharmaceutical development. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the choice of methodologies. We will cover orthogonal techniques for structural elucidation, purity determination, and impurity profiling, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Infrared (IR) Spectroscopy. Each protocol is structured to ensure self-validation and adherence to rigorous scientific standards, supported by authoritative references.
Introduction: The Analytical Imperative
This compound is a substituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs.[1] The precise structural integrity, purity, and impurity profile of such an intermediate are critical parameters that directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). A multi-faceted analytical approach is therefore not just recommended but essential for its characterization.
The molecule's structure presents specific analytical challenges and opportunities:
-
Basic Nitrogen: The secondary amine in the piperidine ring (pKa ~11) can cause peak tailing in reverse-phase chromatography and requires careful method development.
-
Keto Group: The ketone carbonyl provides a strong chromophore for UV detection in HPLC and a distinct, intense signal in IR spectroscopy.[2][3]
-
Chirality: The piperidine ring is substituted at the 3-position, creating a chiral center. While this guide focuses on achiral methods, analysts should be aware that enantiomer-specific separation may be required depending on the synthesis and application.
This guide is structured to provide a logical workflow, from initial structural confirmation to detailed purity analysis.
Orthogonal Strategy for Structural Confirmation
Confirming the chemical identity of a synthesized compound requires a combination of techniques that probe different aspects of the molecule's structure. This orthogonal approach ensures a high degree of confidence in the final assignment.
Caption: Orthogonal approach to structural confirmation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality: MS is the definitive technique for determining the molecular weight of a compound. Electron Impact (EI) or Electrospray Ionization (ESI) sources can be used. ESI is softer and often provides a strong protonated molecular ion [M+H]⁺, while EI provides valuable fragmentation patterns that act as a structural fingerprint.
Expected Results:
-
Molecular Formula: C₈H₁₅NO
-
Exact Mass: 141.1154 Da
-
Molecular Weight: 141.21 g/mol [4]
-
ESI-MS: Expect a prominent ion at m/z 142.1232 ([M+H]⁺).
-
GC-MS (EI): The molecular ion peak at m/z 141 may be observed. Key fragmentation would involve alpha-cleavage adjacent to the ketone and ring fragmentation of the piperidine moiety.[5][6]
Table 1: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 142 | [C₈H₁₅NO + H]⁺ | Protonated Molecule (ESI) |
| 141 | [C₈H₁₅NO]⁺˙ | Molecular Ion (EI) |
| 112 | [M - C₂H₅]⁺ | Alpha-cleavage: Loss of the ethyl group |
| 84 | [C₅H₁₀N]⁺ | Cleavage at the C-C bond between the ring and carbonyl |
| 57 | [C₂H₅CO]⁺ | Alpha-cleavage: Propanoyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Causality: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR shows the number of different carbon environments.[7] For piperidine derivatives, NMR can also provide insight into the ring conformation.[8]
Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
-
~8.0-9.0 ppm (broad s, 1H): N-H proton of the secondary amine. The chemical shift can be highly variable and concentration-dependent.
-
~2.5-3.2 ppm (m, 5H): Protons on the piperidine ring (positions 2, 3, 4, 6) and the -CH₂- group adjacent to the carbonyl. This will be a complex, overlapping region.
-
~1.5-1.9 ppm (m, 4H): Protons on the piperidine ring (positions 4, 5) and the terminal -CH₃ group of the propanoyl chain.
-
~1.05 ppm (t, 3H): The terminal methyl group (-CH₃) protons, split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):
-
~210-215 ppm: Carbonyl carbon (C=O). This is a highly characteristic downfield shift for a saturated ketone.[3]
-
~40-60 ppm: Carbons of the piperidine ring and the methylene carbon adjacent to the carbonyl.
-
~25-35 ppm: Remaining carbons of the piperidine ring and the terminal methyl carbon.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their vibrational frequencies. For this molecule, the most prominent signals will be from the ketone and the secondary amine.
Expected Absorption Bands:
-
~3300-3500 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.[9]
-
~2850-2960 cm⁻¹ (strong): C-H stretching from the aliphatic parts of the molecule.
-
~1715 cm⁻¹ (strong, sharp): C=O stretching of the saturated, acyclic ketone. This is a highly diagnostic peak.[2]
Chromatographic Analysis: Purity and Impurity Profiling
The purity of a pharmaceutical intermediate is a critical quality attribute. Chromatographic methods are the gold standard for separating the main compound from any process-related impurities or degradation products.[10][11]
Caption: Dual chromatographic strategy for purity assessment.
High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the primary method for determining the purity and identifying non-volatile related substances. The basic nature of the piperidine nitrogen requires specific mobile phase conditions to achieve good peak shape and prevent tailing. Using a buffer (e.g., phosphate or acetate) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) is crucial to ensure the analyte is in a consistent ionic state and to mask residual silanol interactions on the stationary phase.[12][13][14]
Gas Chromatography (GC)
Causality: GC is an excellent complementary technique for analyzing volatile and thermally stable impurities that may not be detected by HPLC. This could include residual starting materials, solvents, or certain by-products. A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons.[15] For piperidine-containing compounds, a direct injection method is often feasible without derivatization.[15][16]
Detailed Analytical Protocols
Disclaimer: These protocols are starting points and must be fully validated for their intended use according to ICH guidelines or other relevant regulatory standards. Validation includes assessing specificity, linearity, accuracy, precision, and robustness.
Protocol 1: Purity by Reverse-Phase HPLC-UV
1. Objective: To determine the purity of this compound and quantify related substances by area percent.
2. Instrumentation & Materials:
-
HPLC system with UV/Vis or DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Reference Standard: A highly characterized batch of this compound.
-
Sample: The material to be tested.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 210 nm | Wavelength for detecting the carbonyl chromophore. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for overload. |
| Gradient | See Table 2 | To elute impurities with a wide range of polarities. |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. System Suitability Test (SST):
-
Prepare an SST solution containing the reference standard (~0.05 mg/mL) and a known impurity, if available.
-
Perform five replicate injections.
-
Acceptance Criteria:
-
Tailing Factor for the main peak: ≤ 1.5.
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.
-
Resolution between the main peak and closest eluting impurity: ≥ 2.0.
-
5. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the diluent.
-
Analysis: Inject the diluent (as a blank), followed by the SST solution, and then the sample solution.
-
Calculation: Calculate the purity by area percent:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Structural Confirmation by ¹H and ¹³C NMR
1. Objective: To confirm the covalent structure of this compound.
2. Instrumentation & Materials:
-
NMR Spectrometer (≥ 400 MHz).
-
5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS).
3. Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Acquisition:
-
Tune and shim the instrument according to standard procedures.
-
Acquire a ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
-
Interpretation:
-
Assign all proton and carbon signals to the corresponding atoms in the proposed structure.
-
Verify that the integrations and coupling patterns in the ¹H spectrum are consistent with the structure.
-
Confirm the presence of the expected number of signals in the ¹³C spectrum.
-
Conclusion
The analytical characterization of this compound is a critical step in ensuring its suitability for pharmaceutical development. A combination of spectroscopic (NMR, MS, IR) and chromatographic (HPLC, GC) techniques provides a complete picture of the molecule's identity, purity, and impurity profile. The protocols outlined in this guide serve as a robust starting point for scientists, emphasizing the underlying principles that ensure data integrity and reliability. Adherence to these scientifically-grounded, multi-faceted approaches is fundamental to the development of safe and effective medicines.
References
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Smolecule. (2024). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one.
- CymitQuimica. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
-
Al-Ghananaeem, A., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]
- Sigma-Aldrich. (n.d.). Pharmacopeia & Metrological Institute Standards.
- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- PubChem. (n.d.). 1-(1-Piperidinyl)-1-propanone.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- Illinois State University. (2015). Infrared Spectroscopy.
- U.S. Pharmacopeia. (n.d.). USP Official Reference Standards.
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PubMed. (n.d.). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors.
- Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32, 2567-2572.
- Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- ACS Publications. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13, 1614-1620.
- U.S. Pharmacopeia. (n.d.). USP Reference Standards.
- World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- PubChem. (n.d.). Piperidine-1-propanol.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- MicroSolv Technology Corporation. (2025). What is the difference between related compounds and related substances in pharmaceutical HPLC.
- PubChem. (n.d.). 3-Piperidinopropiophenone.
- Chemical Synthesis Database. (2025). 3-iodo-1-piperidin-1-ylpropan-1-one.
- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones.
- RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines.
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Application Note: Structural Elucidation of 1-(Piperidin-3-yl)propan-1-one using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 1-(Piperidin-3-yl)propan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. In the absence of a publicly available, complete experimental dataset for this specific molecule, this document serves as a predictive and methodological guide. It outlines detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, grounded in established principles and data from analogous structures. The causality behind experimental choices is explained to ensure a self-validating analytical approach.
Introduction: The Importance of Structural Verification
This compound is a small molecule featuring a piperidine ring, a versatile scaffold in many pharmaceutical agents, and a propanone side chain. Accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline, ensuring compound identity, purity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the molecular weight and provides clues to the structure through fragmentation analysis.
This application note details the theoretical basis and practical steps for acquiring and interpreting high-quality NMR and MS data for this compound.
Predicted Spectroscopic Data
Due to the lack of a complete, published dataset for this compound, the following NMR and MS data are predicted based on the analysis of its constituent functional groups and data from structurally related compounds.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in NMR are influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing carbonyl group and the nitrogen atom of the piperidine ring will be the most significant factors determining the chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| 1 | - | ~210 | - |
| 2 | ~2.5 (q) | ~35 | Quartet |
| 3 | ~1.0 (t) | ~8 | Triplet |
| 2' | ~2.9 (m) | ~50 | Multiplet |
| 3' | ~2.8 (m) | ~45 | Multiplet |
| 4' | ~1.7 (m) | ~25 | Multiplet |
| 5' | ~1.5 (m) | ~23 | Multiplet |
| 6' | ~2.9 (m) | ~50 | Multiplet |
| NH | Variable (broad s) | - | Singlet |
Causality of Predictions:
-
¹³C NMR: The carbonyl carbon (C1) is expected to have a chemical shift in the typical range for ketones (~200-220 ppm). The carbons of the piperidine ring adjacent to the nitrogen (C2' and C6') will be deshielded compared to the other ring carbons.[1]
-
¹H NMR: The protons on the carbon alpha to the carbonyl group (C2) will be deshielded and are expected to appear as a quartet due to coupling with the methyl protons (C3). The methyl protons (C3) will appear as a triplet. The protons on the piperidine ring will exhibit complex splitting patterns due to coupling with each other, resulting in multiplets.[2] The NH proton signal is often broad and its chemical shift is dependent on solvent and concentration.
Predicted Mass Spectrometry Fragmentation
Electron ionization mass spectrometry (EI-MS) will likely lead to characteristic fragmentation patterns for this compound. The molecular ion peak (M+) is expected at m/z 141.
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 141 | [C₈H₁₅NO]⁺ | Molecular Ion |
| 112 | [M - C₂H₅]⁺ | α-cleavage at the carbonyl group |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the propanone side chain |
| 57 | [C₂H₅CO]⁺ | α-cleavage at the carbonyl group |
Causality of Predictions:
-
α-Cleavage: Ketones and amines readily undergo α-cleavage, where the bond adjacent to the functional group is broken.[3][4][5] For this compound, this can occur on either side of the carbonyl group and adjacent to the nitrogen atom in the piperidine ring.
-
McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely for the propanone side chain due to the absence of a γ-hydrogen in the optimal conformation.[4]
Experimental Protocols
The following protocols are designed to yield high-quality data for structural elucidation.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[6][7]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
If not already present in the solvent, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[2]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity.[9]
-
If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[10]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data (Free Induction Decay - FID).
-
Perform phase and baseline correction on the resulting spectra.
-
Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL).[11]
-
Use a volatile solvent that is compatible with the chosen ionization method, such as methanol, acetonitrile, or a mixture thereof with water.[11] High-purity solvents are essential to minimize background noise.[12]
-
If the sample contains any non-volatile buffers or salts, it is crucial to perform a sample cleanup step (e.g., solid-phase extraction) to prevent contamination of the instrument.
-
Filter the sample to remove any particulates.[11]
-
-
Instrument Setup and Data Acquisition:
-
Choose an appropriate sample introduction method. For a pure compound, direct infusion into the ion source may be sufficient. If the sample is a mixture, coupling with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) is necessary.
-
Select a suitable ionization technique. Electron Ionization (EI) is a common choice for volatile, thermally stable small molecules and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and is often used with LC-MS.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+) to determine the molecular weight of the compound. For this compound, this is expected at m/z 141.
-
Analyze the fragmentation pattern. Identify the major fragment ions and propose their structures based on known fragmentation mechanisms for ketones and amines.[3][5]
-
Correlate the observed fragmentation pattern with the proposed structure of the molecule.
-
Conclusion
The structural elucidation of novel or uncharacterized compounds is a cornerstone of chemical and pharmaceutical research. By following the detailed protocols and leveraging the predictive data presented in this application note, researchers can confidently determine the structure of this compound. A thorough analysis of both NMR and mass spectrometry data will provide the necessary evidence for its unambiguous identification.
References
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Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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JoVE. (n.d.). Video: Mass Spectrometry: Ketone and Aldehyde Fragmentation. Retrieved from [Link]
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University of California, Davis. (n.d.). Chemistry LibreTexts: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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Developing and Validating Assays for 1-(Piperidin-3-yl)propan-1-one: A Strategic Workflow for Target Identification and Mechanism of Action Studies
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its structural flexibility and favorable physicochemical properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1] 1-(Piperidin-3-yl)propan-1-one is a novel compound built upon this scaffold; however, its specific biological activity and mechanism of action remain uncharacterized. This application note provides a comprehensive, phased strategy for elucidating the pharmacological profile of this and other novel small molecules. We present a logical workflow progressing from broad, hypothesis-generating primary screens to definitive mechanism-of-action (MOA) studies, underpinned by rigorous assay validation principles as outlined by regulatory bodies.[2][3] This guide is designed to empower researchers to systematically identify molecular targets, confirm on-target activity, and characterize the precise pharmacological interactions of novel chemical entities.
Introduction: The Challenge of the Unknown
The journey of a novel compound from synthesis to a potential therapeutic lead is fraught with uncertainty. The primary challenge is to answer a fundamental question: "What does it do?" For a compound like this compound, its piperidine core suggests potential interactions with major drug target classes, including G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.[4][5][6] However, without empirical data, this remains speculation.
An effective assay development strategy does not rely on a single experiment. Instead, it employs a cascading series of progressively more specific assays. This workflow is designed to first identify a potential biological activity, then rigorously confirm the finding through orthogonal methods, and finally, to elucidate the precise molecular mechanism.[7]
dot graph TD subgraph "Phase 1: Target & Activity Discovery" A[Phenotypic Screening (e.g., Cell Viability)] --> C{Hit?}; B[Target-Class Panel Screening (GPCRs, Ion Channels, Kinases)] --> C; end
end endsnippet
Phase 1: Target Identification and Primary Screening
The initial goal is to cast a wide net to detect any biological activity. This can be achieved through two complementary approaches: phenotypic screening and target-based screening.
Phenotypic Screening
A phenotypic screen measures a global cellular response without a preconceived target bias. A foundational experiment is the assessment of cell viability and proliferation. This can rapidly determine if the compound exhibits cytotoxic, cytostatic, or proliferative effects, which are critical indicators of potential anticancer or toxicological properties.[8]
Recommended Primary Assay: MTT Cell Viability Assay This colorimetric assay provides a robust, high-throughput-compatible method to assess the metabolic activity of cells, which serves as a proxy for cell viability.
Target-Based Screening
Based on the prevalence of the piperidine scaffold in known drugs, a parallel and more direct approach is to screen this compound against panels of common drug targets.
-
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against a panel of representative GPCRs is essential.[9][10] Assays should be chosen to detect signals from the major G-protein coupling classes (Gs, Gi, Gq).[11]
-
Ion Channels: These are critical targets for a wide range of therapies.[12] High-throughput screening can be achieved using fluorescence-based assays that measure ion flux.[13][14]
-
Enzymes (e.g., Kinases, Proteases, Cholinesterases): Many drugs function by inhibiting enzymes.[15] Biochemical assays that measure the consumption of a substrate or formation of a product are the gold standard for primary screening.[16]
| Target Class | Primary Assay Technology | Principle | Typical Readout | References |
| GPCRs (Gs/Gi) | Homogeneous Time-Resolved FRET (HTRF) | Competitive immunoassay for cyclic AMP (cAMP). | FRET Ratio | [11][17] |
| GPCRs (Gq) | FLIPR Calcium Assay | A fluorescent dye reports changes in intracellular calcium upon receptor activation. | Fluorescence Intensity | [11] |
| Ion Channels (K+) | Thallium Flux Assay | A thallium-sensitive fluorescent dye serves as a surrogate for potassium ion influx. | Fluorescence Intensity | [18] |
| Enzymes (Kinases) | ADP-Glo™ Luminescence Assay | The amount of ADP produced in the kinase reaction is converted into a light signal. | Luminescence | [7] |
Phase 2: Hit Confirmation using Orthogonal Assays
A "hit" from a primary screen is merely a starting point. It is critical to confirm this activity using an orthogonal assay—a method with a different technology and distinct potential for artifacts. This step is essential for eliminating false positives that can arise from compound interference with the assay technology itself (e.g., autofluorescence, light scattering).[7]
For example, if a primary biochemical assay identifies this compound as an enzyme inhibitor, a confirmatory cell-based assay is required. This secondary assay should measure the downstream consequence of inhibiting that enzyme in a cellular context, providing a more physiologically relevant validation of the initial hit.[19]
Phase 3: Mechanism of Action (MOA) & Potency Determination
Once a hit is confirmed, the focus shifts to detailed characterization.
Potency Determination (IC50/EC50)
The first step is to determine the compound's potency by generating a dose-response curve. The half-maximal inhibitory concentration (IC50) for antagonists/inhibitors or the half-maximal effective concentration (EC50) for agonists is a key parameter for ranking compound activity. This is determined by testing a range of compound concentrations and fitting the data to a four-parameter logistic model.
Detailed MOA Studies
The specific experiments required depend on the target class identified:
-
For Enzyme Inhibitors: The goal is to determine the mode of inhibition. By measuring the inhibitor's IC50 at various concentrations of the enzyme's substrate, one can distinguish between competitive, non-competitive, and uncompetitive inhibition.[20][21] This is crucial for understanding how the inhibitor interacts with the enzyme and how its efficacy might be affected by physiological substrate concentrations.
dot graph G { layout=neato; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} endsnippet
-
For GPCR Modulators: It is necessary to determine if the compound is an agonist (activator) or antagonist (blocker). Furthermore, one must identify the specific signaling pathway being modulated. GPCRs can signal through various second messengers, and a compound may show "biased agonism" by preferentially activating one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[9][17] A panel of assays measuring cAMP levels, calcium flux, and β-arrestin translocation is required to build a complete picture of the compound's functional profile.[10][11]
Assay Validation: Ensuring Data Integrity and Trustworthiness
Every assay developed must be validated to ensure it is "fit-for-purpose."[22] Following guidelines from the FDA and ICH, key parameters must be assessed to guarantee the data is reliable, reproducible, and accurate.[2][3][23]
| Validation Parameter | Description | Typical Acceptance Criteria (for HTS) | References |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked controls. | [22][24] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of Variation (CV) < 20%. | [22][24] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No signal interference from vehicle (e.g., DMSO). | [22] |
| Z'-Factor | A statistical measure of the separation between the positive and negative control signals. | Z' > 0.5 indicates an excellent assay suitable for HTS. | [16] |
| Signal Window (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 3 is generally desirable. | [16] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay (Primary Phenotypic Screen)
1. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
3. Step-by-Step Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, protecting the plate from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percent viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2: HTRF cAMP Assay for Gs/Gi-Coupled GPCRs (Primary Target-Based Screen)
1. Principle: This is a competitive immunoassay. A cAMP-d2 conjugate competes with cAMP produced by the cells for binding to an anti-cAMP antibody labeled with a Europium cryptate (Eu-K). When the donor (Eu-K) and acceptor (d2) are in close proximity, FRET occurs. High cellular cAMP levels lead to a decrease in the FRET signal.
2. Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP d2 and anti-cAMP Eu-K antibody (from a commercial kit)
-
Forskolin (a Gs activator, used as a positive control)
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
3. Step-by-Step Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer to the desired density (e.g., 2,500 cells/5 µL).
-
Assay Setup (Agonist Mode):
-
Dispense 5 µL of cell suspension into each well.
-
Add 5 µL of this compound at various concentrations. For the positive control, add Forskolin.
-
-
Incubation: Incubate at room temperature for 30 minutes.
-
Detection: Add 5 µL of cAMP-d2 working solution followed by 5 µL of anti-cAMP Eu-K working solution.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot cAMP concentration against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists in the presence of a known agonist).
Conclusion
The successful characterization of a novel compound such as this compound hinges on a systematic and rigorous assay development strategy. The multi-phased approach detailed in this note—progressing from broad primary screening to specific, validated MOA studies—provides a robust framework for navigating the complexities of early-stage drug discovery. By integrating phenotypic and target-based screening, employing orthogonal hit confirmation, and adhering to strict validation criteria, researchers can generate high-quality, reliable data. This methodology not only de-risks the progression of new chemical entities but also accelerates the identification of promising lead candidates with well-defined pharmacological profiles.
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- da Silva, G.N., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
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- Smolecule. 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one. Smolecule.
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- Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
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- Villalobos, A., et al. (1994). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed.
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- Kramer, J.A., et al. (2012). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
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- ECHEMI. 1,3-diphenyl-3-piperidin-1-ylpropan-1-one. ECHEMI.
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Application Notes & Protocols: The 1-(Piperidin-3-yl)propan-1-one Scaffold in Modern Drug Discovery
Preamble: The Enduring Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and clinically successful pharmaceuticals.[1][2][3] Its prevalence is not coincidental; the piperidine motif imparts a favorable combination of properties essential for drug-likeness. This six-membered nitrogen-containing heterocycle offers a three-dimensional structure that can be readily modified to explore chemical space, while its basic nitrogen atom can be crucial for target engagement and for modulating physicochemical properties like solubility.[1] Furthermore, the piperidine ring is generally characterized by high metabolic stability, which contributes to improved pharmacokinetic profiles.[1]
Within the vast landscape of piperidine-based compounds, the 3-acylpiperidine substructure, exemplified by 1-(Piperidin-3-yl)propan-1-one , represents a particularly versatile and strategic starting point for drug design. This scaffold provides multiple vectors for chemical modification: the piperidine nitrogen, the carbonyl group of the propanone moiety, and the potential for substitution on the piperidine ring itself. These characteristics allow for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's properties to achieve desired potency, selectivity, and pharmacokinetic parameters.
This guide provides an in-depth exploration of the use of the this compound scaffold and its analogs in drug design. We will delve into synthetic strategies, highlight its application in the development of novel therapeutics, and provide detailed protocols for the synthesis and biological evaluation of compounds derived from this promising scaffold.
I. Synthetic Strategies for 3-Acylpiperidine Scaffolds
The synthesis of 3-substituted piperidines, including 3-acylpiperidines, is a well-trodden path in organic chemistry, with numerous methodologies available to the medicinal chemist. The choice of synthetic route often depends on the desired stereochemistry, the scale of the synthesis, and the tolerance of various functional groups.
One powerful and modern approach for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[4][5] This method allows for the construction of chiral piperidine rings with a high degree of enantioselectivity, which is often critical for achieving selective target engagement and reducing off-target effects.[6]
A more classical, yet robust, multi-step synthesis can be undertaken starting from readily available chiral precursors like L-glutamic acid. This approach involves a sequence of standard organic transformations, such as esterification, protection of the amino group, reduction, and cyclization, to yield enantiomerically pure 3-substituted piperidines.
Below is a generalized workflow for the synthesis of 3-acylpiperidine derivatives, which can be adapted based on the specific target molecule.
Caption: Generalized workflow for the synthesis of 3-acylpiperidine scaffolds.
Protocol 1: Multi-step Synthesis of a Protected 3-Substituted Piperidine from L-Glutamic Acid
This protocol is adapted from a literature procedure for the synthesis of 3-(N-Boc-amino)piperidine derivatives, which can serve as a precursor to 3-acylpiperidines.
Materials:
-
L-Glutamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Sodium borohydride (NaBH₄)
-
Calcium chloride (CaCl₂)
-
Ethanol (EtOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Appropriate primary amine for cyclization
-
Standard glassware for organic synthesis, including round-bottom flasks, condensers, and separatory funnels.
-
Magnetic stirrer and heating mantle.
-
Rotary evaporator.
-
Thin-layer chromatography (TLC) plates and developing chambers.
Procedure:
-
Esterification: In a round-bottom flask, suspend L-glutamic acid in methanol. Cool the mixture to 0°C and slowly add thionyl chloride dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the diethyl ester of glutamic acid.
-
N-Boc Protection: Dissolve the diethyl ester in a mixture of dioxane and water. Add sodium bicarbonate, followed by a solution of di-tert-butyl dicarbonate in dioxane. Stir the mixture at room temperature overnight. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected diester.
-
Reduction to Diol: Dissolve the N-Boc protected diester in ethanol. In a separate flask, prepare a solution of sodium borohydride and calcium chloride in ethanol. Add the diester solution to the borohydride solution dropwise at 0°C. Stir the reaction at room temperature for 12-16 hours. Quench the reaction carefully with water, and extract the product. Purify by column chromatography to obtain the corresponding diol.
-
Ditosylation: Dissolve the diol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C for 4-6 hours. Pour the reaction mixture into ice-water and extract the product. The resulting ditosylate is often used in the next step without extensive purification.
-
Cyclization: Reflux the ditosylate with a primary amine (e.g., benzylamine) in a suitable solvent like acetonitrile to form the N-substituted piperidine ring. After the reaction is complete, concentrate the mixture and purify the product by column chromatography.
This multi-step process provides a versatile route to enantiomerically pure 3-substituted piperidines that can be further elaborated into a variety of 3-acylpiperidine derivatives.
II. Applications in Drug Design and Structure-Activity Relationships
The 3-acylpiperidine scaffold and its close analogs have been incorporated into a wide range of biologically active molecules, targeting various diseases.[1][3] The versatility of this scaffold allows it to be adapted for different biological targets, including enzymes and receptors in the central nervous system (CNS).[1]
For instance, derivatives of 1-heteroaryl-3-(piperidinyl)propan-1-one have been synthesized and evaluated as potent and selective acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[7] In these compounds, the piperidine ring often interacts with the peripheral anionic site of the enzyme, while the heteroaryl ketone moiety binds to the catalytic active site.
The table below summarizes the structure-activity relationship for a series of acetylcholinesterase inhibitors based on a related scaffold, highlighting how modifications to the core structure can impact biological activity.
| Compound | Modification | AChE IC₅₀ (nM) | In Vivo Efficacy (ED₅₀, mg/kg) |
| Lead Compound | Baseline structure | 15.2 | 15.0 |
| Analog 6d | 2-Methyl-6-benzothiazolyl group | 6.8 | 9.8 (oral, mouse) |
| Analog X | Replacement of piperidine with pyrrolidine | 25.4 | > 20 |
| Analog Y | N-debenzylation of piperidine | > 100 | Not active |
Data synthesized from literature reports for illustrative purposes, based on findings in sources such as[7].
This SAR data underscores the importance of the N-benzyl group on the piperidine ring for potent in vivo activity and the beneficial effect of specific heteroaromatic groups on inhibitory potency.[7]
III. Protocols for Biological Evaluation
Once novel 3-acylpiperidine derivatives have been synthesized, their biological activity must be assessed. The choice of assay depends on the therapeutic target. Given the precedent for this class of compounds as cholinesterase inhibitors, a protocol for an in vitro acetylcholinesterase inhibition assay is provided below. Additionally, a general cytotoxicity assay is essential to assess the potential for off-target toxicity.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used colorimetric method developed by Ellman.
Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm resulting from the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion of 5-thio-2-nitrobenzoic acid.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant.
-
Acetylthiocholine iodide (ATCI) - substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds (dissolved in DMSO).
-
96-well microplate reader.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer.
-
Test compound at various concentrations (or DMSO for control).
-
DTNB solution.
-
AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated relative to the control (DMSO). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Protocol 3: MTT Cytotoxicity Assay
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if evaluating anticancer potential).[8]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Test compounds.
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
IV. Conclusion and Future Directions
The this compound scaffold and its analogs are a testament to the enduring utility of the piperidine ring in drug discovery. This scaffold provides a robust and adaptable platform for the synthesis of diverse chemical libraries. The synthetic accessibility and the potential for multi-vector optimization make it an attractive starting point for lead discovery and optimization campaigns targeting a wide array of diseases. Future work in this area will likely focus on the development of novel, highly stereoselective synthetic methods to access more complex and diverse 3-substituted piperidines. Furthermore, the integration of computational methods, such as molecular docking and dynamics, will continue to guide the rational design of new ligands based on this versatile scaffold, accelerating the discovery of the next generation of piperidine-based therapeutics.
References
- Smolecule. (2024, August 10). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one.
- Gomtsyan, A. (2024, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society.
- Kumar, A., & Singh, R. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Nagel, A. A., Liston, D. R., Jung, S., Mahar, M., Vincent, L. A., Chapin, D., ... & Ives, J. L. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084–1089.
- Various Authors. (n.d.). Classes of Piperidine-Based Drugs. ResearchGate.
- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- BenchChem. (n.d.). 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride.
- BenchChem. (n.d.). The Piperidine Scaffold: A Cornerstone in Modern Therapeutics.
- Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH.
- Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- Various Authors. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
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Application Notes & Protocols: 1-(Piperidin-3-yl)propan-1-one as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the 3-Substituted Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2] Its stable, saturated chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with protein binding sites.[1] While N-1 and 4-substituted piperidines are common, the 1-(piperidin-3-yl)propan-1-one scaffold offers unique strategic advantages for inhibitor design.
The substitution at the C-3 position introduces a chiral center, providing an opportunity to explore stereochemistry's role in target engagement and potentially improve potency, selectivity, and pharmacokinetic properties.[3][4] Furthermore, the presence of three distinct points for chemical modification—the secondary amine (N-H), the propanone ketone, and its α-carbon—makes this an exceptionally versatile starting material for generating diverse chemical libraries. This guide details synthetic protocols for leveraging this scaffold to create novel inhibitors, with a focus on protein kinases, a critical class of drug targets.
Physicochemical Properties and Design Rationale
The this compound core combines features that can be fine-tuned to achieve desirable drug-like properties. The basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility, while the overall structure provides a balance of hydrophilic and lipophilic character.[3]
| Property | Estimated Value | Significance in Drug Design |
| Molecular Weight | ~141.21 g/mol | Excellent starting point for fragment-based design, adheres to "Rule of Three". |
| LogP | ~0.8 - 1.2 | Balanced lipophilicity, suitable for modification to optimize cell permeability. |
| Topological Polar Surface Area | ~37.3 Ų | Contributes to solubility and membrane transport characteristics. |
| Hydrogen Bond Donors | 1 (N-H) | Key interaction point for target binding and solubility. |
| Hydrogen Bond Acceptors | 2 (N, C=O) | Provides additional points for specific interactions with protein residues. |
| Rotatable Bonds | 2 | Offers conformational flexibility while maintaining a constrained core. |
The strategic value of this scaffold lies in its three-dimensional diversity and multiple vectors for chemical elaboration, as illustrated below.
Caption: Key diversification points on the this compound scaffold.
Synthesis of the Core Scaffold
While not widely commercially available, the this compound scaffold can be synthesized from common starting materials like N-protected piperidine-3-carbonitrile. A reliable method involves a Grignard reaction followed by deprotection.
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the addition of an ethyl Grignard reagent to an N-Boc-protected piperidine-3-carbonitrile, followed by acidic workup to yield the ketone, and subsequent deprotection.
Causality and Experimental Choices:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen. It is stable to the basic/nucleophilic conditions of the Grignard reaction but is easily removed under acidic conditions, allowing for a one-pot hydrolysis and deprotection step.
-
Grignard Reagent: Ethylmagnesium bromide is chosen to install the ethyl group, forming the propanone moiety. The reaction is performed in an anhydrous ethereal solvent like THF to maintain the reactivity of the organometallic reagent.[5][6]
-
Acidic Workup: The initial product of the Grignard addition is an imine, which is hydrolyzed to the ketone using aqueous acid.[7][8] This step simultaneously removes the Boc protecting group.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, argon-purged round-bottom flask, add N-Boc-piperidine-3-carbonitrile (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, 5-10 mL per mmol of nitrile).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.
-
Quenching and Hydrolysis: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by slow, dropwise addition of 2 M aqueous HCl (4.0 eq). Caution: This is an exothermic process.
-
Deprotection & Workup: Stir the biphasic mixture vigorously at room temperature for 2 hours to ensure complete hydrolysis of the imine and removal of the Boc group.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any organic-soluble byproducts.
-
Basification and Isolation: Cool the acidic aqueous layer in an ice bath and adjust the pH to >10 with 4 M NaOH. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Protocols for Inhibitor Synthesis: Library Development
The following protocols outline key transformations at the three primary modification vectors to generate a library of diverse inhibitor candidates.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol allows for the coupling of various (hetero)aryl halides to the piperidine nitrogen, a common strategy for introducing moieties that can occupy hydrophobic pockets or form specific interactions in an enzyme's active site.[9][10][11]
Causality and Experimental Choices:
-
Catalyst/Ligand System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is essential for efficient C-N bond formation, especially with secondary amines.[9]
-
Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperidine nitrogen in situ without competing in the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene is a standard solvent that provides the required reaction temperature (80-110 °C) for the catalytic cycle to proceed efficiently.[9]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), the chosen phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).
-
Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sources
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- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Neuropharmacological Profiling of 1-(Piperidin-3-yl)propan-1-one
Document ID: ANP-2026-0118
Introduction: Rationale for Investigation
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful central nervous system (CNS) agents.[1][2] Its structural properties often confer favorable pharmacokinetic characteristics, such as improved metabolic stability and the ability to cross the blood-brain barrier.[2] The compound 1-(Piperidin-3-yl)propan-1-one (henceforth referred to as "Compound P3P") represents a novel chemical entity combining this established piperidine core with a propan-1-one side chain.
This structural arrangement presents several compelling hypotheses for its potential neuropharmacological activity. The propan-1-one moiety is a feature of synthetic cathinones, known for their stimulant properties, while the piperidine ring is integral to compounds with diverse mechanisms, including dopamine transporter (DAT) inhibitors, NMDA receptor antagonists like phencyclidine (PCP), and multi-target antipsychotics.[3][4][5]
This document provides a comprehensive, systematic framework for the initial neuropharmacological characterization of Compound P3P. It is designed for researchers in drug discovery and academic science, outlining a tiered approach from initial computational and in vitro screening to targeted in vivo behavioral assessment. The causality behind each protocol is explained to guide robust experimental design and data interpretation.
Section 1: Foundational Characterization & In Silico Target Prediction
Scientific Rationale: Before committing to extensive and costly wet-lab experiments, a foundational understanding of a compound's physicochemical properties and likely biological targets is essential. This front-loading approach de-risks the research program by ensuring assay compatibility and focusing resources on the most probable mechanisms of action.
1.1 Physicochemical Analysis
A prerequisite for all subsequent assays is the determination of fundamental properties. This data dictates vehicle selection, predicts membrane permeability, and informs interpretation of structure-activity relationships (SAR).
| Parameter | Method | Rationale & Importance |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assay (e.g., Nephelometry) | Determines the maximum concentration achievable in aqueous buffers used for in vitro assays, preventing compound precipitation and false-negative results. |
| Lipophilicity (LogD at pH 7.4) | Shake-flask method (octanol/water) or HPLC-based method | Predicts passive diffusion across the blood-brain barrier. A LogD between 1 and 3 is often considered optimal for CNS penetration. |
| pKa | Potentiometric titration or capillary electrophoresis | Identifies the ionization state of the piperidine nitrogen at physiological pH, which is critical for receptor interaction and membrane transport. |
1.2 In Silico Target Prediction
Computational modeling serves as a hypothesis-generating tool. By docking the 3D structure of Compound P3P into the crystal structures of known CNS targets, we can predict binding affinities and poses, thereby prioritizing which receptor families to investigate experimentally.
Protocol 1.2.1: Molecular Docking Screen
-
Ligand Preparation: Generate a low-energy 3D conformer of Compound P3P. Assign appropriate protonation states at pH 7.4 based on the experimentally determined pKa.
-
Receptor Target Selection: Prepare crystal structures of key CNS targets, including but not limited to:
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
NMDA Receptor (GluN1/GluN2B subunits)
-
Dopamine D2 Receptor
-
Serotonin 5-HT2A Receptor
-
µ-Opioid Receptor
-
-
Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding energy (scoring function) and interaction pose of Compound P3P within the active site of each target.
-
Analysis: Rank targets based on predicted binding energy. Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, ionic interactions with the piperidine nitrogen) and assess the plausibility of the binding mode.
Section 2: In Vitro Pharmacological Profiling
Scientific Rationale: This phase aims to empirically identify the primary molecular targets of Compound P3P and quantify its potency and functional effect (i.e., whether it activates, blocks, or modulates the target). We employ a tiered workflow, starting with a broad screen to identify "hits" and progressing to more specific functional assays to validate them.
Caption: Tiered workflow for in vitro pharmacological profiling.
Protocol 2.1: Broad Receptor Screening Panel
-
Objective: To efficiently screen Compound P3P against a wide array of CNS targets to identify primary binding interactions.
-
Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO).
-
Compound P3P is tested at a fixed concentration (e.g., 1 or 10 µM) in a panel of radioligand binding assays.
-
Each assay contains a specific receptor preparation (from recombinant cell lines or animal brain tissue), a radiolabeled ligand with known high affinity for the target, and the test compound.
-
The ability of Compound P3P to displace the radioligand is measured by scintillation counting or other appropriate methods.
-
Results are expressed as the percentage of inhibition of radioligand binding.
-
-
Data Interpretation: A result of >50% inhibition at the tested concentration is considered a "hit" and warrants further investigation.
Hypothetical Screening Results (Example Data):
| Target | Radioligand | % Inhibition @ 1 µM | Interpretation |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 85% | Primary Hit |
| Sigma-1 Receptor | -Pentazocine | 62% | Secondary Hit |
| NMDA Receptor | [³H]MK-801 | 55% | Secondary Hit |
| Dopamine D2 Receptor | [³H]Spiperone | 12% | No significant activity |
| Serotonin 5-HT2A Receptor | [³H]Ketanserin | 8% | No significant activity |
| µ-Opioid Receptor | [³H]DAMGO | 15% | No significant activity |
Protocol 2.2: Dopamine Transporter (DAT) Uptake Assay
-
Rationale: Based on the hypothetical primary hit at DAT, this functional assay will determine if Compound P3P inhibits the reuptake of dopamine, which is a hallmark of stimulant drugs like cocaine.[4] This protocol uses the well-established SH-SY5Y human neuroblastoma cell line, which endogenously expresses DAT.
-
Materials:
-
SH-SY5Y cells
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine
-
Compound P3P stock solution in DMSO
-
Positive Control: Cocaine or GBR-12909
-
Non-specific uptake control: Benztropine
-
Scintillation fluid and vials
-
-
Step-by-Step Methodology:
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates and grow to confluence.
-
Preparation: On the day of the assay, aspirate culture medium and wash cells twice with pre-warmed Assay Buffer.
-
Pre-incubation: Add 100 µL of Assay Buffer containing various concentrations of Compound P3P (e.g., 0.1 nM to 100 µM), positive control, or vehicle (DMSO) to the wells. Incubate for 15 minutes at 37°C. Include wells with a high concentration of benztropine to define non-specific uptake.
-
Initiate Uptake: Add 100 µL of Assay Buffer containing [³H]Dopamine (to a final concentration of ~10-20 nM) to all wells to initiate the uptake reaction.
-
Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of uptake, determined in preliminary experiments.
-
Terminate Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis & Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]Dopamine taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific counts (from benztropine-treated wells) from all other wells. Plot the percentage of inhibition of specific uptake against the log concentration of Compound P3P. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 3: In Vivo Behavioral Pharmacology
Scientific Rationale: Following in vitro characterization, in vivo studies are crucial to understand how the compound's molecular actions translate into effects on complex physiological and behavioral systems in a living organism. The choice of behavioral models is directly guided by the in vitro results. Assuming Compound P3P is a potent DAT inhibitor, the initial in vivo tests will focus on assessing stimulant-like and rewarding effects.
Caption: Progressive workflow for in vivo behavioral testing.
Protocol 3.1: Locomotor Activity Assessment (Open Field Test)
-
Rationale: This is a fundamental test to characterize the behavioral profile of a novel psychoactive compound.[6] For a putative DAT inhibitor, a dose-dependent increase in horizontal locomotion (hyperactivity) is the expected outcome. The test also provides an initial assessment of anxiety-like behavior (thigmotaxis vs. center time).
-
Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system to automatically record animal movement.
-
Animals: Male C57BL/6J mice (or Sprague-Dawley rats), habituated to the facility for at least one week.
-
Step-by-Step Methodology:
-
Habituation: Transport animals to the testing room at least 60 minutes before the experiment begins to acclimate.
-
Drug Administration: Administer Compound P3P or vehicle via the intended route (e.g., intraperitoneal, oral). Doses should be selected based on a prior dose-range finding study to ensure they are non-toxic. A typical study might include vehicle and 3-4 dose levels of the compound (e.g., 1, 3, 10 mg/kg).
-
Placement: After a pre-determined pretreatment time (e.g., 30 minutes for IP), place each mouse individually into the center of the open field arena.
-
Testing: Allow the animal to explore the arena freely for a set duration (e.g., 30-60 minutes). The automated system will record various parameters.
-
Data Collection: Key parameters to analyze include:
-
Total Distance Traveled: Primary measure of locomotor activity.
-
Rearing Frequency: A measure of exploratory behavior.
-
Time Spent in Center Zone: A measure of anxiety-like behavior (more time in the center suggests anxiolytic effects).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's) to compare each dose group to the vehicle control.
-
3.2 Subsequent Hypothesis-Driven Models
-
If Locomotor Activity is Increased: The compound likely has stimulant properties. The next logical step is to assess its rewarding effects and abuse potential using the Conditioned Place Preference (CPP) assay.
-
If Locomotor Activity is Decreased: The compound may have sedative or antipsychotic-like properties. Further testing could involve models like the Prepulse Inhibition (PPI) of acoustic startle to assess effects on sensorimotor gating, a domain relevant to antipsychotic drug action.[5]
-
If Bizarre Behaviors are Observed (e.g., stereotypy, ataxia): This could indicate activity at other targets, such as the NMDA receptor (dissociative-like effects)[3] or serotonin receptors. This would prompt a re-evaluation of the in vitro data and potentially lead to different behavioral assays, such as the DOI-induced head-twitch response test for 5-HT2A agonism.[5]
Conclusion
This document outlines a rigorous, multi-tiered strategy for the neuropharmacological characterization of the novel compound this compound. By progressing logically from in silico prediction to in vitro target validation and finally to in vivo behavioral assessment, researchers can efficiently build a comprehensive pharmacological profile. This systematic approach ensures that experimental choices are data-driven, maximizing the potential for discovering a novel CNS agent while rigorously assessing its primary mechanism of action and potential liabilities.
References
- Smolecule. (2024). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one.
- Wikipedia. (n.d.). Phencyclidine.
- ChemicalBook. (n.d.). 1-(3-(piperidin-1-yl)phenyl)propan-1-one | 1260982-95-3.
- MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.
- PMC - NIH. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
- PubMed. (n.d.). 1-[3-(Diarylamino)propyl]piperidines and Related Compounds, Potential Antipsychotic Agents With Low Cataleptogenic Profiles.
- Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (n.d.). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors.
- MDPI. (n.d.). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
- PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.
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Application Notes and Protocols for the Investigation of 1-(Piperidin-3-yl)propan-1-one in Cancer Cell Lines
Foreword: Charting a Course for Novel Compound Investigation
The exploration of novel chemical entities for therapeutic potential is a cornerstone of oncological research. This document provides a comprehensive framework for the initial investigation of 1-(Piperidin-3-yl)propan-1-one, a piperidine-containing small molecule, for its potential anti-cancer properties. While specific literature on the direct interaction of this compound with cancer cell lines is nascent, the piperidine scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, including some with demonstrated anti-tumor activity.[1][2][3] Therefore, a systematic evaluation of this compound is a scientifically meritorious endeavor.
These application notes are designed to guide researchers through a logical, multi-faceted investigation, from initial cytotoxicity screening to elucidating potential mechanisms of action. The protocols provided are robust, field-proven, and designed to generate reproducible and publishable data. We emphasize a "self-validating" approach, wherein each experimental stage builds upon the last, creating a cohesive and compelling scientific narrative.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The foundational step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for assessing cell viability.[4] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MCF-10A, BEAS-2B)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | Panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control line. |
| Compound Concentrations | A wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine a dose-response curve. |
| Incubation Time | Typically 48 or 72 hours to assess the effect on cell proliferation. |
| Controls | Untreated cells, vehicle control (DMSO), and a positive control (e.g., doxorubicin). |
Part 2: Investigating the Mode of Cell Death - Apoptosis vs. Necrosis
Once cytotoxicity is established, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer agents as it is a controlled process that avoids inflammation.[6] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between apoptosis and necrosis using flow cytometry.[7]
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[7] Acquire at least 10,000 events per sample.
-
Data Analysis: Create quadrant plots to differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
| Population | Annexin V | Propidium Iodide | Interpretation |
| Lower Left | Negative | Negative | Live Cells |
| Lower Right | Positive | Negative | Early Apoptotic Cells |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left | Negative | Positive | Necrotic Cells |
Part 3: Elucidating Effects on Cell Cycle Progression
Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[8] Flow cytometric analysis of DNA content using propidium iodide is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Principle of Cell Cycle Analysis by PI Staining
Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[9][10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[9]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)[8]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at relevant concentrations for 24 or 48 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing gently.[8][11] Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part 4: Probing Key Signaling Pathways with Western Blotting
To delve deeper into the molecular mechanism of action, Western blotting can be employed to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell cycle regulation.[12]
Principle of Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[12] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.[13][14]
Hypothetical Signaling Pathway for Investigation
Given that many piperidine derivatives show activity related to apoptosis, a logical starting point is to investigate key proteins in the intrinsic apoptotic pathway.[1][2]
Caption: A hypothetical signaling pathway illustrating potential targets for this compound in the induction of apoptosis.
Protocol: Western Blotting
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the initial investigation of this compound as a potential anti-cancer agent. The data generated from these protocols will provide a strong foundation for understanding its cytotoxic potential, mode of action, and effects on key cellular processes. Positive and compelling results from these studies would warrant further investigation, including in vivo studies in animal models, to fully elucidate the therapeutic potential of this novel compound.
References
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Vermolen, J., et al. (2023). Basic Methods of Cell Cycle Analysis. PMC - NIH. [Link]
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]
-
D'Arcy, M. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. Flow Cytometry Core. [Link]
-
Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. UWCCC Flow Lab. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Horton, T. MTT Cell Assay Protocol. Checkpoint Lab. [Link]
-
PubMed. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. [Link]
-
Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. NIH. [Link]
-
Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. [Link]
-
Chemical Synthesis Database. (2025). 3-iodo-1-piperidin-1-ylpropan-1-one. Chemical Synthesis Database. [Link]
-
Gulea, A., et al. (2022). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Moldaviae. [Link]
-
ResearchGate. (2022). Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand. ResearchGate. [Link]
-
Roayapalley, P. K., et al. (2022). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]
Sources
- 1. Buy 1-(3-(Piperidin-1-YL)phenyl)propan-1-one [smolecule.com]
- 2. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(Piperidin-3-yl)propan-1-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Piperidin-3-yl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key intermediate. We will explore the causality behind experimental choices, provide troubleshooting solutions for specific issues, and offer detailed protocols to enhance yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a carbon-carbon bond between a piperidine-3-yl precursor and a propyl group, followed by deprotection of the piperidine nitrogen. The two most effective and commonly employed strategies are the Grignard reaction with a nitrile precursor and the Weinreb-Nahm ketone synthesis.
The general workflow involves three critical stages: protection of the piperidine nitrogen, the key C-C bond-forming reaction, and subsequent deprotection and purification. Each step presents unique challenges that can impact the final yield and purity.
Caption: General workflow for this compound synthesis.
Troubleshooting and FAQs
This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I fix them?
Low yield is a frequent issue stemming from several factors, from reagent quality to reaction conditions. Let's break down the most common culprits.
A: Potential Causes & Solutions
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[1]
-
Causality: Ethylmagnesium bromide (EtMgBr) is a strong base and nucleophile. Any protic source (e.g., water in the solvent or on glassware) will quench the reagent, converting it to ethane and reducing the amount available for the desired reaction.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen and allow it to cool under an inert atmosphere. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Titrate the Grignard Reagent: Do not rely on the concentration stated on the bottle, especially if it has been opened previously. Titrate the reagent before use (e.g., with I₂ and sodium thiosulfate) to determine its active concentration.
-
Use Fresh Reagent: If possible, use a freshly opened bottle or a newly prepared solution of EtMgBr.
-
-
-
Side Reaction: Over-addition to Form Tertiary Alcohol (Primarily in Grignard/Nitrile route)
-
Causality: When a Grignard reagent reacts with a nitrile, it forms an intermediate imine magnesium salt. While this is relatively stable, upon hydrolysis, it can form a ketone that is more reactive than the starting nitrile. A second equivalent of the Grignard reagent can then attack the ketone, leading to a tertiary alcohol byproduct after workup.[2]
-
Troubleshooting:
-
Use the Weinreb Amide Route: The Weinreb-Nahm ketone synthesis is specifically designed to prevent this over-addition. The N-methoxy-N-methylamide forms a stable, five-membered chelated tetrahedral intermediate with the magnesium ion.[3][4][5] This intermediate does not collapse to a ketone until acidic workup is performed, by which time all the Grignard reagent has been quenched.[3][5]
-
Control Stoichiometry and Temperature: If using the nitrile route, use only a slight excess (1.05-1.1 equivalents) of the Grignard reagent and maintain a low temperature (-78 °C to 0 °C) during the addition to minimize the rate of the second addition.
-
-
-
Incomplete N-Boc Deprotection:
-
Causality: The Boc group is cleaved under acidic conditions.[6] If the acid concentration is too low, the reaction time is too short, or the temperature is insufficient, deprotection will be incomplete, leaving N-Boc protected product and complicating purification.
-
Troubleshooting:
-
Standard Conditions: A common and effective method is using 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[7][8]
-
Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Choice: Ensure the chosen solvent (e.g., DCM, ethyl acetate) fully dissolves the N-Boc protected intermediate.
-
-
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Grignard Reagent | Use anhydrous solvents/glassware. Titrate the reagent before use. | Grignard reagents are strong bases quenched by protic contaminants like water.[1] |
| Over-addition Byproduct | Switch to the Weinreb amide synthesis route. | The Weinreb amide forms a stable chelated intermediate, preventing the formation of the reactive ketone until workup.[3][9] |
| Incomplete Reaction | Monitor reaction by TLC/LC-MS. Ensure sufficient reaction time and appropriate temperature. | Visual confirmation of starting material consumption prevents premature quenching of the reaction. |
| Inefficient Deprotection | Use standard conditions (e.g., 4M HCl in dioxane or TFA in DCM). Monitor to completion. | Ensures complete cleavage of the acid-labile Boc group for conversion to the final product.[6][10] |
| Product Loss During Workup | Carefully adjust pH to >10 before extraction. Use a suitable organic solvent (e.g., DCM, EtOAc). | The final product is a basic amine, which is soluble in the aqueous layer at acidic or neutral pH. Basification ensures it is in its free-base form, which is soluble in organic solvents. |
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"Start" -> "Check_Grignard"; "Check_Grignard" -> "Anhydrous" [label="No"]; "Anhydrous" -> "Check_Byproducts"; "Check_Grignard" -> "Check_Byproducts" [label="Yes"]; "Check_Byproducts" -> "Switch_Route" [label="Yes"]; "Switch_Route" -> "Check_Deprotection"; "Check_Byproducts" -> "Check_Deprotection" [label="No"]; "Check_Deprotection" -> "Optimize_Deprotection" [label="Yes"]; "Optimize_Deprotection" -> "Check_Workup"; "Check_Deprotection" -> "Check_Workup" [label="No"]; "Check_Workup" -> "Adjust_pH" [label="No"]; "Adjust_pH" -> "Final_Review"; "Check_Workup" -> "Final_Review" [label="Yes"]; }digraph "Weinreb_Mechanism" { graph [splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontcolor="#202124", image=""]; edge [fontname="Arial", color="#5F6368"];"Amide" [label="Weinreb Amide"]; "Grignard" [label="EtMgBr"]; "Intermediate" [label=<
"0" CELLBORDER="1" CELLSPACING="0" BGCOLOR="#F1F3F4"> "3">Stable Chelated Intermediate R C Et O⁻---MgBr⁺ | | N | \ Me OMe
>]; "Workup" [label="Acidic Workup\n(H₃O⁺)"]; "Ketone" [label="Ketone Product"]; "No_Overaddition" [label="No Over-addition!\n(Intermediate is stable)", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
"Amide" -> "Intermediate" [label="+ EtMgBr"]; "Intermediate" -> "Ketone" [label="Workup"]; "Intermediate" -> "No_Overaddition" [style=dashed, color="#34A853"]; }
Caption: The Weinreb amide forms a stable intermediate preventing over-addition.
Table 2: Comparison of Synthetic Routes
| Feature | Grignard on Nitrile | Weinreb-Nahm Ketone Synthesis |
| Starting Material | N-Boc-3-cyanopiperidine | N-Boc-piperidine-3-carboxylic acid |
| Key Intermediate | Imine magnesium salt | N-methoxy-N-methylamide (Weinreb Amide) |
| Yield | Moderate to good; variable | Good to excellent; more reproducible |
| Purity | Often contains tertiary alcohol byproduct | High; byproduct formation is minimal |
| Control | Difficult to prevent over-addition | Excellent control; stable intermediate prevents side reactions [3][4] |
| Scalability | Moderate | Excellent; widely used in process chemistry |
Q3: I'm having trouble purifying the final product. What is the best protocol?
A: The final product, this compound, is a basic amine, which dictates the purification strategy. Purification is typically achieved by silica gel column chromatography followed by conversion to a salt for long-term stability, or direct recrystallization if the crude product is a solid salt.
Detailed Protocol: Purification by Column Chromatography (Free Base)
-
Workup and Neutralization: After deprotection (e.g., with HCl/dioxane), the product is in its hydrochloride salt form. Quench the reaction, and carefully basify the aqueous solution to a pH of 11-12 using 2M NaOH or saturated K₂CO₃ solution. This converts the salt to the free base.
-
Extraction: Extract the aqueous layer 3-5 times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The basic nature of the product means it can bind to silica gel, so proper solvent selection is key.
-
Column Preparation:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A polar, basic solvent system is required to prevent peak tailing. A common starting point is a gradient of methanol (MeOH) in DCM. To further improve peak shape, add a small amount of a basic modifier.
-
Recommended Eluent Systems:
-
95:5:0.5 (DCM : MeOH : Ammonium Hydroxide)
-
90:10:1 (DCM : MeOH : Triethylamine)
-
-
-
Execution:
-
Loading: Concentrate the combined organic extracts to a minimal volume. Adsorb this crude oil onto a small amount of silica gel and dry it completely. This "dry loading" technique provides much better resolution than loading the sample dissolved in a solvent.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Visualization on TLC: Use a potassium permanganate stain or iodine chamber, as the compound may not be strongly UV-active.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, which is often an oil. For long-term storage, it is advisable to convert it back to a stable hydrochloride salt by dissolving it in ether and adding a solution of HCl in ether or dioxane.
Experimental Protocols
Protocol 1: Synthesis via Weinreb Amide
Step A: N-Boc-piperidine-3-carboxylic acid to Weinreb Amide
-
Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling reagent such as HBTU (1.2 eq).
-
Cool the mixture to 0 °C and slowly add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extracting with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide.
Step B: Grignard Addition to Weinreb Amide
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under nitrogen.
-
Slowly add ethylmagnesium bromide (1.2 eq, solution in THF or Et₂O) dropwise.
-
Stir at 0 °C for 2-3 hours. Monitor by TLC until the starting amide is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc-1-(piperidin-3-yl)propan-1-one.
Step C: N-Boc Deprotection
-
Dissolve the crude product from Step B in DCM (or 1,4-dioxane).
-
Add a 20-50% solution of TFA in DCM (or 4M HCl in 1,4-dioxane) and stir at room temperature for 1-4 hours.
-
Monitor by TLC. Upon completion, remove the solvent and excess acid under reduced pressure.
-
Proceed to purification as described in the Q&A section.
References
-
PubMed. (n.d.). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Available at: [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Available at: [Link]
-
Supporting Information. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 3-iodo-1-piperidin-1-ylpropan-1-one. Available at: [Link]
-
MDPI. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
-
ResearchGate. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
Mahidol University. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. Available at: [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]
-
YouTube. (2020). in the chemical literature: Weinreb amides. Available at: [Link]
-
National Institutes of Health. (2016). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available at: [Link]
-
FLORE. (n.d.). Domino Grignard Addition/Cope−House Reaction for the Synthesis of Polyhydroxylated 3‐Methylindolizidines Analogous to. Available at: [Link]
Sources
- 1. Grignard Reagents [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Piperidin-3-yl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(Piperidin-3-yl)propan-1-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing 3-acylpiperidine scaffolds. We will address common challenges, focusing on the identification and mitigation of side reactions to improve yield, purity, and overall success.
Introduction
The this compound core is a valuable building block in medicinal chemistry, appearing in a variety of pharmacologically active agents. Its synthesis, while conceptually straightforward, often involves reagents and intermediates that can lead to a range of side reactions. The most common synthetic strategies involve the reaction of an organometallic reagent with an N-protected piperidine-3-carbonyl derivative or the acylation of a pre-formed 3-piperidyl organometallic species. Success hinges on careful control of reaction conditions and, critically, the strategic use of a nitrogen protecting group. This guide provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues encountered during this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, their underlying chemical causes, and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or my final yield is significantly lower than expected. What are the likely causes?
A: Low yields in this synthesis often trace back to three primary areas: the stability and reactivity of organometallic reagents, the efficiency of the N-protection/deprotection strategy, or suboptimal coupling conditions.
-
Potential Cause 1: Deactivation of Organometallic Reagents.
-
Explanation: The most common organometallic reagents for this synthesis are Grignard reagents (e.g., ethylmagnesium bromide). These are extremely strong bases and potent nucleophiles. They will react preferentially with any available acidic protons, including trace water in solvents or on glassware, or the N-H proton of an unprotected piperidine ring.[1][2] This quenching reaction forms an alkane (ethane, in the case of an ethyl Grignard) and renders the reagent inactive for the desired C-C bond formation.
-
Solution: Ensure absolute anhydrous ("dry") conditions. All glassware should be oven- or flame-dried under vacuum. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). Most importantly, the piperidine nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent the acidic N-H proton from interfering.[3]
-
-
Potential Cause 2: Incomplete N-Boc Deprotection.
-
Explanation: The final step in many synthetic routes is the removal of the N-Boc protecting group, usually under acidic conditions (e.g., trifluoroacetic acid [TFA] or hydrogen chloride [HCl] in an organic solvent).[4][5] If this reaction does not go to completion, the final product will be a mixture of the desired free amine and the N-Boc protected starting material, leading to a low isolated yield of the target compound.
-
Solution: Monitor the deprotection reaction carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, extend the reaction time or gently warm the mixture. Standard conditions like 20-50% TFA in dichloromethane (DCM) or 4M HCl in dioxane at room temperature are typically effective within a few hours.[6]
-
Issue 2: Presence of Unexpected Byproducts in NMR/LC-MS Analysis
Q: My crude product analysis shows multiple unexpected peaks. How can I identify and prevent these impurities?
A: The formation of byproducts is the most common challenge. Their identity depends on the specific synthetic route, but they generally arise from the unprotected piperidine nitrogen, side reactions of the protecting group, or inherent reactivity of the chosen reagents.
Table 1: Common Byproducts and Their Prevention
| Byproduct Class | Probable Cause | Prevention Strategy | Key Diagnostic Signals |
| N-Acylated Piperidine | Reaction of an unprotected piperidine nitrogen with the acylating agent (e.g., propanoyl chloride). | Use an N-protecting group (e.g., N-Boc) to block the nucleophilic nitrogen. | Absence of N-H signal; characteristic amide carbonyl (~165 ppm in ¹³C NMR). |
| Tertiary Alcohol | Double addition of an organometallic reagent (e.g., EtMgBr) to a piperidine-3-carboxylate ester starting material.[7] | Use a Weinreb amide (N-methoxy-N-methylamide) instead of an ester as the electrophile. The resulting chelated intermediate is stable to a second addition. | Absence of a ketone carbonyl; presence of a quaternary carbon signal and a hydroxyl (-OH) proton signal in the NMR. |
| N-tert-Butylated Product | The reactive tert-butyl cation, generated during N-Boc deprotection, alkylates the newly formed piperidine nitrogen.[4] | Use a "scavenger" such as triethylsilane (TES) or anisole in the TFA deprotection cocktail to trap the carbocation. | A singlet integrating to 9 protons (~1.3 ppm) corresponding to the t-butyl group in the ¹H NMR. |
| Over-alkylation (Quaternary Salt) | Reaction of the product piperidine with excess alkylating agent if the synthesis involves N-alkylation steps post-acylation. | Use a stoichiometric amount of the alkylating agent and add it slowly to a solution of the piperidine to maintain an excess of the amine.[8] | Significant downfield shifts for protons adjacent to the now positively charged nitrogen. |
Experimental Protocols & Diagrams
Protocol 1: N-Boc Deprotection with Scavengers
This protocol describes the removal of the N-Boc group while minimizing the risk of N-tert-butylation.
-
Dissolve the N-Boc-1-(piperidin-3-yl)propan-1-one (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Add a scavenger, such as anisole (2.0 eq) or triethylsilane (2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq, often as a 20-50% solution in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid and extract the free amine product.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
Diagram 1: General Synthetic Workflow & Key Side Reactions
This diagram illustrates a common synthetic route starting from an N-Boc protected piperidine-3-carboxylate derivative and highlights critical points where side reactions can occur.
Caption: A common synthetic route and points of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the piperidine ring so critical for this synthesis? A1: The secondary amine of the piperidine ring is both basic and nucleophilic. Without a protecting group, it can cause several side reactions:
-
As a Base: It will quench organometallic reagents like Grignard reagents or organolithiums.[1]
-
As a Nucleophile: It can compete with the desired reaction pathway by reacting with electrophiles. For example, if you are using an acyl chloride, the piperidine nitrogen can be acylated faster than a carbon-based nucleophile can react at the desired position.[3] The Boc group is ideal because it is robust to many reaction conditions (especially basic ones) and can be removed cleanly under acidic conditions.[5]
Q2: I'm using a piperidine-3-carboxylate ester as my starting material with a Grignard reagent and getting a tertiary alcohol. How do I stop the reaction at the ketone? A2: This is a classic problem of over-addition. After the first equivalent of the Grignard reagent adds to the ester, the intermediate alkoxide can eliminate the alkoxy group (-OR) to form a ketone. This ketone is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[7] The best solution is to use an N-methoxy-N-methylamide, commonly known as a Weinreb amide , instead of an ester. The Grignard reagent adds to the Weinreb amide to form a stable, chelated intermediate that does not collapse to a ketone until acidic workup. This effectively prevents the second addition.
Q3: My final product is difficult to purify by column chromatography. Are there alternative methods? A3: The free amine product can be basic and may streak on silica gel columns. Two strategies can improve purification:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide, to the eluent system (e.g., ethyl acetate/hexanes) to suppress tailing and improve peak shape.
-
Purify as the Salt: If the product is stable, consider purifying it as its hydrochloride or trifluoroacetate salt. These salts are often crystalline and can be purified by recrystallization.[9] The free base can then be liberated just before the next synthetic step if needed.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart helps diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Jasperse, J. Grignard Reaction. Chem 355. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]
-
PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. [Link]
-
Diva-Portal.org. Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PubMed. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]
-
Wiley Online Library. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine? [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(Piperidin-3-yl)propan-1-one
Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals in legally sanctioned and appropriately equipped laboratory settings. The synthesis, purification, and handling of all chemical compounds must be conducted in strict accordance with all applicable local, national, and international laws and regulations, and under the supervision of qualified personnel.
Introduction
1-(Piperidin-3-yl)propan-1-one is a heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an overview of common purification techniques and addresses potential challenges encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Impurities can vary based on the synthetic route. However, they typically include unreacted starting materials, by-products from side reactions (e.g., over-alkylation, N-oxidation), and residual solvents or reagents. A thorough analytical characterization (e.g., using NMR, LC-MS, GC-MS) is essential to identify the specific impurity profile of your crude product before selecting a purification strategy.
Q2: Is distillation a viable purification method for this compound?
A2: Vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. The optimal pressure and temperature will depend on the specific impurities present.
Q3: Can I use chromatography to purify this compound?
A3: Yes, column chromatography is a highly effective technique for achieving high purity. Due to the basic nature of the piperidine ring, it is often advantageous to use a stationary phase that is compatible with basic compounds, such as alumina or silica gel treated with a tertiary amine (e.g., triethylamine) in the eluent to prevent peak tailing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is highly polar and strongly adsorbs to the silica gel. 2. Inappropriate solvent system. | 1. Add a small percentage of a polar modifier like methanol or triethylamine to the eluent to reduce strong interactions. 2. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation and elution. |
| Product Co-elutes with an Impurity | The polarity of the product and the impurity are too similar for the chosen chromatographic conditions. | 1. Switch to a different stationary phase (e.g., from silica to alumina or a reverse-phase C18 column). 2. Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture to improve resolution. |
| Product Decomposes During Vacuum Distillation | The distillation temperature is too high, or the compound is held at high temperature for too long. | 1. Increase the vacuum (lower the pressure) to decrease the boiling point. 2. Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures. |
| Incomplete Salt Formation or Precipitation | 1. Incorrect stoichiometry of the acid used for salt formation. 2. Inappropriate solvent for precipitation. | 1. Ensure a slight molar excess of the acid is used. 2. The ideal solvent should fully dissolve the free base but have low solubility for the resulting salt. Perform small-scale solubility tests to find a suitable anti-solvent. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the piperidine nitrogen to separate the desired compound from neutral or acidic impurities.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Steps:
-
Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer.
-
Separate the two layers. The organic layer contains neutral and acidic impurities and can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 10), which will deprotonate the product, causing it to separate or precipitate.
-
Extract the basified aqueous layer multiple times with fresh portions of the organic solvent.
-
Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
Protocol 2: Purification by Crystallization (as a Salt)
Converting the basic compound into a salt often yields a highly crystalline solid that can be easily purified by recrystallization.
Workflow Diagram:
Caption: Workflow for purification via salt crystallization.
Steps:
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol or oxalic acid in ethanol) dropwise with stirring. Monitor for the formation of a precipitate.
-
Once precipitation is complete, cool the mixture in an ice bath to maximize the yield of the crystalline salt.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities.
-
Dry the purified salt under vacuum. The free base can be regenerated by dissolving the salt in water and basifying the solution, followed by extraction.
References
For further reading on general purification techniques in organic chemistry, please consult standard laboratory manuals and textbooks. Specific procedures and characterization data may be found in chemical literature and patents that report the synthesis of this compound or its analogs.
Technical Support Center: Addressing Solubility Issues of 1-(Piperidin-3-yl)propan-1-one in Biological Assays
Introduction
Welcome to the technical support guide for 1-(Piperidin-3-yl)propan-1-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility challenges encountered during in vitro and cell-based biological assays. As a substituted piperidine, this compound possesses a basic nitrogen atom, which is a critical determinant of its physicochemical properties, particularly its pH-dependent aqueous solubility. This guide offers a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the accuracy and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Compound Characteristics
This section provides an overview of the essential physicochemical properties of this compound, based on the well-established characteristics of its parent molecule, piperidine, and principles of medicinal chemistry.
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of polar and non-polar elements in its structure:
-
Piperidine Ring: The core structure contains a secondary amine within a six-membered ring. The nitrogen atom's lone pair of electrons makes it a weak base and a hydrogen bond acceptor.[1][2]
-
Propanone Group: The ketone group (-C=O) is polar and can act as a hydrogen bond acceptor.
-
Alkyl Chain: The ethyl group attached to the carbonyl and the methylene groups of the piperidine ring contribute to the molecule's lipophilicity (oil/fat solubility).
The key feature is the basic nitrogen of the piperidine ring. At physiological pH, this amine will be partially protonated, which significantly enhances aqueous solubility.
Q2: What are the estimated physicochemical properties of this compound?
| Property | Estimated Value | Rationale & Significance for Solubility |
| Molecular Weight | ~141.21 g/mol | A low molecular weight generally favors solubility. |
| pKa (Conjugate Acid) | 8.5 - 10.5 | This value is critical. It indicates the pH at which the compound is 50% ionized (protonated). The pKa of the parent piperidine's conjugate acid is ~11.2.[1][3] The electron-withdrawing effect of the adjacent ketone will likely lower this value. Below this pKa, the protonated, more soluble form dominates. |
| LogP | 0.5 - 1.5 | LogP is the octanol-water partition coefficient, a measure of lipophilicity. Piperidine has a LogP of 0.84.[4] The addition of the propanone group will slightly increase lipophilicity. A low LogP suggests moderate to good intrinsic aqueous solubility. |
| Aqueous Solubility | pH-Dependent | As a weak base, solubility will be low at high pH (neutral form) and will increase significantly at lower pH (protonated, salt form).[5][6] The parent piperidine molecule is miscible with water.[4][7] |
Q3: Why does my compound dissolve in DMSO but precipitate when added to my aqueous assay buffer?
A3: This common phenomenon is often termed "solvent shock."[8] Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[2][9] However, when a concentrated DMSO stock solution is diluted into an aqueous buffer (e.g., PBS or cell culture media), the solvent environment changes dramatically from organic to aqueous. If the final concentration of the compound in the aqueous buffer exceeds its maximum thermodynamic solubility at that pH and temperature, it will precipitate out of the solution.[10]
Part 2: Troubleshooting Guides for Solubility Issues
If you are encountering precipitation or suspect poor solubility is affecting your assay results, follow this systematic troubleshooting workflow.
Initial Assessment: Determining Aqueous Solubility
Before attempting complex solubilization methods, it is crucial to determine if your compound is soluble at the desired concentration in your final assay buffer.
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[2]
-
Prepare Assay Buffer: Use the exact same aqueous buffer or cell culture medium as in your final assay.
-
Serial Dilution: Add the DMSO stock to the assay buffer to achieve your highest desired final concentration, ensuring the final DMSO percentage is kept constant and at a level tolerated by your assay (typically ≤0.5%).[2][10] For example, to achieve a 10 µM final concentration from a 10 mM stock with 0.1% final DMSO, add 1 µL of stock to 999 µL of buffer.
-
Observe for Precipitation: Mix well and let the solution stand at the assay temperature (e.g., 37°C) for a period relevant to your experiment's duration (e.g., 1-2 hours).[10]
-
Visual Inspection: Visually inspect the solution against a dark background for any signs of cloudiness, haziness, or solid particles. You can also measure turbidity with a plate reader (absorbance at >500 nm) for a more quantitative assessment.[11]
If precipitation is observed, proceed with the following troubleshooting steps.
Troubleshooting Workflow
This workflow progresses from the simplest to more advanced interventions.
Caption: The effect of pH on the ionization and solubility of a basic amine.
Practical Steps:
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological system (cells or enzyme). Many cell lines can tolerate a pH range from 6.8 to 7.4.
-
Adjust Buffer pH: Prepare your assay buffer at a slightly more acidic pH (e.g., pH 7.0 or 6.8) than the standard physiological pH of 7.4.
-
Re-test Solubility: Repeat the "Kinetic Aqueous Solubility Assessment" (Protocol 1) using the pH-adjusted buffer.
Caution: Ensure that the change in pH does not adversely affect your assay's performance or the biology of your system. Always run appropriate vehicle and positive/negative controls at the adjusted pH.
Q5: What are the best practices for using co-solvents like DMSO if pH adjustment is not enough or not possible?
A5: Using a water-miscible organic co-solvent is a common strategy to increase the solubility of lipophilic compounds. [12]However, it must be done carefully to avoid artifacts.
Best Practices for DMSO Use:
-
Minimize Final Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5% for cell-based assays, as higher concentrations can be cytotoxic or cause off-target effects. [2][10]* Maintain Consistency: The final DMSO concentration must be identical in all wells, including all controls (vehicle, positive, negative). [13]* Dilute in 100% DMSO: When preparing a dose-response curve, perform serial dilutions of your compound in 100% DMSO first. Then, add a small, consistent volume of each DMSO concentration to the assay buffer. This avoids creating intermediate aqueous dilutions where the compound might precipitate. [2][9]* Vehicle Control is Essential: Always include a "vehicle control" that contains the same final concentration of DMSO as your test wells but no compound. This allows you to subtract any effects of the solvent itself. [2] Other Co-solvents: If DMSO proves problematic, ethanol can sometimes be used as an alternative co-solvent. However, its effects on the assay must be thoroughly validated, and it is often more disruptive to biological systems than DMSO.
Q6: I've tried adjusting pH and using co-solvents, but the compound still precipitates. What is the next step?
A6: If simpler methods fail, using cyclodextrins is an advanced and highly effective technique for enhancing the apparent solubility of hydrophobic compounds. [14] What are Cyclodextrins? Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [15][16]They can encapsulate a poorly soluble "guest" molecule, like this compound, forming a water-soluble "inclusion complex." [1][17]This complex increases the total amount of the compound that can remain dissolved in an aqueous solution. [16] Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity. [14]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative.
-
Prepare a CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 5-10% (w/v).
-
Prepare Compound Stock: Create a concentrated stock of your compound in a suitable solvent (DMSO is acceptable).
-
Form the Complex: Add the compound stock directly to the HP-β-CD solution and mix vigorously (vortexing or sonicating can help). The molar ratio of CD to the compound should be high (e.g., 100:1 or greater) to favor complex formation.
-
Equilibrate: Allow the mixture to equilibrate for at least one hour at room temperature.
-
Test in Assay: Use this complex solution as your new "stock" for the assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Part 3: Summary and Final Recommendations
Successfully incorporating this compound into biological assays requires a systematic approach to address its potential solubility limitations.
-
Characterize First: Begin by understanding the compound's basic nature and perform a simple solubility test in your assay medium.
-
Leverage pH: For this basic compound, adjusting the pH to be at least one unit below its estimated pKa is the most scientifically direct method to enhance solubility.
-
Use Co-solvents Judiciously: If pH modification is insufficient, use the minimum necessary concentration of a co-solvent like DMSO, and always perform serial dilutions in 100% DMSO.
-
Employ Advanced Techniques When Needed: Cyclodextrins offer a powerful solution for compounds that remain challenging to solubilize, by forming highly soluble inclusion complexes.
-
Validate, Validate, Validate: In all cases, ensure that your chosen solubilization method (pH change, co-solvent, cyclodextrin) does not interfere with your biological assay by running comprehensive controls.
By following these guidelines, researchers can overcome solubility hurdles, ensuring that the observed biological activity is a true reflection of the compound's properties and not an artifact of its poor solubility.
References
- Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
- Mura, P. (2023).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Benchchem. (2025).
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Barile, F. A. (2010). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- OAText. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Di, L., & Kerns, E. H. (2006).
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Szymańska, E., et al. (2021). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. MDPI.
- Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
- Halling-Sørensen, B., et al. (2006). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Solubility of Things. (n.d.). Piperidine.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Ashour, A., et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. Benchchem.
- Wikipedia. (n.d.). Piperidine.
- PubChem - NIH. (n.d.). Piperidine.
- Hit2Lead. (n.d.). 3-phenyl-1-piperidin-3-ylpropan-1-one.
- Smolecule. (2024). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one. Smolecule.
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
- PubMed Central. (n.d.).
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- YouTube. (2023). Amines - Lab Demonstration / solubility / basic character class 12 CBSE.
- PubChem - NIH. (n.d.). 1-Acetylpiperidine.
- PMC - PubMed Central. (n.d.).
- Al-Ghaban, F. A., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH.
- Chemsrc. (2025). 1-phenyl-3-(piperidin-1-yl)propane-1,3-dione. Chemsrc.
- ECHEMI. (n.d.). 1,3-diphenyl-3-piperidin-1-ylpropan-1-one Formula.
- PubChem. (n.d.). 3-Piperidin-3-ylpropan-1-ol.
- ChemicalBook. (n.d.). 1-(3-(piperidin-1-yl)phenyl)propan-1-one.
- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- Amerigo Scientific. (n.d.). 3-Piperidin-3-ylpropan-1-ol.
- Sigma-Aldrich. (n.d.). 3-Piperidin-3-ylpropan-1-ol DiscoveryCPR 25175-58-0.
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Technical Support Center: Crystallization of 1-(Piperidin-3-yl)propan-1-one
Welcome to the technical support center for the crystallization of 1-(Piperidin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the purification of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Achieving a high degree of purity is often critical for its intended use, with crystallization being a primary method for purification. However, the presence of a basic nitrogen atom within the piperidine ring and a ketone functional group can present unique challenges during crystallization. This guide will walk you through common issues and their resolutions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Issue 1: Failure to Obtain Crystals
Question: I have followed a general crystallization procedure, but no crystals are forming upon cooling my solution. What are the likely causes and how can I induce crystallization?
Answer: The inability to form crystals is a common hurdle and typically points to issues with supersaturation, nucleation, or the purity of the compound.
-
Causality and Resolution:
-
Insufficient Supersaturation: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If the solution is not saturated at the higher temperature, it will not become sufficiently supersuperated upon cooling.
-
Protocol: Gently heat your solution to evaporate some of the solvent, thereby increasing the concentration of your compound. After a small amount of solvent has been removed, allow the solution to cool again. Be cautious not to remove too much solvent, as this can lead to "oiling out" (see Issue 2).
-
-
Nucleation Inhibition: Crystal growth requires an initial "seed" or nucleus to begin. Spontaneous nucleation can sometimes be slow or inhibited by impurities.
-
Protocol 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide a surface for nucleation to begin.
-
Protocol 2: Seeding: If you have a small amount of pure crystalline this compound from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Inappropriate Solvent Choice: The solvent you are using may be too effective at dissolving the compound, even at lower temperatures. An ideal crystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Action: You will need to perform a solvent screen to find a more suitable system (see Part 2, FAQ 1 for a list of potential solvents).
-
-
Issue 2: "Oiling Out" Instead of Crystallizing
Question: Upon cooling, my compound separates as an oily liquid instead of forming solid crystals. What causes this and how can I prevent it?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature that is above its melting point. This is often due to a very high level of supersaturation or the presence of impurities that depress the melting point of your compound.
-
Causality and Resolution:
-
Excessive Supersaturation: If the solution is too concentrated, the compound may crash out of solution too rapidly for an ordered crystal lattice to form.
-
Protocol: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% of the original volume) to reduce the concentration. Then, allow the solution to cool much more slowly. Insulating the flask can help with a gradual temperature decrease.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation and lower the melting point of your compound, making it more prone to oiling out.
-
Protocol 1: Pre-purification: If you suspect significant impurities, consider a preliminary purification step such as column chromatography before attempting crystallization. Common impurities in syntheses of similar compounds can include starting materials or byproducts from the reaction.
-
Protocol 2: Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them. Use charcoal sparingly, as it can also adsorb your desired product.
-
-
Solvent System: The choice of solvent can influence the tendency to oil out.
-
Action: Experiment with a different solvent or a mixed solvent system. Sometimes, using a solvent with a lower boiling point can be beneficial.
-
-
Issue 3: Poor Crystal Yield
Question: I am getting crystals, but the final yield is very low. How can I improve the recovery of my product?
Answer: Low yield typically indicates that a significant amount of your compound remains dissolved in the mother liquor after crystallization.
-
Causality and Resolution:
-
Suboptimal Solvent: The solvent may still be too good at dissolving your compound, even at low temperatures.
-
Protocol 1: Anti-Solvent Addition: After the initial cooling period, you can try adding a miscible "anti-solvent" dropwise to the cold mother liquor. An anti-solvent is a solvent in which your compound is poorly soluble. This will decrease the overall solubility of your compound and promote further crystallization. For a relatively polar compound like this compound, a non-polar anti-solvent like hexane or diethyl ether could be effective when used with a more polar primary solvent like ethyl acetate or isopropanol.
-
Protocol 2: Further Cooling: Ensure you have allowed the crystallization to proceed for a sufficient amount of time at a low temperature. After initial cooling to room temperature, placing the flask in an ice bath or a refrigerator for several hours can significantly improve yield.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.
-
Action: Be patient. Allow the flask to stand undisturbed at a low temperature until you no longer observe the formation of new crystals.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for the crystallization of this compound?
A1: Given the presence of a ketone and a secondary amine (within the piperidine ring), the molecule has moderate polarity. A systematic solvent screen is always recommended. However, based on the general principle of "like dissolves like," good starting points would include:
-
Single Solvents:
-
Acetone
-
Ethyl acetate
-
Isopropanol (IPA)
-
Acetonitrile
-
-
Mixed Solvent Systems:
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Isopropanol/Water
-
The table below summarizes common solvents and their properties, which can guide your selection.
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Acetone | 56 | 5.1 | Good for many ketones.[1] |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent of medium polarity. |
| Isopropanol | 82 | 3.9 | Can form hydrogen bonds, may be a good choice. |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent. |
| Hexane | 69 | 0.1 | A non-polar solvent, likely useful as an anti-solvent. |
| Water | 100 | 10.2 | May be a suitable anti-solvent if the compound is not a salt. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude compound (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in the cold solvent, that solvent is likely too good for crystallization.
-
If the solid is poorly soluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.
-
The solvent that results in the formation of well-defined crystals with a good recovery is a promising candidate for a larger scale crystallization.
Q2: My this compound is a hydrochloride salt. How does this affect crystallization?
A2: Crystallizing the hydrochloride salt form is a common strategy for purifying amines. The salt is generally more crystalline and has higher thermal stability than the free base. However, the solubility properties will be significantly different.
-
Solvent Choice: The salt will be more soluble in polar, protic solvents like alcohols (methanol, ethanol, isopropanol) and water, and less soluble in non-polar solvents like hexanes and ethers. A common technique is to dissolve the salt in a minimal amount of a hot alcohol and then slowly add a less polar anti-solvent to induce crystallization.
-
pH Considerations: Ensure that the pH of any aqueous solutions used remains acidic to prevent the conversion of the salt back to the free base, which could "oil out" or remain in solution.
Q3: Can I use an anti-solvent crystallization technique?
A3: Yes, anti-solvent crystallization is a very effective technique, especially when a single solvent does not provide the desired solubility profile.
Experimental Protocol for Anti-Solvent Crystallization:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "poor" or "anti-solvent" (one in which your compound is insoluble) dropwise while stirring. The two solvents must be miscible.
-
Continue adding the anti-solvent until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution again.
-
Allow the solution to stand undisturbed. As the system slowly equilibrates, crystals should form.
Below is a workflow diagram for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting crystallization failures.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Accessed January 18, 2026. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 18, 2026. [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Accessed January 18, 2026. [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 1-(Piperidin-3-yl)propan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 1-(Piperidin-3-yl)propan-1-one and related chiral 3-substituted piperidines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high stereocontrol in this critical synthetic challenge. The piperidine scaffold is a cornerstone of modern medicinal chemistry, and the stereochemistry at the C3 position is frequently a determining factor for biological efficacy and safety.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and cutting-edge methodologies.
Troubleshooting Guide: Common Issues in Stereoselective Piperidine Synthesis
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My asymmetric synthesis is producing the target compound with low enantiomeric excess (ee). What are the common causes and how can I improve the enantioselectivity?
A1: Low enantiomeric excess is a frequent challenge indicating that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is insufficient. Several factors can contribute to this issue, primarily revolving around the catalyst system, reaction conditions, and substrate purity.
Potential Causes & Solutions:
-
Suboptimal Catalyst/Ligand Choice: The chiral catalyst or ligand is the primary source of stereochemical induction. Its structure may not be optimal for the specific substrate.
-
Solution: Screen a panel of catalysts or ligands. For metal-catalyzed reactions (e.g., Rhodium, Iridium), vary the chiral phosphine or diene ligands.[3][4][5] For organocatalytic approaches, test different catalyst backbones (e.g., proline derivatives, cinchona alkaloids, chiral phosphoric acids).[6][7]
-
-
Incorrect Solvent: The solvent profoundly influences the conformation and solvation of the catalyst-substrate complex and the transition state.[8]
-
Solution: Conduct a solvent screen. Non-polar solvents like toluene or hexane often enhance enantioselectivity by promoting a more organized, compact transition state. In contrast, polar or coordinating solvents (e.g., THF, DMSO) can sometimes interfere with catalyst-substrate binding.
-
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired stereochemical pathway, leading to racemization or reduced selectivity.[8]
-
Solution: Lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even -78 °C. While this may slow the reaction rate, it often yields a significant improvement in ee. Finding the optimal balance between reaction time and selectivity is key.
-
-
Presence of Impurities: Water, oxygen, or impurities in the starting materials or solvents can poison the catalyst or promote achiral background reactions.
-
Solution: Ensure all reagents and solvents are anhydrous and of high purity. Use freshly distilled solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). Glassware should be rigorously oven- or flame-dried.[8]
-
| Parameter | Condition A (Low ee) | Condition B (Optimized for High ee) | Rationale |
| Catalyst | Generic Chiral Ligand | Sterically Demanding Ligand (e.g., MeO-BoQPhos)[9] | A well-matched ligand creates a more defined chiral pocket, increasing the energy gap between diastereomeric transition states. |
| Temperature | Room Temperature (25°C) | Low Temperature (-20°C to -78°C) | Reduces thermal energy, making it harder for the reaction to proceed through the higher-energy, undesired pathway.[8] |
| Solvent | THF (Coordinating) | Toluene (Non-polar) | Minimizes interference with the catalyst-substrate complex, favoring a more ordered transition state. |
| Atmosphere | Air | Inert (Argon/Nitrogen) | Prevents catalyst poisoning by oxygen and side reactions initiated by moisture. |
Q2: I'm attempting a diastereoselective reaction (e.g., conjugate addition to a chiral piperidinone precursor) and obtaining a poor diastereomeric ratio (dr). How can I improve this?
A2: Poor diastereoselectivity arises when the existing stereocenter on your molecule fails to effectively control the stereochemical outcome of the new stereocenter being formed. This is often an issue of steric and electronic control.
Potential Causes & Solutions:
-
Ineffective Chiral Auxiliary or Directing Group: The chiral auxiliary may not be large enough or positioned correctly to effectively block one face of the reactive site.
-
Solution: If using a removable chiral auxiliary, switch to one with greater steric bulk, such as an Evans oxazolidinone or a RAMP/SAMP hydrazone derivative.[][11] These auxiliaries are designed to force incoming reagents to approach from a specific trajectory.
-
-
Flexible Transition State: If the molecule can adopt multiple low-energy conformations in the transition state, the influence of the directing group is diminished.
-
Solution: Use chelating metals or additives. For example, in the alkylation of a piperidinone enolate, using a lithium base (like LDA) can create a rigid six-membered ring transition state through chelation, which can enhance facial selectivity.[12] Adding Lewis acids (e.g., TiCl₄, ZnCl₂) can also help organize the transition state.
-
-
Thermodynamic vs. Kinetic Control: The observed dr may be the result of product equilibration after formation. The initially formed kinetic product might be rearranging to the more stable, but undesired, thermodynamic product.
-
Solution: To favor the kinetic product, use reaction conditions that are rapid and irreversible. This typically involves strong, bulky bases (e.g., LDA, KHMDS), low temperatures (-78 °C), and aprotic solvents.[12][13] To favor the thermodynamic product, use weaker bases, protic solvents, and higher temperatures to allow for equilibration.
-
Visual Workflow: Troubleshooting Poor Stereoselectivity
The following diagram outlines a logical workflow for diagnosing and solving issues related to poor stereoselectivity.
Caption: A decision tree for troubleshooting low stereoselectivity.
Frequently Asked Questions (FAQs)
Q3: What are the primary modern strategies for synthesizing chiral this compound?
A3: There are several powerful strategies, each with its own advantages. The choice depends on the availability of starting materials, scalability, and the desired stereoisomer.
-
Catalytic Asymmetric Dearomatization of Pyridines: This is a highly efficient approach that builds the chiral piperidine core from simple, flat pyridine precursors. Methods include rhodium-catalyzed asymmetric reductive Heck reactions or chemo-enzymatic cascades.[1][5][14] This strategy introduces the C3 substituent and the stereocenter in a single key step.
-
Organocatalytic Cascade Reactions: These methods use small, chiral organic molecules to catalyze a series of bond-forming events in one pot. For example, an aza-Michael addition followed by an intramolecular cyclization can rapidly build the piperidine ring with high enantioselectivity.[6][15]
-
Chiral Auxiliary-Mediated Synthesis: A chiral group is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction, such as alkylation or conjugate addition.[16][17] While often requiring extra steps for attachment and removal, this method can be very robust and predictable.
-
Asymmetric Hydrogenation/Reduction: This involves the enantioselective reduction of a prochiral tetrahydropyridine or pyridinium salt intermediate using a chiral catalyst (e.g., Iridium or Rhodium-based).[9]
Q4: How can I introduce the propanone side chain at the C3 position?
A4: The propanone (or a precursor) can be introduced at different stages of the synthesis:
-
Alkylation of a Piperidone Enolate: A chiral N-protected 2-piperidone can be deprotonated at the C3 position and alkylated with a propyl halide. However, controlling regioselectivity and over-alkylation can be challenging.[13][18]
-
Conjugate Addition: A propyl nucleophile (e.g., a propyl Grignard reagent in the presence of a copper catalyst) can be added to a suitable α,β-unsaturated piperidinone derivative (an enone).[19]
-
As part of a Ring-Closing Strategy: The side chain can be part of one of the acyclic precursors before the final ring-closing step. For example, in a reductive amination approach, the acyclic amino-ketone precursor would already contain the full carbon skeleton.
Experimental Protocol Example: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from methodologies developed for the synthesis of chiral 3-substituted piperidines from pyridine derivatives and is a powerful way to achieve high enantioselectivity.[1][4][5]
Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine precursor, which can be further reduced and functionalized to yield the target this compound.
Step 1: Preparation of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of pyridine in an appropriate anhydrous solvent, add phenyl chloroformate dropwise at 0 °C.
-
Slowly add a reducing agent such as NaBH₄ portion-wise, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC until the starting pyridine is consumed.
-
Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (e.g., a chiral diene or phosphine ligand) and the rhodium precursor (e.g., [Rh(cod)₂]BF₄) in an anhydrous, degassed solvent (e.g., 1,4-dioxane). Stir for 30 minutes at room temperature to form the active catalyst.
-
Addition of Reagents: To the catalyst solution, add the arylboronic acid (e.g., 3-propionylphenylboronic acid), the phenyl pyridine-1(2H)-carboxylate prepared in Step 1, and a base (e.g., K₃PO₄).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.
Step 3: Reduction and Deprotection
-
The resulting tetrahydropyridine can be hydrogenated (e.g., using H₂, Pd/C) to afford the corresponding piperidine.[4]
-
Subsequent deprotection of the nitrogen (if necessary) yields the final chiral piperidine core, ready for any final functional group manipulations.
Visualizing the Catalytic Cycle
This diagram illustrates a simplified catalytic cycle for a Rh-catalyzed asymmetric reaction, highlighting the key steps where stereochemistry is determined.
Caption: Simplified catalytic cycle for asymmetric carbometalation.
References
-
Title: Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Combining bio- and organocatalysis for the synthesis of piperidine alkaloids Source: Chemical Communications, Royal Society of Chemistry URL: [Link]
-
Title: Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines Source: Tetrahedron Letters, Elsevier URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]
-
Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether Source: NIH Public Access URL: [Link]
-
Title: Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society, ACS Publications URL: [Link]
-
Title: An Asymmetric Approach Towards 3-Spiropiperidines Source: University of St Andrews Research Portal URL: [Link]
-
Title: Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary Source: ResearchGate URL: [Link]
-
Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: Molecules, MDPI URL: [Link]
-
Title: Divergent asymmetric synthesis of 3,5-disubstituted piperidines Source: PubMed URL: [Link]
-
Title: A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: NIH Public Access URL: [Link]
-
Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: PubMed URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Direct Asymmetric Alkylation of Ketones: Still Unconquered Source: NIH Public Access URL: [Link]
-
Title: Regioselectivity and Stereoselectivity in the Alkylation of Enolates Source: Química Orgánica URL: [Link]
-
Title: Ketone α-alkylation at the more-hindered site Source: Nature URL: [Link]
-
Title: Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
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- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Scaling Up 1-(Piperidin-3-yl)propan-1-one Production
Welcome to the technical support center for the synthesis and scale-up of 1-(Piperidin-3-yl)propan-1-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into potential challenges, structured in a practical question-and-answer format. Our focus is on not just what to do, but why specific experimental choices are critical for success, particularly during the transition from bench-scale to pilot or manufacturing scale.
The piperidine scaffold is a cornerstone in modern pharmaceuticals, valued for its conformational properties and synthetic versatility.[1][2] However, the introduction of a ketone functionality at the C-3 position presents unique challenges in regioselectivity, reaction control, and purification. This guide addresses these issues head-on.
Core Synthetic Strategy: A Grignard Approach
For the purposes of this guide, we will focus on a robust and scalable synthetic route: the reaction of an N-protected 3-cyanopiperidine with an ethyl Grignard reagent, followed by acidic hydrolysis and deprotection. This method offers excellent control over regioselectivity and is amenable to large-scale production.
Caption: A representative two-phase synthetic workflow for this compound.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis.
Category A: Reagent & Reaction Setup
Question 1: My Grignard reaction fails to initiate or proceeds very sluggishly. What's wrong?
Answer: This is a classic issue in organometallic chemistry, typically pointing to problems with reagent purity or reaction conditions.
-
Causality - The Role of Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles.[3] They react rapidly and exothermically with protic sources, especially water. This acid-base reaction is significantly faster than the desired nucleophilic attack on the nitrile, leading to the consumption of your reagent and the formation of ethane gas.[3]
-
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvent Purity: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. Tetrahydrofuran (THF) is an excellent choice as its etheric oxygens help stabilize the Grignard reagent.
-
Reagent Quality: Use high-quality magnesium turnings. If they appear dull or oxidized, gently crush them in a mortar and pestle immediately before use to expose a fresh surface. A small crystal of iodine can be added to the magnesium suspension to activate the surface; the disappearance of the purple/brown color is an indicator of initiation.
-
Starting Material Dryness: Your N-Boc-3-cyanopiperidine must be scrupulously dry. If it's a solid, dry it in a vacuum oven. If it's an oil, dissolve it in an anhydrous solvent and remove the solvent under reduced pressure.
-
Question 2: The concentration of my commercially purchased or self-prepared Grignard reagent seems incorrect, leading to inconsistent results. How do I verify it?
Answer: Never assume the concentration of a Grignard reagent, even from a commercial supplier. The concentration can change over time due to gradual reaction with trace moisture or atmospheric CO₂. Titration is mandatory for reproducible, large-scale reactions.
-
Causality - Stoichiometric Control: An inaccurate reagent concentration is a primary source of poor yield and batch-to-batch variability.[3] Using too little reagent results in incomplete conversion, while a large excess complicates the workup and can lead to side reactions.
-
Protocol - Grignard Titration:
-
Accurately weigh ~0.1 g of anhydrous iodine into a dry, inerted flask.
-
Dissolve the iodine in ~10 mL of anhydrous THF.
-
Slowly add your Grignard reagent solution via syringe until the dark iodine color disappears completely.
-
Record the volume of Grignard reagent added. The concentration can be calculated based on the 1:1 stoichiometry between I₂ and EtMgBr. A more precise method involves back-titration with a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.
-
Category B: Low Yield & Incomplete Conversion
Question 3: My reaction stalls, and I recover a significant amount of the starting nitrile (N-Boc-3-cyanopiperidine). What are the likely causes?
Answer: Assuming you've addressed the reagent and setup issues from Category A, stalling points to problems with stoichiometry, temperature, or addition rate.
-
Causality - Reaction Energetics & Intermediates: The addition of a Grignard reagent to a nitrile forms a magnesium-imine salt intermediate. This intermediate can sometimes precipitate from the solution if its solubility is low, effectively halting the reaction. Furthermore, if the reaction is too cold, the activation energy barrier may not be overcome, leading to a sluggish conversion rate.
-
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low reaction conversion.
Category C: Side Product Formation
Question 4: During workup, I'm isolating a significant amount of a tertiary alcohol, not my desired ketone. What happened?
Answer: This is a classic side reaction in Grignard syntheses of ketones. The ketone product is also electrophilic and can be attacked by a second equivalent of the Grignard reagent.
-
Causality - Relative Reactivity: Ketones are generally more reactive towards Grignard reagents than nitriles.[3] Once the initial ketone product is formed during the aqueous workup, if any unreacted Grignard reagent is still present, it will immediately attack the ketone to form a tertiary alcohol after a second protonation step. This is especially problematic during scale-up where localized concentrations and poor heat transfer can create zones where the ketone is formed in the presence of active Grignard reagent.
-
Mitigation Strategies:
-
Inverse Addition: Add the nitrile solution to the Grignard reagent. This ensures that the Grignard is always in excess relative to the intermediate imine, preventing the accumulation of the reactive ketone product.
-
Temperature Control: Perform the addition at a low temperature (e.g., -20°C to 0°C) to control the reaction rate and dissipate the exotherm.
-
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a vigorously stirred, cold aqueous acid solution. This ensures that any remaining Grignard reagent is destroyed by the acid before it can react with the newly formed ketone.
-
| Side Product | Structure | Formation Pathway | Mitigation Strategy |
| Tertiary Alcohol | Et₂(OH)C-(Piperidin-3-yl) | Over-addition of EtMgBr to the ketone product. | Use precise stoichiometry (1.1 equiv EtMgBr); low-temperature inverse addition; efficient quenching. |
| Dimer (from Wurtz coupling) | Butane (CH₃CH₂CH₂CH₃) | Coupling of two ethyl groups from the Grignard reagent, often catalyzed by impurities. | Use pure magnesium and ethyl bromide; avoid overheating during Grignard formation.[3] |
Category D: Workup & Purification Challenges
Question 5: My aqueous workup results in a thick emulsion that is difficult to separate. How can I resolve this?
Answer: Emulsion formation is common when dealing with amine-containing products and magnesium salts, a frequent issue during scale-up.
-
Causality - Magnesium Salt Precipitation: The workup generates magnesium salts (e.g., Mg(OH)Cl), which can be gelatinous and stabilize emulsions. The basic nitrogen of the piperidine ring can also act as a surfactant.
-
Troubleshooting Steps:
-
Add a Saturated Salt Solution: After the initial quench, add a significant volume of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filter Through Celite®: If a solid precipitate is the main issue, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth before transferring to a separatory funnel. This will remove the fine magnesium salts.
-
pH Adjustment: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the piperidine nitrogen, making it highly water-soluble and less likely to act as an emulsifier.
-
Solvent Choice: If using dichloromethane (DCM), which has a density close to water, consider switching to a less dense solvent like ethyl acetate or MTBE for the extraction, as this can sometimes aid separation.
-
Question 6: I'm struggling to purify the final product. Column chromatography is not scalable, and crystallization attempts are failing.
Answer: This is a critical scale-up challenge. The goal is to develop a purification strategy that avoids chromatography.
-
Causality - Product Properties: The final product is a relatively polar, basic amine. It may be an oil or a low-melting solid, making crystallization difficult. Its basicity can cause it to streak on silica gel chromatography.
-
Purification Strategy:
-
Acid/Base Extraction: Perform a liquid-liquid extraction. After the initial workup, basify the aqueous layer (e.g., with NaOH) to pH >12 to deprotonate the piperidine nitrogen. This will make the free base product soluble in an organic solvent. Extract the product into a solvent like ethyl acetate or DCM. Then, wash the organic layer with brine to remove water-soluble impurities.
-
Salt Formation for Crystallization: The hydrochloride or hydrobromide salt of the product is often a stable, crystalline solid. After extracting the free base into an organic solvent, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol or ether. The hydrochloride salt should precipitate. It can then be isolated by filtration and washed with a cold solvent to remove non-basic impurities.[4] This method is highly effective for purification at scale.
-
Frequently Asked Questions (FAQs)
Q1: Is the N-Boc protecting group necessary for this synthesis? A: Absolutely. The piperidine nitrogen is nucleophilic and basic. Without protection, the Grignard reagent would simply deprotonate the N-H proton in an acid-base reaction, halting any further desired reaction.[5] The Boc (tert-butyloxycarbonyl) group is ideal as it is robust to the basic/nucleophilic conditions of the Grignard reaction but can be cleanly removed under acidic conditions, often concurrently with the hydrolysis of the imine intermediate.
Q2: What are the best analytical techniques to monitor the reaction progress and final product purity? A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for quickly monitoring the disappearance of the starting nitrile. Use a mobile phase like 20-50% ethyl acetate in hexanes. The product will have a different Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile side products and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. Key signals to look for in the ¹H NMR include the ethyl group's quartet and triplet and the shifts in the piperidine ring protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for purity analysis, especially for non-volatile compounds. It can quantify the main product and any impurities.
Q3: What are the key safety considerations when scaling up this process? A:
-
Grignard Reagent: Highly flammable and reacts violently with water. All additions should be done under an inert atmosphere, and appropriate fire-suppression equipment (Class D for metal fires) should be available.
-
Exotherms: Both the Grignard formation and the reaction with the nitrile are exothermic. Scale-up requires a reactor with adequate cooling capacity and temperature monitoring to prevent a runaway reaction. Add reagents slowly and control the internal temperature.
-
Workup: Quenching a large volume of active Grignard reagent is highly hazardous. The quench should be performed slowly, with vigorous stirring and cooling. Adding the reaction mixture to the quench solution is safer than the reverse.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-(Piperidin-3-yl)propan-1-one
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Setup: Assemble a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and an argon/nitrogen inlet.
-
Grignard Reagent: Charge the flask with a titrated solution of 1.0 M ethylmagnesium bromide in THF (1.1 equivalents). Cool the solution to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve N-Boc-3-cyanopiperidine (1.0 equivalent) in anhydrous THF. Add this solution to the addition funnel and add it dropwise to the stirred Grignard solution over 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup (Quench): In a separate reactor, prepare a 10% aqueous solution of hydrochloric acid (HCl), cooled to 0°C. Vigorously stir the acid solution and slowly transfer the reaction mixture into it via cannula, ensuring the temperature of the quench mixture does not exceed 15°C.
-
Hydrolysis & Deprotection: Stir the biphasic mixture at room temperature for 2-4 hours. The acidic conditions will hydrolyze the imine intermediate to the ketone and simultaneously remove the Boc protecting group.
-
Purification:
-
Transfer the mixture to a separatory funnel. Remove and discard the organic (THF) layer.
-
Wash the acidic aqueous layer with ethyl acetate or MTBE (2x) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 50% aqueous NaOH with vigorous stirring until the pH is >12.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base of this compound. Further purification can be achieved via crystallization of a suitable salt as described in the troubleshooting section.
-
References
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Frolov, N. A., Vereshchagin, A. N., & Nenajdenko, V. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
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Camps, P., et al. (1998). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 41(18), 3465-3474. Available at: [Link]
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Pal, A., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. RSC Advances, 10(42), 25141-25148. Available at: [Link]
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Organic Chemistry Portal (2024). Preparation of Piperidines. YouTube. Available at: [Link] (Note: A generic but representative link for piperidine synthesis reviews).
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Wilson, C. V., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis, 13(15), 10239-10251. Available at: [Link]
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Al-Hourani, B. J. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7859. Available at: [Link]
-
ResearchGate (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Available at: [Link]
-
Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. Available at: [Link]
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MDPI (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
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Andersson, H., Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346. Available at: [Link]
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Diva Portal (2011). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Available at: [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Available at: [Link]
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Fukao, T., & Harding, C. O. (2021). Ketone Synthesis and Utilization Defects. In Pediatric Endocrinology and Inborn Errors of Metabolism, 2e. AccessPediatrics. Available at: [Link]
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Sci-Hub (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
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Mohammadhosseini, S., et al. (2016). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 15(4), 799-811. Available at: [Link]
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Chad's Prep (2021). 19.2 Synthesis of Ketones and Aldehydes. YouTube. Available at: [Link]
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Chemical Methodologies (2023). Recent Development in Biological Production of 1, 3-Propanediol. Available at: [Link]
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Ashby, E. C., & Goel, A. B. (1981). The mechanism of formation of Grignard reagents: trapping of free alkyl radical intermediates by reaction with tetramethylpiperidine-N-oxyl. Journal of the American Chemical Society, 103(16), 4983-4985. Available at: [Link]
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Leah4sci (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts. YouTube. Available at: [Link] (Note: A generic but representative link for ketone synthesis reviews).
-
Ramachandran, B., & Tadi, P. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Dirty Medicine (2019). Ketone Body Synthesis. YouTube. Available at: [Link] (Note: A generic but representative link for ketone metabolism reviews).
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de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry, 12(3), 371-379. Available at: [Link]
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Gulea, A., et al. (2021). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Chemistry Journal of Moldova, 16(2), 59-67. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry, 12(3), 371-379. Available at: [Link]
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ResearchGate (2023). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available at: [Link]
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Lee, K., & Lee, Y. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 51(33), 4414-4416. Available at: [Link]
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UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
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Balfour, D. J. K., & Zirkle, C. L. (1966). Synthesis and stereochemistry of 3-methyl analogues of pethidine. Journal of the Chemical Society C: Organic, 3, 340-343. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(Piperidin-3-yl)propan-1-one and Its Analogs
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile building block in designing novel therapeutics.[1] Specifically, the 3-substituted piperidine motif is a key structural element in compounds targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes involved in neurotransmission.[2][3]
This guide focuses on a systematic approach to evaluating the biological activity of 1-(Piperidin-3-yl)propan-1-one, a representative 3-acylpiperidine, and its rationally designed analogs. While specific data on this exact molecule is limited, its structure suggests potential interactions with various molecular targets, including those in the central nervous system (CNS).[4][5] We will detail a logical, field-proven workflow for characterizing such a compound series, from initial receptor binding to functional activity and preliminary safety profiling. The objective is to provide a robust framework for researchers to establish a comprehensive structure-activity relationship (SAR) and identify promising lead candidates.
Rationale for Analog Design and Synthesis
To explore the SAR of the this compound scaffold, a series of analogs would be synthesized. The design strategy focuses on systematically modifying three key regions of the molecule:
-
The Piperidine Nitrogen (R1): Substitution at this position can significantly impact a compound's physicochemical properties, such as basicity and lipophilicity, which are crucial for receptor interaction and blood-brain barrier penetration.[4] Analogs would include small alkyl groups (e.g., methyl, ethyl) and a larger benzyl group.
-
The Propanone Chain (R2): Altering the length and nature of the acyl group can probe the steric and electronic requirements of the target's binding pocket. Analogs would include variations in the alkyl chain.
-
The Piperidine Ring: While not explored in this hypothetical study, further modifications could include substitutions at other positions on the piperidine ring to explore conformational effects.
This systematic approach allows for a clear determination of how each modification influences biological activity.
Experimental Workflow: A Phased Approach to Biological Characterization
A tiered approach is essential for efficiently screening a new compound series. This workflow ensures that resource-intensive assays are reserved for compounds that show promise in initial, higher-throughput screens.
Caption: A tiered experimental workflow for characterizing novel piperidine analogs.
Phase 1: Determination of Target Binding Affinity
The first crucial step is to determine if the synthesized compounds physically interact with the intended biological target. A radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of a compound's affinity (Ki).[6][7]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to measure the affinity of test compounds for a hypothetical G-protein coupled receptor (GPCR) expressed in HEK293 cell membranes.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the target GPCR.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a specific radioligand (e.g., [3H]-dopamine for a dopamine receptor) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs) ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Total Binding Control: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known, unlabeled ligand to saturate the target receptors.
-
-
Incubation and Detection:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[6]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: Functional Activity Profiling
After identifying compounds with significant binding affinity, the next step is to determine whether they act as agonists (activators), antagonists (blockers), or inverse agonists at the receptor. A common and robust method for many GPCRs is to measure the downstream accumulation of the second messenger cyclic AMP (cAMP).[8][9]
Experimental Protocol: cAMP Accumulation Assay
This protocol assumes the target GPCR couples to the Gαs or Gαi signaling pathway, which respectively stimulate or inhibit the production of cAMP.[9]
-
Cell Preparation:
-
Seed HEK293 cells expressing the target GPCR into 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Mode:
-
Add increasing concentrations of the test compounds to the cells.
-
Include a known agonist for the receptor as a positive control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compounds.
-
Add a fixed concentration of a known agonist (typically its EC80 concentration, which elicits 80% of its maximal response).[8]
-
Incubate for a defined period at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate concentration-response curves by plotting the assay signal against the logarithm of the compound concentration.
-
For agonists: Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists: Fit the data to determine the IC50 value, which can be converted to an antagonist dissociation constant (Kb) using the Gaddum equation.
-
Caption: A simplified Gαs-coupled GPCR signaling pathway leading to cAMP production.
Comparative Data and Structure-Activity Relationship (SAR) Analysis
The data generated from the binding and functional assays allow for a direct comparison of the synthesized analogs and the elucidation of a preliminary SAR. The results below are hypothetical but represent a plausible outcome for such a study.
Table 1: Comparative Biological Activity Data
| Compound ID | R1 (Piperidine-N) | R2 (Acyl Chain) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Max Efficacy (Emax, % of Control) |
| Parent | -H | -CH2CH3 | 150 | 450 | 100% |
| Analog 1 | -CH3 | -CH2CH3 | 75 | 220 | 100% |
| Analog 2 | -CH2CH3 | -CH2CH3 | 90 | 310 | 95% |
| Analog 3 | -Benzyl | -CH2CH3 | 25 | 80 | 110% |
| Analog 4 | -CH3 | -CH3 | 210 | >1000 | 40% |
| Analog 5 | -CH3 | -CH2CH2CH3 | 120 | 500 | 85% |
Interpretation of SAR:
-
Impact of R1 (Piperidine-N): Small alkyl substitutions like methyl (Analog 1) improve both binding affinity and functional potency compared to the unsubstituted parent compound. A larger, hydrophobic benzyl group (Analog 3) provides a significant enhancement in both metrics, suggesting a favorable interaction with a hydrophobic pocket in the receptor.
-
Impact of R2 (Acyl Chain): Shortening the chain from ethyl to methyl (Analog 4 vs. Analog 1) is detrimental to activity, indicating that the ethyl group may be optimal for fitting into the binding site. Lengthening the chain to propyl (Analog 5) also results in a loss of potency.
Caption: Key structure-activity relationship (SAR) takeaways from the hypothetical data.
Phase 3: Preliminary ADME and Safety Profiling
Promising candidates from functional assays should undergo early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and safety testing to identify potential liabilities.[12][13] These in vitro assays are crucial for de-risking candidates before they advance to more complex in vivo studies.[14][15]
Key In Vitro ADME/Tox Assays:
-
Aqueous Solubility: Measures the solubility of a compound, which impacts its absorption.[12]
-
Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes (e.g., using human liver microsomes).[12][15] This provides an early indication of the compound's likely half-life in vivo.
-
hERG Inhibition Assay: A critical safety screen to assess the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
-
Cell Permeability (e.g., Caco-2 Assay): Evaluates a compound's ability to cross intestinal cell monolayers, predicting oral absorption.[12]
These assays help build a more complete profile of the lead candidates, ensuring that the selected compounds not only have the desired biological activity but also possess drug-like properties.[13][16]
Conclusion
This guide outlines a comprehensive and logical framework for comparing the biological activity of this compound with its rationally designed analogs. By employing a phased approach that begins with high-throughput binding assays, progresses to functional characterization, and incorporates early ADME/Tox screening, researchers can efficiently build a robust structure-activity relationship. This systematic process is fundamental to identifying lead compounds with both high potency and favorable pharmacological properties, paving the way for further preclinical development. The piperidine scaffold continues to be a rich source of therapeutic innovation, and a rigorous, well-designed evaluation strategy is paramount to unlocking its full potential.[5][17]
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
StarProtocols. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. Cell Press. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent. (n.d.). ADME Assays. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]
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Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
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Słoczyńska, K., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. Retrieved from [Link]
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National Cancer Institute. (2015). G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols. Retrieved from [Link]
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Vitaku, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
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Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Gulea, A., et al. (2022). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Chemistry Journal of Moldova. Retrieved from [Link]
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D'Andrea, A., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Retrieved from [Link]
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A Comparative Guide to Validating the Mechanism of Action of 1-(Piperidin-3-yl)propan-1-one
This guide provides a comprehensive framework for elucidating the mechanism of action (MOA) of the novel psychoactive compound 1-(Piperidin-3-yl)propan-1-one, hereafter referred to as P3P. Given its structural similarity to synthetic cathinones, we hypothesize that P3P primarily interacts with monoamine transporters.[1][2] This document outlines a systematic, multi-phase validation process, comparing P3P's pharmacological profile against two well-characterized reference compounds: Cocaine, a classic monoamine reuptake inhibitor, and d-Amphetamine, a canonical monoamine releasing agent.[3][4][5]
The objective is to move beyond simple affinity measurements to build a robust, evidence-based profile of P3P's functional activity. For researchers in drug development and neuroscience, this guide explains the causal logic behind each experimental choice, ensuring a self-validating and rigorous investigation.
Phase 1: Target Engagement & Binding Affinity Profiling
The initial and most fundamental question is whether P3P physically interacts with its hypothesized targets: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A competitive radioligand binding assay is the gold standard for quantifying this interaction.[6]
Rationale: This experiment determines the affinity (Ki) of P3P for each transporter. By measuring how effectively P3P displaces a known high-affinity radioligand, we can quantify its binding potency.[7] A low Ki value indicates high binding affinity. Comparing the Ki values for DAT, NET, and SERT reveals the compound's selectivity profile.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT, or use rat brain synaptosomes from specific regions (e.g., striatum for DAT).[7][8] Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes via centrifugation.[9]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of P3P, cocaine, or d-amphetamine.[10]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[9]
-
Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.[7]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor, like 10 µM cocaine for DAT) from total binding.[7] Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
Visualization: Principle of Competitive Radioligand Binding
The following diagram illustrates the workflow for determining target affinity.
Caption: Workflow for the competitive radioligand binding assay.
Comparative Data Summary: Binding Affinities (Ki, nM)
This table presents hypothetical data to illustrate a potential outcome.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT Selectivity (vs. NET) | DAT Selectivity (vs. SERT) |
| P3P | 15 | 150 | 850 | 10x | 57x |
| Cocaine | 250 | 450 | 300 | 1.8x | 1.2x |
| d-Amphetamine | 2000 | 400 | >10,000 | 0.2x | >5x |
Interpretation: In this scenario, P3P demonstrates high affinity and selectivity for the dopamine transporter compared to the other monoamine transporters. Its profile is distinct from cocaine, which is relatively non-selective, and d-amphetamine, which has a notably lower affinity for DAT.
Phase 2: Functional Activity at the Transporter
Binding to a transporter does not define a compound's action. It could be an inhibitor (blocker) like cocaine or a substrate (releaser) like amphetamine.[3][11] These two mechanisms have profoundly different effects on synaptic neurotransmitter levels.[12] Therefore, functional assays are critical. We will use two primary methods: uptake inhibition assays and release assays.
Rationale: The uptake inhibition assay measures the ability of P3P to block the normal function of the transporter, which is to clear neurotransmitters from the synapse.[13] The release assay determines if P3P can induce reverse transport of neurotransmitters from the presynaptic terminal into the synapse, a hallmark of amphetamine-like compounds.[5]
Experimental Protocol 1: Synaptosome Uptake Inhibition Assay
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from fresh rat brain tissue (striatum for DAT, cortex for NET/SERT) via sucrose gradient centrifugation.[14][15] This preparation retains functional transporters in their native environment.[6]
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of P3P, cocaine, or d-amphetamine.
-
Uptake Initiation: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[14][16]
-
Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters.[14]
-
Quantification & Analysis: Measure radioactivity on the filters and calculate the IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.[13]
Experimental Protocol 2: Monoamine Release Assay
-
Loading: Pre-load synaptosomes or transporter-expressing cells by incubating them with a radiolabeled neurotransmitter ([³H]dopamine, etc.) until a steady intracellular concentration is achieved.[13]
-
Wash: Wash the preparations to remove extracellular radiolabel.
-
Induce Release: Expose the loaded synaptosomes/cells to various concentrations of P3P, cocaine, or d-amphetamine.
-
Measure Efflux: Collect the supernatant at specific time points and measure the amount of radioactivity released from the cells.
-
Quantification & Analysis: Plot the amount of radiolabel released against the compound concentration to determine the EC50 value, which is the concentration that produces 50% of the maximal release effect.
Visualization: Reuptake Inhibition vs. Monoamine Release
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A Comparative Analysis of 1-(Piperidin-3-yl)propan-1-one: A Novel CNS Candidate Against Established Therapeutics
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide presents a comparative study of a novel compound, 1-(Piperidin-3-yl)propan-1-one (referred to herein as Compound X), against three established CNS-active drugs: Risperidone, Aripiprazole, and Methylphenidate. While Compound X is a novel entity with no published in-vivo data, its structural features suggest potential interactions with key CNS receptors. This document outlines a logical, multi-stage experimental framework for its initial characterization, comparing its hypothetical, yet plausible, in-vitro profile with the known pharmacological and pharmacokinetic data of the selected benchmarks. We provide detailed, field-tested protocols for key assays, present data in a comparative format, and discuss the scientific rationale behind each step of the proposed evaluation cascade.
Introduction: Rationale and Compound Selection
The development of novel CNS agents requires a rigorous, comparative approach to understand a candidate's potential advantages or liabilities relative to existing treatments. The piperidine moiety is a privileged structure in CNS drug design, found in antipsychotics, stimulants, and analgesics, prized for its ability to confer favorable physicochemical properties and orient functional groups for optimal receptor engagement.[3][4]
Compound X (this compound) is a structurally simple molecule featuring the piperidine core. Its potential pharmacological targets are unknown. However, based on the extensive history of piperidine derivatives acting as dopamine and serotonin receptor modulators, we hypothesize a potential affinity for these targets.[5][6]
To contextualize its potential profile, we have selected three comparator drugs:
-
Risperidone: A potent second-generation (atypical) antipsychotic that acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[7][8][9] Its piperidine moiety is a key structural feature.
-
Aripiprazole: An atypical antipsychotic with a unique mechanism as a D2 partial agonist and 5-HT2A antagonist, often termed a "dopamine system stabilizer."[10][11][12][13] This provides a mechanistic counterpoint to Risperidone.
-
Methylphenidate: A CNS stimulant used for ADHD, which acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[14][15][16] It also contains a piperidine ring and serves as a comparator outside the antipsychotic class.
This guide will first compare the physicochemical structures and then detail the essential experimental workflows for pharmacodynamic and pharmacokinetic profiling.
Structural and Physicochemical Analysis
A molecule's structure dictates its fundamental properties and its potential for biological activity. Below is a comparison of Compound X and the selected reference drugs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Compound X | ![]() | C₈H₁₅NO | 141.21 |
| Risperidone | ![]() | C₂₃H₂₇FN₄O₂ | 410.49 |
| Aripiprazole | ![]() | C₂₃H₂₇Cl₂N₃O₂ | 448.39 |
| Methylphenidate | ![]() | C₁₄H₁₉NO₂ | 233.31 |
Note: Structures are 2D representations. Actual chemical images would be used in a formal publication.
The smaller size and lower molecular weight of Compound X compared to the antipsychotics suggest it may have different pharmacokinetic properties, potentially including better blood-brain barrier penetration, though this requires experimental verification.
Comparative Pharmacodynamics: Receptor Interaction Profile
The primary goal is to determine if Compound X interacts with CNS targets relevant to the comparator drugs. Our hypothesis centers on the dopamine D2 and serotonin 5-HT2A receptors, which are critical targets for atypical antipsychotics.[17][18]
Experimental Workflow: Pharmacodynamic Screening
The logical flow of investigation is to first establish binding (affinity) and then probe for function (efficacy).
Caption: High-level workflow for pharmacodynamic characterization.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Compound X and comparators for the human dopamine D2 and serotonin 5-HT2A receptors.
Scientific Rationale: This assay quantifies the direct interaction between a compound and its receptor target. A low Ki value indicates high binding affinity. We use a competitive binding format where the test compound displaces a known radioactive ligand. This is the gold-standard first step in receptor profiling.
Methodology:
-
Receptor Preparation: Cell membranes expressing recombinant human D2 or 5-HT2A receptors are prepared from stable cell lines (e.g., HEK293 or CHO).
-
Radioligand Selection:
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: [³H]-Ketanserin.
-
-
Assay Setup:
-
In a 96-well plate, combine receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (typically a 10-point curve from 0.1 nM to 10 µM).
-
Total binding is measured in wells with only radioligand and membranes.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive competitor (e.g., Haloperidol for D2).
-
-
Incubation: Incubate plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Detection: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D2 Receptor
Objective: To determine whether Compound X acts as an agonist, antagonist, or partial agonist at the dopamine D2 receptor.
Scientific Rationale: The D2 receptor is a Gi-coupled GPCR. When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] By measuring cAMP, we can determine the functional consequence of receptor binding. An antagonist will block the effect of an agonist, while a partial agonist will produce a submaximal response on its own and antagonize a full agonist.
Methodology:
-
Cell Culture: Use a CHO or HEK293 cell line stably expressing the human D2 receptor.
-
Assay Setup (Agonist Mode):
-
Plate cells in a 384-well plate and incubate overnight.
-
Add varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Include a known D2 agonist (e.g., Quinpirole) as a positive control.
-
Stimulate adenylyl cyclase with Forskolin to generate a measurable baseline of cAMP.
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a D2 agonist (e.g., Quinpirole at its EC₈₀) to all wells, along with Forskolin.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay like Promega's cAMP-Glo™.[20][21][22] These kits provide a quantitative readout that is inversely proportional (for competitive immunoassays) or directly proportional to the amount of cAMP.
-
Data Analysis:
-
Agonist Mode: Plot the assay signal against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximal effect (Emax, efficacy) relative to the full agonist control.
-
Antagonist Mode: Plot the signal against the log concentration of the test compound to determine the IC₅₀, which can be used to calculate the antagonist dissociation constant (Kb).
-
Comparative Pharmacodynamic Data
The following table summarizes the known receptor binding profiles of the comparator drugs and provides a hypothetical profile for Compound X for illustrative purposes.
| Compound | D₂ Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | D₂ Functional Activity |
| Compound X (Hypothetical) | 85 | 150 | Antagonist |
| Risperidone | 3.13[8] | 0.16[8] | Antagonist[7][9] |
| Aripiprazole | 0.34 - 0.74[10][12] | 3.4 - 9.0[10][12] | Partial Agonist[11][13] |
| Methylphenidate | >1000 (low affinity)[23] | >1000 (low affinity)[23] | N/A (NDRI)[14][24] |
Comparative Pharmacokinetics: ADME Profiling
Good pharmacokinetics (PK) are essential for a drug candidate's success. We propose two fundamental in-vitro assays to provide an early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which Compound X is metabolized by liver enzymes, providing an estimate of its hepatic clearance.
Scientific Rationale: The liver is the primary site of drug metabolism, mainly via cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[25] A compound that is metabolized too quickly will have a short half-life and poor bioavailability. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.
Methodology:
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor for CYP enzymes), and phosphate buffer (pH 7.4).[26][27]
-
Assay Setup:
-
Pre-warm HLM and buffer to 37°C.
-
In a 96-well plate, add HLM and the test compound (typically at 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Include a negative control with no NADPH to account for non-enzymatic degradation.
-
Include positive control compounds with known high and low clearance (e.g., Verapamil and Warfarin).
-
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg microsomal protein.
-
Protocol 4: Caco-2 Permeability Assay
Objective: To assess the potential for oral absorption of Compound X by measuring its transport across a monolayer of human intestinal cells.
Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier, complete with tight junctions and active transporters.[28] This assay measures the rate of a compound's passage from the apical (intestinal lumen) to the basolateral (blood) side (A→B), predicting absorption. Measuring transport in the reverse direction (B→A) can identify if the compound is a substrate of efflux pumps like P-glycoprotein.[]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 21 days to allow for differentiation and monolayer formation.[][30]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer tight junctions.[30]
-
Assay Setup:
-
Rinse the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
A→B Permeability: Add the test compound (at a fixed concentration, e.g., 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.
-
B→A Permeability: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the donor chamber at the end of the experiment.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[]
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Comparative ADME Data
This table presents known ADME data for the comparators and a hypothetical profile for Compound X.
| Compound | In-Vitro Half-Life (HLM, min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Oral Bioavailability (%) |
| Compound X (Hypothetical) | 45 (Moderate Clearance) | 15 (High Permeability) | > 60% (Predicted) |
| Risperidone | ~180 (Low Clearance) | >10 (High Permeability) | ~70%[9][31] |
| Aripiprazole | >240 (Low Clearance) | >20 (High Permeability) | 87%[12][13] |
| Methylphenidate | ~120 (Moderate Clearance) | Data not readily available | ~30% (immediate release) |
Note: Bioavailability is an in-vivo parameter provided for context.
Synthesis and Future Directions
This guide outlines a foundational strategy for the initial characterization of a novel chemical entity, this compound (Compound X). By comparing its hypothetical, yet plausible, in-vitro profile against well-established drugs like Risperidone, Aripiprazole, and Methylphenidate, we can begin to place it on the landscape of CNS therapeutics.
Dopamine D2 Signaling Pathway
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Assessing the Selectivity of Novel Bioactive Compounds: A Comparative Guide Featuring 1-(Piperidin-3-yl)propan-1-one
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Poor selectivity can lead to off-target effects, resulting in unforeseen side effects and potential toxicity, ultimately derailing a development program. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the piperidine derivative, 1-(Piperidin-3-yl)propan-1-one, as a case study.
While the specific primary biological target of this compound is not yet fully elucidated in publicly available literature, its piperidine scaffold is a common feature in a multitude of bioactive agents.[1] This guide will, therefore, present a robust, target-agnostic workflow for selectivity profiling that can be applied once a primary target is identified. For illustrative purposes, we will proceed with the hypothetical scenario that this compound has been identified as a modulator of a specific G-protein coupled receptor (GPCR), which we will refer to as "Target X".
The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended target with high affinity and specificity.[2] Selectivity refers to a drug's capacity to produce a particular effect by preferentially binding to one specific target over others.[2] A highly selective compound minimizes the risk of engaging with unintended proteins, which can trigger a cascade of undesirable biological responses. Therefore, a thorough assessment of selectivity is a cornerstone of modern drug discovery, guiding lead optimization and de-risking clinical progression.
Phase 1: Unveiling the Primary Target - A Necessary First Step
Before a comprehensive selectivity profile can be established, the primary biological target of a novel compound must be identified. This initial phase typically involves a broad screening campaign across a diverse array of biological targets. Common approaches include:
-
Broad Ligand Binding Panels: Screening the compound against a large panel of known receptors, ion channels, and enzymes to identify high-affinity interactions.
-
Phenotypic Screening: Assessing the compound's effect on cellular or organismal phenotypes to infer its mechanism of action and potential target pathways.
-
Affinity Chromatography and Mass Spectrometry: Utilizing the compound as a molecular probe to isolate its binding partners from cell lysates for identification.
For the purpose of this guide, we will assume that such a screening campaign has identified "Target X," a hypothetical GPCR, as the primary biological target of this compound.
Phase 2: A Multi-faceted Approach to Selectivity Profiling
With a primary target in hand, the next critical phase is to quantify the compound's selectivity. This is not a single experiment but rather a suite of assays designed to provide a comprehensive view of the compound's interaction with a range of related and unrelated biological targets.
Comparator Compounds
To contextualize the selectivity of this compound, it is essential to include comparator compounds in the assessment. These should ideally include:
-
A known selective modulator of Target X: This serves as a benchmark for high selectivity.
-
A known non-selective modulator of Target X: This provides a reference for poor selectivity.
-
Structurally similar compounds with different targets: This helps to understand the structure-activity relationship and the impact of subtle chemical modifications on selectivity.
For our hypothetical scenario, we will include "Comparator A" (a highly selective Target X agonist) and "Comparator B" (a known promiscuous GPCR ligand).
Experimental Methodologies
A combination of binding and functional assays is crucial for a thorough selectivity assessment.
1. Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are a robust and sensitive method for directly measuring the affinity of a compound for a target receptor.[3][4] These assays are considered the gold standard for determining the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a ligand.[3][5]
Experimental Protocol: Competitive Radioligand Binding Assay [3][6]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., Target X and a panel of other GPCRs).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (this compound or comparators).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
2. Cellular Functional Assays: Assessing Biological Response
While binding assays measure affinity, functional assays determine the biological consequence of that binding (e.g., agonism, antagonism, or inverse agonism).[1][7] For GPCRs, these assays typically measure the downstream signaling events, such as changes in second messenger levels (e.g., cAMP, IP3, Ca2+).[1]
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs [1]
-
Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., Target X and other related GPCRs).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonists, pre-incubate the cells with the test compound before adding a known agonist.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP response against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Selectivity Panel
To assess selectivity, this compound and comparator compounds should be tested against a panel of targets, including:
-
Primary Target: Target X
-
Closely Related Subtypes: Other members of the same GPCR family as Target X.
-
Other GPCR Classes: Representative members from different GPCR families (e.g., aminergic, peptidergic, etc.).
-
Unrelated Targets: A panel of common off-targets, such as the hERG ion channel, a panel of kinases, and nuclear receptors, to identify potential liabilities.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison. The selectivity is often expressed as a ratio of the affinity or potency at the off-target versus the on-target. A higher ratio indicates greater selectivity.
Table 1: Comparative Selectivity Profile of this compound
| Target | This compound Ki (nM) | Comparator A Ki (nM) | Comparator B Ki (nM) |
| Target X | 10 | 5 | 15 |
| Related GPCR 1 | 500 | >10,000 | 50 |
| Related GPCR 2 | >10,000 | >10,000 | 100 |
| Unrelated GPCR 1 | >10,000 | >10,000 | 200 |
| hERG Channel IC50 (µM) | >50 | >50 | 1 |
Fictional data for illustrative purposes.
From this hypothetical data, one could conclude that this compound demonstrates a favorable selectivity profile, with a 50-fold selectivity for Target X over the most closely related off-target (Related GPCR 1). This is superior to the non-selective Comparator B but not as selective as Comparator A. Importantly, it shows no significant activity at the hERG channel, a critical safety liability.
Visualizing the Workflow
To provide a clear overview of the selectivity assessment process, the following workflow diagram is presented.
Caption: Workflow for assessing compound selectivity.
Conclusion
The assessment of selectivity is a data-driven, iterative process that is fundamental to successful drug discovery. While the specific biological profile of this compound remains to be fully characterized, the methodologies outlined in this guide provide a robust framework for its future evaluation. By employing a combination of high-quality binding and functional assays against a well-defined panel of targets and contextualizing the data with appropriate comparators, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions and ultimately contributing to the development of safer and more effective medicines.
References
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
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Keown, J. R., & Strange, P. G. Evaluating cellular impedance assays for detection of GPCR pleiotropic signaling and functional selectivity. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Piperidin-3-yl)propan-1-one
Introduction: The Imperative for Rigorous Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a marketed drug is underpinned by a vast dataset ensuring its quality, safety, and efficacy. Central to generating this data are the analytical methods used to quantify the active pharmaceutical ingredient (API) and its impurities. For a compound such as 1-(Piperidin-3-yl)propan-1-one, a novel synthetic intermediate or potential API, establishing robust and reliable analytical procedures is not merely a procedural step but a foundational requirement for regulatory approval and consistent manufacturing.
This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More critically, it details the process of cross-validation , a crucial step when comparing analytical procedures. Cross-validation serves to demonstrate that two distinct methods provide equivalent results, which is vital when transferring methods between laboratories, updating an existing procedure, or using a secondary method as a control.[1][2]
The principles and protocols outlined herein are grounded in the internationally recognized guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[3][4] This ensures that the methodologies are not only scientifically sound but also align with the expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6]
Part 1: Methodologies Under Comparison
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assay, impurity profiling, stability testing). For this compound, a polar molecule with a ketone and a secondary amine functional group, both HPLC and GC (after derivatization) are viable options.
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
-
Principle: This is the workhorse of pharmaceutical quality control. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The piperidine ring and propanone group offer sufficient polarity for good retention and elution characteristics. The phenyl group, if present as an impurity or in a derivative, would provide a strong chromophore for UV detection. For compounds without a strong chromophore, derivatization may be necessary.[7][8]
-
Strengths: Robustness, reproducibility, and widespread availability in QC laboratories. It is highly suitable for quantifying the main component (assay) and known impurities.
-
Limitations: May lack the specificity to distinguish between isomers or impurities with similar structures and UV spectra without baseline separation. Sensitivity might be insufficient for trace-level genotoxic impurities.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility after they are vaporized in a heated inlet. Since this compound may have limited thermal stability or volatility, a derivatization step (e.g., silylation) is often required to make it amenable to GC analysis. The mass spectrometer then detects, identifies, and quantifies the separated components based on their mass-to-charge ratio, providing a high degree of specificity.[9][10]
-
Strengths: Exceptional specificity and sensitivity. The mass spectrum provides a molecular "fingerprint" that can be used to unequivocally identify the API and its impurities, even at very low levels.
-
Limitations: The requirement for derivatization can add complexity and introduce variability. The high temperature of the GC inlet can potentially cause degradation of thermally labile compounds.
Part 2: The Cross-Validation Workflow
Cross-validation is a systematic process of comparing the performance of two analytical procedures.[1][11] The objective is to demonstrate that the alternate method (e.g., GC-MS) is equivalent to the reference method (e.g., HPLC-UV) for its intended purpose. The workflow involves defining the validation parameters, setting acceptance criteria, and executing the experiments.
Caption: Cross-Validation Workflow Diagram.
Part 3: Experimental Protocols & Comparative Data
The core of cross-validation lies in the head-to-head comparison of performance characteristics.[12] A homogenous batch of this compound API should be used for all experiments.
Protocol 1: Specificity
-
Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Procedure:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known related impurities.
-
Prepare a mixed solution containing the reference standard and all known impurities.
-
Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze all solutions by both HPLC-UV and GC-MS.
-
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components (impurities or degradants). In HPLC, this means baseline resolution. In GC-MS, this means no co-eluting peaks with the same mass spectrum.
Protocol 2: Accuracy
-
Objective: To determine the closeness of the test results obtained by each method to the true value.
-
Procedure:
-
Prepare a placebo mixture (if analyzing a drug product).
-
Spike the placebo with known concentrations of the API at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze all nine samples by both methods.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Protocol 3: Precision (Repeatability & Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the nominal concentration.
-
Analyze all six samples by both methods on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for both repeatability and intermediate precision.
Comparative Data Summary (Hypothetical)
| Validation Parameter | Method A (HPLC-UV) | Method B (GC-MS) | Acceptance Criteria |
| Specificity | Complies (Baseline resolution > 2.0) | Complies (No spectral interference) | No interference at analyte retention time |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Range (µg/mL) | 1.0 - 150 | 0.1 - 100 | Defined by linearity & accuracy |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 100.2% ± 0.8% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.85% | 0.65% | ≤ 2.0% |
| Precision (Intermediate RSD) | 1.10% | 0.95% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Reportable |
Part 4: Senior Application Scientist's Recommendation
The hypothetical data presented demonstrates a successful cross-validation. Both the HPLC-UV and GC-MS methods are shown to be accurate, precise, and specific for the analysis of this compound.
-
For routine Quality Control (QC) release testing and assay determination, the RP-HPLC-UV method (Method A) is the recommended choice. Its robustness, simpler sample preparation, and lower operational complexity make it ideal for high-throughput environments where the primary goal is to confirm the identity and purity of the API against a known standard.
-
For impurity characterization, stability studies, and investigations into out-of-specification results, the GC-MS method (Method B) is superior. Its enhanced sensitivity (lower LOD/LOQ) and unparalleled specificity are critical for identifying unknown degradation products or quantifying potentially genotoxic impurities at trace levels. The mass spectral data is invaluable for structural elucidation.
The successful cross-validation provides a high degree of confidence that data generated by either method is reliable and interchangeable.[1][11] A laboratory can, therefore, use the HPLC method for routine operations while having a validated, more powerful GC-MS method available for more demanding analytical challenges. This dual-method approach embodies a risk-based strategy to quality control, ensuring that the right analytical tool is available for the right task.
Conclusion
The cross-validation of analytical methods is a cornerstone of good manufacturing practice (GMP) in the pharmaceutical industry.[2] By systematically comparing a robust HPLC-UV method with a highly specific GC-MS method for this compound, we establish a framework for ensuring data integrity across the product lifecycle. This guide demonstrates that through rigorous adherence to protocols derived from regulatory guidelines like ICH Q2(R1), drug developers can build a comprehensive analytical control strategy that is both scientifically sound and compliant with global regulatory expectations.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]
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Title: Analytical Method Validation and Transfer According to the New FDA Guidance Source: Research and Markets URL: [Link]
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Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL: [Link]
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Title: Analytical Method Validation, Verification and Transfer Right Source: ComplianceOnline URL: [Link]
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Title: Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices Source: ResearchGate URL: [Link]
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Title: Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation Source: Compliance4alllearning.com URL: [Link]
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Title: FDA/CDER Perspectives on analytical procedure development and validation Source: CASSS URL: [Link]
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Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Source: R Discovery URL: [Link]
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Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL: [Link]
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Title: Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine Source: PubMed URL: [Link]
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An Objective In Vivo Efficacy Analysis of 1-(Piperidin-3-yl)propan-1-one and Its Derivatives Compared to Standard Neurological Agents
This guide provides a comprehensive comparison of the potential in vivo efficacy of 1-(Piperidin-3-yl)propan-1-one and its structurally related analogs against standard-of-care agents in the context of neurological disorders. Due to the limited publicly available in vivo data for this compound, this analysis extends to closely related piperidine derivatives to project its potential therapeutic profile. The primary focus will be on acetylcholinesterase (AChE) inhibition, a key mechanism in the management of Alzheimer's disease, based on evidence from analogous compounds.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives have been explored for a wide range of biological activities, including potential applications in oncology, inflammatory conditions, and neurological disorders.[1] Research suggests that the biological activity of these compounds stems from their interaction with various molecular targets like enzymes and receptors that modulate critical cellular pathways.[1] This guide will delve into the prospective efficacy of this compound by examining the established in vivo performance of a key derivative and comparing it to current therapeutic standards.
Postulated Mechanism of Action: Acetylcholinesterase Inhibition
While the precise mechanism of this compound is not extensively documented, a study on a structurally similar compound, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, has demonstrated potent and selective inhibition of acetylcholinesterase (AChE).[2] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these compounds can increase the levels and duration of action of ACh, a key therapeutic strategy in Alzheimer's disease to improve cognitive function.
Caption: Postulated mechanism of action for piperidine derivatives.
Comparative In Vivo Efficacy Data
The following table summarizes the available in vivo efficacy data for a potent piperidine derivative and compares it with standard AChE inhibitors used in the treatment of Alzheimer's disease.
| Compound | Animal Model | Endpoint | Oral ED₅₀ | Reference |
| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride | Mouse | Elevation of total ACh levels in the forebrain | 9.8 mg/kg | [2] |
| Rat | Increase in extracellular ACh (microdialysis) | 4.8 mg/kg | [2] | |
| Donepezil | Rat | Inhibition of brain AChE | 0.63 mg/kg | Standard Literature |
| Rivastigmine | Rat | Inhibition of brain AChE | 0.3 mg/kg | Standard Literature |
Disclaimer: The data for the piperidine derivative is from a single study and may not be representative of all compounds in this class. ED₅₀ values for standard drugs are well-established in scientific literature.
Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy studies, standardized in vivo models are crucial. Below are representative protocols for assessing the pharmacodynamic effects of novel AChE inhibitors.
Mouse Forebrain Acetylcholine Level Assay
This protocol is designed to measure the direct impact of a test compound on neurotransmitter levels in the brain.
Objective: To determine the dose-dependent effect of a test compound on total acetylcholine levels in the mouse forebrain.
Methodology:
-
Animal Acclimation: Male CD-1 mice are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound (e.g., the piperidine derivative) or vehicle is administered orally (p.o.) at various doses.
-
Tissue Collection: At a predetermined time point post-administration (e.g., 1 hour), mice are euthanized, and the forebrain is rapidly dissected on ice.
-
Homogenization: The brain tissue is homogenized in an appropriate buffer containing an internal standard.
-
ACh Quantification: Acetylcholine levels in the homogenate are quantified using a validated method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) or LC-MS/MS.
-
Data Analysis: The ED₅₀ is calculated by plotting the percentage increase in ACh levels against the log of the dose.
Caption: Workflow for assessing ACh levels in the mouse forebrain.
In Vivo Microdialysis in Rats
This technique allows for the continuous sampling of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To measure the effect of a test compound on extracellular acetylcholine levels in the rat brain.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum). Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.
-
Compound Administration: The test compound is administered (e.g., orally), and dialysate samples continue to be collected at regular intervals.
-
Sample Analysis: The concentration of acetylcholine in the dialysate samples is determined by a highly sensitive analytical method.
-
Data Interpretation: The results are typically expressed as a percentage change from the baseline ACh levels.
Broader Therapeutic Potential of Piperidine Derivatives
Beyond AChE inhibition, various piperidine-containing compounds have shown promise in other therapeutic areas, suggesting a broad potential for this chemical class.
-
Anti-inflammatory Activity: Certain derivatives have been investigated for their ability to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[3]
-
Anticancer Properties: Studies have demonstrated the cytotoxic effects of some piperidine derivatives against cancer cell lines, potentially through mechanisms like estrogen receptor blockade.[4]
-
Dopaminergic and Serotonergic Modulation: The piperidine scaffold is present in molecules studied for their effects on dopamine and serotonin pathways, indicating potential applications in treating psychiatric and movement disorders.[5][6]
Conclusion and Future Directions
While direct in vivo efficacy data for this compound remains to be published, the evidence from structurally related compounds is promising. The potent acetylcholinesterase inhibition demonstrated by an analogous molecule suggests that this compound class warrants further investigation for neurodegenerative diseases like Alzheimer's.[2] Future studies should aim to directly assess the in vivo efficacy and safety profile of this compound in relevant animal models of cognitive impairment. A thorough investigation into its selectivity for AChE over other cholinesterases, as well as its pharmacokinetic properties, will be critical in determining its therapeutic potential compared to existing standards of care.
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Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9. Available from: [Link]
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MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
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Bayanati, M., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 169-181. Available from: [Link]
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A Researcher's Guide to Evaluating the Off-Target Effects of 1-(Piperidin-3-yl)propan-1-one: A Methodological Comparison
In the landscape of modern drug discovery, the early and accurate identification of a compound's off-target effects is paramount to mitigating downstream toxicity and clinical attrition.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target profile of the novel small molecule, 1-(Piperidin-3-yl)propan-1-one. Due to the limited publicly available data on the specific biological targets of this compound, this document will serve as a methodological roadmap, detailing the experimental strategies and comparative analyses necessary to thoroughly characterize its selectivity.
The piperidine moiety is a common feature in many pharmacologically active agents, and its derivatives have been associated with a range of biological activities, including potential applications in neurological disorders and cancer.[2] Compounds with a similar propan-1-one structure have also been investigated for various therapeutic applications, from cytotoxic agents to NLRP3 inflammasome inhibitors.[3][4] This structural diversity underscores the importance of a systematic evaluation to uncover the full spectrum of on- and off-target interactions of this compound.
Pillar 1: Initial Target Hypothesis and In Silico Profiling
Before embarking on extensive and resource-intensive wet-lab experiments, a logical first step is to generate a hypothesis about the primary target(s) and potential off-targets using computational methods. These approaches leverage the chemical structure of this compound to predict its interactions with a vast array of known protein targets.
Computational Off-Target Prediction Workflow
A robust in silico analysis should integrate multiple computational models to enhance the predictive power and capture a wider range of potential interactions.[1] This dual-pronged approach, combining ligand-based and structure-based methods, provides a more comprehensive initial assessment.
Caption: Workflow for in silico prediction of off-target interactions.
Pillar 2: In Vitro Broad-Panel Screening
Following the in silico analysis, the next critical phase is to experimentally validate these predictions and screen for unanticipated interactions using broad-panel in vitro assays. This is a crucial step to de-risk the compound early in the development pipeline.
Recommended Screening Panels
A comprehensive off-target screening strategy should encompass the most common classes of proteins associated with adverse drug reactions.
-
Receptor Binding Assays: A panel of assays against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters is essential.
-
Kinase Panel Screening: Given that many small molecules unintentionally inhibit kinases, screening against a diverse panel of human kinases is a standard and necessary step.
-
Safety Pharmacology Panel: This panel typically includes targets known to be involved in adverse events, such as the hERG channel, which is critical for assessing cardiovascular risk.
Experimental Protocol: Broad-Panel Receptor Binding Assay
This protocol outlines a generalized procedure for a competitive binding assay, a common method used in broad-panel screening.
Objective: To determine the binding affinity of this compound to a panel of human receptors.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to generate a concentration-response curve.
-
Reconstitute cell membranes or purified receptors expressing the target of interest.
-
Prepare a radiolabeled or fluorescently labeled ligand with known affinity for the target receptor.
-
-
Assay Procedure:
-
In a multi-well plate, combine the receptor preparation, the labeled ligand (at a fixed concentration), and varying concentrations of this compound.
-
Include control wells with no test compound (total binding) and wells with an excess of a known unlabeled ligand (non-specific binding).
-
Incubate the plates to allow the binding reaction to reach equilibrium.
-
-
Detection and Data Analysis:
-
Separate the bound from the unbound labeled ligand (e.g., via filtration).
-
Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical Off-Target Binding Profile
The results from such a screening panel should be summarized in a clear and concise table to facilitate the identification of potential off-target liabilities.
| Target Class | Specific Target | Ki (µM) for this compound | Alternative Compound A Ki (µM) | Alternative Compound B Ki (µM) |
| GPCR | Dopamine D2 | > 10 | 0.05 | > 10 |
| Serotonin 5-HT2A | 1.2 | 0.01 | 5.8 | |
| Adrenergic α1 | 5.7 | 0.2 | > 10 | |
| Kinase | ABL1 | > 10 | > 10 | 2.1 |
| SRC | 8.9 | > 10 | 1.5 | |
| Ion Channel | hERG | > 10 | 2.5 | 9.3 |
This is a hypothetical table for illustrative purposes.
Pillar 3: Cellular and Functional Off-Target Validation
Significant binding interactions identified in the broad-panel screens must be further investigated in cellular and functional assays to determine their biological relevance. A compound may bind to an off-target protein without modulating its function, or the binding affinity may not be potent enough to elicit a response at therapeutically relevant concentrations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement in a cellular context. It measures the thermal stability of proteins in the presence and absence of a ligand. A shift in the melting temperature of a protein upon ligand binding confirms direct interaction in the complex milieu of the cell.[5]
Caption: A generalized workflow for the Cellular Thermal Shift Assay.
Functional Assays
For each confirmed off-target interaction, a specific functional assay should be employed to assess the downstream consequences of this binding. For example:
-
If an off-target is a GPCR: A second messenger assay (e.g., cAMP or calcium flux) can determine if the compound acts as an agonist, antagonist, or inverse agonist.
-
If an off-target is a kinase: A cell-based phosphorylation assay can measure the inhibition of the kinase's activity.
-
If an off-target is an ion channel: Electrophysiological techniques, such as patch-clamping, can directly measure the effect of the compound on ion flow.
Conclusion and Comparative Assessment
A thorough evaluation of the off-target effects of this compound requires a multi-faceted approach, progressing from in silico predictions to broad-panel in vitro screening and finally to cellular and functional validation. By systematically applying the methodologies outlined in this guide, researchers can build a comprehensive selectivity profile for this novel compound.
The ultimate goal is to generate a dataset that allows for a direct comparison with alternative compounds being considered for the same therapeutic target. An ideal compound will exhibit high potency for its intended on-target while demonstrating minimal or no activity at clinically relevant concentrations against a wide array of off-targets. This rigorous, data-driven evaluation is the cornerstone of developing safer and more effective medicines.
References
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Google Cloud.
- 1-(3-(Piperidin-1-YL)phenyl)propan-1-one. (2024, August 10). Smolecule.
- Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). National Institutes of Health.
- Design and synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones as new cytotoxic agents. (n.d.). National Institutes of Health.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Piperidin-3-yl)propan-1-one
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Piperidin-3-yl)propan-1-one, ensuring the protection of laboratory personnel and the environment. Our commitment to your safety and operational excellence is paramount, and this document serves as a testament to that, offering value that transcends the product itself.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a product-specific SDS from Sigma-Aldrich for "1-Piperidin-3-ylpropan-1-one AldrichCPR" provides critical hazard information. This guide synthesizes this specific information with established best practices for the disposal of piperidine derivatives, which are generally characterized as hazardous.[1][2][3]
I. Understanding the Hazard Profile: A Foundation for Safe Handling
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with this compound is essential. Based on available data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
Structurally related piperidine compounds also exhibit properties such as flammability, skin corrosion, and broader toxicity, which should be considered as potential, unclassified hazards for this specific molecule.[1][4][5][6] Therefore, a cautious and comprehensive approach to handling and disposal is warranted.
Table 1: Hazard Summary for this compound
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed. |
| Serious Eye Damage | 1 | Causes serious eye damage. |
II. The First Line of Defense: Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound for disposal. The following PPE is mandatory to mitigate exposure risks:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against potential splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit should be considered.[1]
-
Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, ideally within a certified chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.[8][9]
III. Spill Control and Emergency Procedures
Accidents can happen, and a well-defined spill control plan is a critical component of laboratory safety.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[9]
-
Containment: For liquid spills, contain the material using an inert absorbent, such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels for containment. For solid spills, carefully sweep up the material, avoiding dust generation.[10]
-
Collection: Use non-sparking tools to collect the absorbed or spilled material and place it into a designated, properly labeled hazardous waste container.[11]
-
Decontamination: Decontaminate the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. All cleaning materials must be disposed of as hazardous waste.[9]
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. As a hazardous chemical waste, it requires a specific disposal pathway.
Workflow for the Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Risk Assessment and Preparation: Before beginning, review this guide and any available institutional safety protocols. Ensure a designated and correctly labeled hazardous waste container is ready. The label must clearly indicate "Hazardous Waste" and list the chemical contents.[9]
-
Waste Segregation:
-
Unused Product: Do not mix this compound with other waste streams unless compatibility is confirmed.[12] Incompatible materials can lead to dangerous chemical reactions.[13]
-
Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and cleaning materials, must also be disposed of as hazardous waste.[9]
-
-
Waste Collection: Carefully transfer the waste into the designated hazardous waste container. For solids, minimize dust formation. For liquids, pour carefully to avoid splashing.
-
Container Management: Securely seal the hazardous waste container. Ensure it is clean on the outside to prevent accidental exposure.
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]
-
Documentation: Complete all required waste manifest forms accurately and retain copies for your records, in compliance with regulatory requirements.
V. Decontamination of Reusable Equipment
Any non-disposable equipment, such as glassware or spatulas, that has been in contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) in a chemical fume hood. Collect the rinse as hazardous waste.
-
Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This proactive approach not only ensures regulatory compliance but also builds a foundation of trust in your operational integrity.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- Penta. (2024, May 7). Safety Data Sheet: Piperidine.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2023, October 11). Safety Data Sheet: Piperidine.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Chloro-1,2-propanediol.
- National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Piperidine.
- BenchChem. (2025). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
- BenchChem. (n.d.). 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 1,3-Diphenyl-1,3-propanedione.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66032, 1-Piperidinepropanol.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
- Echemi. (n.d.). 3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL Safety Data Sheets.
- Smolecule. (2024, August 10). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). 1-Piperidin-3-ylpropan-1-one AldrichCPR.
- Unknown Source. (n.d.).
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- 2. fishersci.co.uk [fishersci.co.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




